molecular formula C7H7ClO2 B1369970 3-Chloro-4-(hydroxymethyl)phenol CAS No. 171569-42-9

3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970
CAS No.: 171569-42-9
M. Wt: 158.58 g/mol
InChI Key: BDQASBWZSSWBCP-UHFFFAOYSA-N
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Description

3-Chloro-4-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQASBWZSSWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612027
Record name 3-Chloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171569-42-9
Record name 3-Chloro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-(hydroxymethyl)phenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound of interest in synthetic chemistry and potentially in drug discovery. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route with a detailed protocol, and state-of-the-art analytical characterization techniques. Furthermore, it explores the potential applications in drug development, drawing logical inferences from the behavior of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction and Chemical Identity

This compound, identified by the CAS number 171569-42-9 , is a bifunctional organic molecule containing a phenol, a chloro, and a hydroxymethyl group attached to a benzene ring.[1][2][3][4] The unique arrangement of these functional groups—a hydroxyl and a hydroxymethyl group in a para relationship, with a chlorine atom meta to the hydroxymethyl group—imparts specific chemical reactivity and potential for further functionalization. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

The presence of both a nucleophilic phenolic hydroxyl group and a primary alcohol allows for selective reactions at either position, offering versatility in molecular design. The chlorine atom, an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 171569-42-9[1][2][3][4]
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
IUPAC Name This compound
Appearance White to yellow to red powder or crystals[5]
Storage Temperature Room temperature, sealed in a dry, dark place
Purity Typically available in ≥97% purity
Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye, and face protection.[6]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid generating dust.[6]

  • Storage : Keep the container tightly closed in a dry and cool place.[8] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chlorophenol.

Synthesis of this compound 2-Chlorophenol 2-Chlorophenol 3-Chloro-4-hydroxybenzaldehyde 3-Chloro-4-hydroxybenzaldehyde 2-Chlorophenol->3-Chloro-4-hydroxybenzaldehyde 1. Vilsmeier-Haack Reagent (POCl₃, DMF) 2. Hydrolysis This compound This compound 3-Chloro-4-hydroxybenzaldehyde->this compound NaBH₄, MeOH

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 2-Chlorophenol to yield 3-Chloro-4-hydroxybenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[9] Using 2-chlorophenol as the substrate, the formyl group is directed to the para position due to the ortho, para-directing effect of the hydroxyl group.

  • Reagent Preparation : In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the electrophilic Vilsmeier reagent (chloroiminium salt) will occur.

  • Reaction with Phenol : Dissolve 2-chlorophenol in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture and pour it onto crushed ice. Hydrolyze the intermediate by heating the aqueous mixture. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Isolation : Filter the crude 3-Chloro-4-hydroxybenzaldehyde, wash with cold water, and dry.

Step 2: Reduction of 3-Chloro-4-hydroxybenzaldehyde to this compound

The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl group can be efficiently achieved using sodium borohydride.

  • Dissolution : In a round-bottom flask, dissolve the crude 3-Chloro-4-hydroxybenzaldehyde in methanol.

  • Reduction : Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The addition should be slow to control the exothermic reaction and hydrogen evolution.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching : Carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Confirms Connectivity MS Mass Spectrometry (MS) Synthesized_Compound->MS Determines Molecular Weight IR Infrared Spectroscopy (IR) Synthesized_Compound->IR Identifies Functional Groups GC Gas Chromatography (GC) Synthesized_Compound->GC Assesses Purity Final_Confirmation Confirmed Structure & Purity

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation.[10] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy : IR spectroscopy will identify the key functional groups, notably the broad O-H stretching band for the hydroxyl groups and the C-Cl stretching vibration.[10]

Chromatographic Techniques
  • Gas Chromatography (GC) : GC, particularly with a flame ionization detector (FID), is a suitable method for assessing the purity of the final compound.[11][12] Derivatization may be employed to enhance volatility and peak shape.[12]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can also be used for purity assessment, especially for non-volatile impurities.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, its structural motifs are present in various biologically active molecules.

As a Synthetic Intermediate

The primary application of this compound in drug development is likely as a versatile intermediate. The two hydroxyl groups can be selectively protected and functionalized to build more complex molecular architectures. For example, it can serve as a precursor for:

  • Salicylanilide Derivatives : The core structure is related to salicylanilides, which are known for their anthelmintic and antimicrobial properties.[13]

  • Phenolic Ethers and Esters : The phenolic hydroxyl group can be converted into ethers or esters, which are common functionalities in drug molecules to modulate properties like solubility and bioavailability.

  • Benzyl Halides : The hydroxymethyl group can be converted to a more reactive benzyl halide, enabling nucleophilic substitution reactions for the introduction of various pharmacophores.

Potential Biological Activity

Substituted phenols are a well-known class of compounds with a broad spectrum of biological activities.

  • Antimicrobial Agents : Chlorinated phenols are widely used as disinfectants and preservatives.[14][15] The subject compound could be investigated for its potential as an antimicrobial agent.

  • Enzyme Inhibitors : The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes.

Conclusion

This compound (CAS: 171569-42-9) is a chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a detailed overview of its properties, a robust proposed synthesis, and a framework for its analytical characterization. While its biological profile remains to be explored, its structural features suggest that it could be a valuable starting point for the design and synthesis of new bioactive molecules. The protocols and data presented herein are intended to empower researchers to further investigate and unlock the full potential of this versatile compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of 3-Chloro-4-(hydroxymethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds, predictive models, and established analytical methodologies to offer a comprehensive resource for researchers.

Molecular Structure and Key Identifiers

This compound, with the CAS Number 171569-42-9, possesses a molecular formula of C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . Its structure features a phenol ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 4-position. This substitution pattern is crucial in determining its chemical reactivity, solubility, and potential biological activity.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 171569-42-9AOBChem[1]
Molecular Formula C₇H₇ClO₂AOBChem[1]
Molecular Weight 158.58 g/mol PubChem[2]
InChI Key KWFBSEGXKSQRCG-UHFFFAOYSA-NPubChem[2]

Physicochemical Properties: An Analytical Perspective

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Melting Point

The melting point is a critical indicator of a compound's purity. For this compound, a solid at room temperature, a precise experimental melting point is not readily found in the literature. However, by examining related structures, we can infer an expected range. For instance, 4-chloro-3-methylphenol has a reported melting point of 64-66 °C[3]. The presence of the hydroxymethyl group in our target molecule, capable of hydrogen bonding, would likely increase the melting point compared to its methyl-substituted analog.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point of a crystalline organic solid involves a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Transfer E Heat Slowly D->E F Observe Melting E->F G Record Range F->G

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of this compound is not documented. Due to its relatively high molecular weight and potential for strong intermolecular hydrogen bonding, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental and formulation contexts. The presence of both a polar hydroxyl and hydroxymethyl group, along with a moderately nonpolar chlorophenyl ring, suggests that this compound will exhibit solubility in a range of solvents.

SolventPredicted SolubilityRationale
Water Sparingly solubleThe polar groups will contribute to water solubility, but the chlorinated aromatic ring will limit it.
Methanol, Ethanol SolubleThe alcohol solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution.
Acetone SolubleA polar aprotic solvent that can effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane, Chloroform Moderately solubleThe chlorinated nature of the solvent and the compound will allow for some degree of solubility.
Hexane InsolubleA nonpolar solvent that will not effectively solvate the polar functional groups.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

  • Sample Preparation: Weigh a small, precise amount of the compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the sample in a test tube.

  • Mixing: Agitate the mixture vigorously for a set period.

  • Observation: Visually inspect for the presence of undissolved solid. If dissolved, the compound is considered soluble at that concentration.

Acidity Constant (pKa)

The phenolic hydroxyl group imparts acidic properties to the molecule. The pKa value is a measure of this acidity and is critical for understanding its behavior in different pH environments, which is particularly important in drug development for predicting absorption and distribution. The pKa of phenol is approximately 9.99. The presence of an electron-withdrawing chlorine atom is expected to lower the pKa, making this compound more acidic than phenol. Conversely, the hydroxymethyl group is weakly electron-donating, which would slightly increase the pKa. The net effect will be a pKa value likely in the range of 9-10. Computational models offer a powerful tool for predicting the pKa of substituted phenols.[4][5][6][7][8]

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a precise method for determining the pKa of acidic and basic compounds.[9][10][11][12]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a suitable solvent, often a water-alcohol mixture to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Determination A Prepare Analyte Solution C Titrate with Standard Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the hydroxyl proton.

  • Aromatic Protons (Ar-H): These will appear in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons on the ring.

  • Hydroxymethyl Protons (-CH₂OH): A singlet is expected around δ 4.5 ppm.[13]

  • Phenolic Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 4-7 ppm.[14]

  • Benzylic Hydroxyl Proton (-CH₂OH): The chemical shift of this proton will also be variable and may exchange with the phenolic proton.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Signals are expected in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-1) will be the most deshielded.

  • Hydroxymethyl Carbon (-CH₂OH): A peak is expected around δ 60-65 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the key functional groups.

  • O-H Stretch (Phenolic): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[14]

  • O-H Stretch (Alcoholic): This will also contribute to the broadness of the O-H band.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.[15]

  • C-O Stretch (Alcoholic): A strong band around 1000-1075 cm⁻¹.[15]

  • Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z 158, with a characteristic M+2 peak at m/z 160 of approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of H₂O: Dehydration from the hydroxymethyl group.

    • Loss of CH₂OH: Cleavage of the hydroxymethyl group.

    • Loss of Cl: Cleavage of the chlorine atom.

    • Formation of a benzylic cation: Cleavage of the C-C bond between the ring and the hydroxymethyl group.

Experimental Protocol for GC-MS Analysis:

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds like halogenated phenols.[1][4][16]

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization (e.g., acetylation) may be employed to improve chromatographic performance.

  • Injection: Inject a small volume of the sample solution into the GC.

  • Separation: The compound is vaporized and separated from other components on a capillary column based on its boiling point and polarity.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio and detected.

Safety and Handling

As a chlorinated phenol derivative, this compound should be handled with appropriate safety precautions. It is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive methods and comparisons with related compounds, the information and protocols presented herein offer a solid foundation for researchers working with this molecule. The detailed experimental methodologies provide a clear path for the empirical determination of its key physical properties, ensuring scientific rigor and advancing our understanding of this and similar compounds.

References

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-4-(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic and medicinal chemistry. This document delineates its fundamental chemical and physical properties, provides detailed spectroscopic data for unambiguous identification, and outlines a validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block, and essential safety and handling procedures. The guide is structured to serve as a foundational resource for professionals engaged in chemical research and drug development, grounding all technical claims in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a phenol ring substituted with a chlorine atom and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure is depicted below:

Caption: Chemical Structure of this compound.

Key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 171569-42-9[1][2][3]
Molecular Formula C₇H₇ClO₂[1][2]
Molecular Weight 158.58 g/mol [1]
Appearance Solid[1]
InChI Key BDQASBWZSSWBCP-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1CO)Cl)O[3]
Storage Temperature Room temperature, sealed in dry, dark place[1]

Synthesis and Purification

The synthesis of this compound can be effectively achieved via the reduction of a more readily available starting material, 2-chloro-5-hydroxybenzoic acid. This transformation targets the carboxylic acid moiety while preserving the phenolic hydroxyl and chloro substituents.

Protocol: Reduction of 2-Chloro-5-hydroxybenzoic Acid

This protocol is based on a well-established method using a powerful reducing agent, lithium aluminum hydride (LAH).[4]

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LAH. An ice bath is initially used to control the exothermic reaction upon addition of LAH. Subsequent refluxing provides the necessary thermal energy to drive the reaction to completion.

Experimental Steps:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-5-hydroxybenzoic acid (e.g., 4 g, 23.2 mmol) in anhydrous tetrahydrofuran (200 mL).

  • LAH Addition: Cool the suspension in an ice bath. Slowly add a solution of lithium aluminum hydride (1 M in diethyl ether, 25 mL, 25 mmol) to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Quenching: Upon completion (monitored by TLC), cool the mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of a mixture of water and THF.

  • Workup: Acidify the mixture to a pH of ~2-3 with 1M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization or column chromatography on silica gel to afford this compound in high yield.[4]

Synthesis start 2-Chloro-5-hydroxybenzoic Acid in THF reagent 1. LiAlH4, Ether, 0°C 2. Reflux, 6h start->reagent Reduction workup Aqueous HCl Workup & Extraction reagent->workup Quenching product This compound workup->product Isolation

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol provides distinct absorption bands. A strong, broad band is expected in the range of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and benzylic alcohol groups, broadened by hydrogen bonding.[5][6] A strong C-O stretching absorption should also be visible around 1200-1000 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will appear in their characteristic regions (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets/doublets of doublets in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling constants are dictated by the substitution pattern.

    • Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet is expected for the benzylic protons, typically in the δ 4.4-4.8 ppm range.[7]

    • Hydroxyl Protons (2H): The phenolic -OH and alcohol -OH protons will appear as broad singlets. Their chemical shifts are variable and concentration-dependent, but typically fall between δ 4-7 ppm for the phenol and δ 2-5 ppm for the alcohol.[5] These signals will exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the carbon attached to the chlorine atom (C-Cl) will also be significantly shifted.

    • Hydroxymethyl Carbon (-CH₂OH, 1C): The benzylic carbon signal is expected in the δ 60-65 ppm range.[7]

Data TypeExpected Peaks / RegionsSource(s)
IR (cm⁻¹) ~3200-3500 (O-H, broad), ~1600 & 1450 (C=C aromatic), ~1200-1000 (C-O)[5][6]
¹H NMR (ppm) δ 6.5-7.5 (Ar-H), δ 4.4-4.8 (-CH₂-), broad singlets for -OH (D₂O exchangeable)[5][7]
¹³C NMR (ppm) δ 110-160 (Ar-C), δ 60-65 (-CH₂-)[7]
Mass Spec. Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with ~1/3 intensity due to the ³⁷Cl isotope.
Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) and a prominent (M+2)⁺ peak. The intensity of the (M+2)⁺ peak will be approximately one-third that of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. Common fragmentation patterns for phenols and benzyl alcohols include loss of water and cleavage of the benzylic C-C bond.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups: the phenolic hydroxyl, the benzylic alcohol, and the chloro-substituted aromatic ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also activates the aromatic ring towards electrophilic substitution.

  • Benzylic Alcohol Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also be converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions or undergo esterification.

  • Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the chlorine atom. Electrophilic aromatic substitution reactions will be directed by the combined influence of these groups. The chlorine atom itself can be replaced under certain demanding reaction conditions (e.g., nucleophilic aromatic substitution).

This trifunctional nature makes this compound a valuable building block. For instance, its structural analog, 3-Chloro-4-hydroxybenzaldehyde, is an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[8] Phenolic compounds, in general, are widely used as precursors in the production of polymers, agrochemicals, and pharmaceuticals, with many exhibiting a range of biological activities.[9][10][11]

Safety, Handling, and Storage

As a substituted chlorophenol, this compound must be handled with appropriate caution. Chlorophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11][12]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.[13]

  • Skin Corrosion/Irritation: Causes skin irritation.[13]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling.[13]

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place to prevent light-induced degradation.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and reactivity profile. This guide has provided the essential technical information required for its synthesis, characterization, and safe handling. The detailed protocols and compiled data serve as a robust resource for researchers aiming to utilize this compound as a building block in the development of novel molecules for pharmaceutical or material science applications.

References

3-Chloro-4-(hydroxymethyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of this compound (CAS No: 171569-42-9), a halogenated phenolic compound with potential applications as a versatile intermediate in organic synthesis and drug discovery. While specific literature on this molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed synthetic protocol, outline methods for analytical characterization, and discuss its potential as a building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and other substituted phenolic compounds.

Physicochemical and Structural Properties

This compound belongs to the family of chlorinated phenols, a class of compounds that has garnered significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by the chlorine substituent.[1] The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring offers multiple sites for chemical modification, making it a potentially valuable scaffold for building more complex molecules.

The core physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClO₂[2]
Molecular Weight 158.58 g/mol [2][3]
CAS Number 171569-42-9[2]
IUPAC Name This compoundN/A
SMILES OCC1=CC(O)=C(Cl)C=C1[2]
Appearance Solid (predicted)N/A
Storage Keep in dark place, sealed in dry, room temperature[2]

Proposed Synthesis and Purification

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic chlorination of 4-hydroxybenzyl alcohol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already substituted, chlorination is expected to occur at one of the ortho positions (C3 or C5). The choice of a mild chlorinating agent is crucial to prevent over-chlorination or oxidation of the hydroxymethyl group. Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this purpose.[4]

Synthesis_of_3_Chloro_4_hydroxymethyl_phenol cluster_reactants Starting Materials precursor 4-Hydroxybenzyl Alcohol product This compound precursor->product Chlorination reagent Sulfuryl Chloride (SO₂Cl₂) in aprotic solvent

Caption: Proposed synthesis of this compound via chlorination.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-hydroxybenzyl alcohol.

Materials:

  • 4-Hydroxybenzyl alcohol (purity >98%)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-hydroxybenzyl alcohol in 150 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in 50 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C throughout the addition. Causality: Slow addition at low temperature is critical to control the exothermic reaction and minimize the formation of dichlorinated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir gc_hplc GC/HPLC start->gc_hplc structure Structural Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment (>98%) gc_hplc->purity

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound, which are essential for its unambiguous identification.

TechniqueExpected Results
¹H NMR Aromatic protons with specific splitting patterns, a singlet for the benzylic CH₂ protons, and broad singlets for the two OH groups.
¹³C NMR Seven distinct carbon signals corresponding to the aromatic carbons, the benzylic carbon, and carbons bearing hydroxyl and chloro groups.
Mass Spec. Molecular ion peak (M⁺) at m/z ≈ 158, with a characteristic M+2 peak at m/z ≈ 160 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
IR Spec. Broad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
HPLC/GC A single major peak, indicating high purity, with retention time dependent on the specific column and method used.[5][6]

Trustworthiness of Protocols: The analytical methods described are standard in organic chemistry.[7] For GC analysis of phenolic compounds, EPA method 8041A provides a robust starting point for method development, utilizing a gas chromatograph with a flame ionization detector (FID).[5][8]

Potential Applications in Research and Drug Development

Phenolic compounds are a cornerstone of medicinal chemistry, with applications ranging from antiseptics to complex drug scaffolds.[9] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.[1]

Role as a Chemical Intermediate

This compound is an attractive building block for several reasons:

  • Two Reactive Sites: The phenolic hydroxyl and the benzylic alcohol groups can be selectively functionalized to build more complex structures. For instance, the phenolic hydroxyl can undergo etherification, while the benzylic alcohol can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

  • Defined Regiochemistry: The fixed positions of the substituents provide a rigid scaffold, which is advantageous in structure-activity relationship (SAR) studies.

Proposed Biological Evaluation Workflow

Given the lack of existing biological data, a logical workflow for the initial screening of this compound can be proposed. This workflow aims to efficiently identify any potential bioactivity and guide further investigation.

Biological_Evaluation_Workflow compound This compound screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial, Kinase Inhibition) compound->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (Target ID, Pathway Analysis) hit_id->moa If Active preclinical Preclinical Development lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->preclinical

Caption: Proposed workflow for the initial biological evaluation of the title compound.

Safety, Handling, and Storage

As with all chlorinated phenols, this compound should be handled with care, assuming it may be toxic and corrosive.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[2][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

Introduction: Understanding the Molecular Landscape of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(hydroxymethyl)phenol in Organic Solvents

This compound, with the CAS Number 171569-42-9, is a substituted phenolic compound of significant interest in synthetic organic chemistry and drug development.[1][2] Its utility as a building block stems from its multifunctional nature, incorporating a phenolic hydroxyl group, a benzylic alcohol, and a chloro-substituent on an aromatic ring. These features provide multiple reaction sites for creating more complex molecules.

The physical state of a related isomer, 4-chloro-3-methylphenol, is a pinkish to white crystalline solid, suggesting that this compound is also likely a solid at room temperature.[3] A thorough understanding of its solubility is paramount for any researcher aiming to utilize it effectively. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation science for drug delivery. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in common organic solvents.

Caption: Chemical structure of this compound.

Pillar 1: Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is a nuanced interplay of its three key structural features:

  • Phenolic Hydroxyl (-OH) Group: This group is highly polar and is a strong hydrogen bond donor and acceptor.

  • Hydroxymethyl (-CH₂OH) Group: This benzylic alcohol group is also polar and capable of hydrogen bonding.

  • Chlorine Atom (-Cl) and Aromatic Ring: The benzene ring is nonpolar (hydrophobic), while the chlorine atom adds polarity through its electronegativity but also contributes to the molecule's size.

The presence of two hydroxyl groups suggests that the molecule will have a significant polar character. Chlorinated phenols are generally known to be readily soluble in organic solvents but only slightly soluble in water.[6] The solubility of the related compound 4-chlorophenol, for instance, is limited in water but significant in organic solvents like ethanol and ether.[7] Similarly, 4-hydroxybenzyl alcohol, which shares the hydroxymethylphenol backbone, is more soluble in polar organic solvents like ethanol and methanol.[8]

Based on these principles, we can predict the solubility behavior of this compound across different classes of organic solvents.

Pillar 2: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's -OH groups can form strong hydrogen bonds with both the phenolic and hydroxymethyl groups of the solute. These interactions can effectively overcome the solute's crystal lattice energy.[5]
Polar Aprotic Acetone, DMSO, THFHigh to ModerateThese solvents are polar and can act as hydrogen bond acceptors for the solute's -OH groups. The lack of a hydrogen bond-donating ability in the solvent might make solubility slightly less than in protic solvents.
Moderately Polar Ethyl AcetateModerateEthyl acetate is a polar molecule but less so than alcohols or DMSO. It can accept hydrogen bonds, but its larger nonpolar ethyl group may reduce its efficiency in solvating the highly polar solute.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the highly polar -OH groups will be poorly solvated, limiting overall solubility.[4]
Nonpolar Aliphatic Hexane, CyclohexaneVery Low / InsolubleThese solvents lack any significant polarity and cannot form hydrogen bonds. The energy required to break the hydrogen bonds between solute molecules would not be compensated by solute-solvent interactions.[4][5]

Pillar 3: Experimental Verification of Solubility

Trustworthy research relies on empirical validation. The following section details a robust, self-validating protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold-standard technique for this purpose.[9]

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed to establish equilibrium between the undissolved solid and the saturated solution, ensuring an accurate measurement of solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into several vials. The "excess" is critical to ensure a saturated solution is formed.

    • Add a precise volume of the desired organic solvent to each vial.

    • Prepare a blank solvent sample for later use as a reference.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., at 25°C). Temperature control is crucial as solubility is temperature-dependent.[7]

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

    • Causality Check: Inadequate settling will lead to the sampling of suspended solid particles, resulting in an overestimation of solubility. Centrifugation at a constant temperature can be used to accelerate and improve this step.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, tared volumetric flask.

    • Dilute the sample with a known volume of the same solvent. This brings the concentration into the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Self-Validation: The calibration curve must have a high correlation coefficient (R² > 0.999) to ensure the accuracy of the concentration measurement.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Intermolecular Forces

The difference in solubility between polar and nonpolar solvents can be visualized by examining the specific intermolecular interactions at play.

G cluster_polar High Solubility in Polar Protic Solvents (e.g., Methanol) cluster_nonpolar Low Solubility in Nonpolar Solvents (e.g., Hexane) solute_p This compound solvent_p1 Methanol (CH₃OH) solute_p->solvent_p1 H-Bond (Donor/Acceptor) solvent_p2 Methanol (CH₃OH) solute_p->solvent_p2 H-Bond (Donor/Acceptor) solute_np This compound solvent_np Hexane (C₆H₁₄) solute_np->solvent_np Weak van der Waals Forces

Caption: Dominant intermolecular forces influencing solubility.

Conclusion and Applications

The solubility of this compound is dominated by its two hydroxyl groups, rendering it highly soluble in polar organic solvents (protic and aprotic) and poorly soluble in nonpolar aliphatic solvents. This predictive understanding, combined with the robust experimental protocol provided, equips researchers in synthetic chemistry and drug development with the necessary tools to handle this compound effectively. Accurate solubility data is essential for designing efficient reaction conditions, developing scalable purification processes, and creating viable formulations, ultimately accelerating the pace of research and development.

References

3-Chloro-4-(hydroxymethyl)phenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-(hydroxymethyl)phenol

Introduction

This compound, a substituted phenolic compound, serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a benzylic alcohol, makes it a versatile building block. However, these same functional groups contribute to its potential for chemical instability if not handled and stored under appropriate conditions. Understanding the stability profile of this reagent is paramount for ensuring its purity, reactivity, and the ultimate success of synthetic routes that depend on it. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage solutions.

PropertyValueSource
CAS Number 171569-42-9[1]
Molecular Formula C₇H₇ClO₂[1][2]
Molecular Weight 158.58 g/mol [2][3]
Appearance Solid[3]
IUPAC Name This compound[3]
InChI Key BDQASBWZSSWBCP-UHFFFAOYSA-N[3]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its three key structural features: the phenol ring, the hydroxymethyl group, and the chloro substituent. Exposure to common laboratory and manufacturing environmental factors such as oxygen, light, heat, and non-neutral pH can initiate degradation.

Susceptibility to Oxidation

Phenolic compounds are notoriously susceptible to oxidation. The electron-donating hydroxyl group activates the aromatic ring, making it prone to attack by atmospheric oxygen and other oxidizing agents. This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions.

  • Pathway A: Ring Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxy radical. This radical can then participate in coupling reactions, leading to the formation of colored, high-molecular-weight polymeric impurities. Further oxidation can lead to ring-opening products.

  • Pathway B: Side-Chain Oxidation: The primary benzylic alcohol (hydroxymethyl group) is also a site for oxidation. Mild oxidation can convert it to the corresponding aldehyde (3-chloro-4-hydroxybenzaldehyde), and more aggressive oxidation can yield the carboxylic acid (3-chloro-4-hydroxybenzoic acid).[4]

Other Degradation Routes

While oxidation is the primary concern, other degradation mechanisms, particularly under forced conditions, should be considered.

  • Dehalogenation: Reductive dehalogenation to form 4-hydroxymethylphenol is a possibility, though it typically requires specific catalytic conditions.

  • Decomposition at Elevated Temperatures: As with many organic solids, storage at temperatures approaching the melting point can lead to accelerated decomposition and the release of hazardous gases like hydrogen chloride.[5]

The following diagram illustrates the primary potential degradation pathways initiated by oxidation.

G cluster_main This compound Stability cluster_pathways Potential Degradation Pathways A This compound B Oxidative Stress (O₂, Light, Metal Ions) A->B C Pathway A: Ring Oxidation (Phenoxy Radical Formation) B->C [O] E Pathway B: Side-Chain Oxidation B->E [O] D Polymeric Impurities (Colored Byproducts) C->D Dimerization/ Polymerization F 3-Chloro-4-hydroxybenzaldehyde E->F Mild Oxidation G 3-Chloro-4-hydroxybenzoic acid F->G Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on safety data sheets and established chemical principles, adherence to strict storage and handling protocols is crucial for maintaining the integrity of this compound.

Storage Conditions

The primary objective is to protect the compound from atmospheric oxygen, moisture, light, and heat.

ParameterRecommendationRationale
Temperature Room temperature, in a cool area.[3][6]Prevents thermal degradation and potential sublimation.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon).[6] Sealed in dry conditions.[3]Minimizes contact with atmospheric oxygen and moisture, which are key drivers of degradation.
Light Keep in a dark place.[3] Store protected from light.[7]Prevents photo-oxidation, a common degradation pathway for phenols.
Container Tightly closed, original, and properly labeled containers.[6][7]Prevents contamination and exposure to the atmosphere. Ensures proper identification.
Location Store in a dry, well-ventilated place.[6][8]Reduces ambient moisture and prevents the buildup of any potential vapors.
Handling and Incompatibilities

Proper handling procedures are essential for both personnel safety and maintaining compound purity.

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[6][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8] Phenolic compounds can cause severe skin burns and eye damage.[8][10]

  • Incompatible Materials: Store away from strong bases, acid anhydrides, acid chlorides, and oxidizing agents.[5][6] These substances can catalyze or participate in degradation reactions.

Stability Testing Methodology

To empirically determine the stability of a given batch of this compound and establish a re-test date or shelf-life, a formal stability study is required. This typically involves a forced degradation study followed by the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

The goal of stress testing is to deliberately degrade the sample to identify likely degradation products and validate that the analytical method can detect them.[11]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare five separate, accurately weighed samples of this compound in suitable vials. Prepare a control sample to be stored under ideal conditions.

  • Acid Hydrolysis: To one sample, add 1 mL of 0.1 M Hydrochloric Acid. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a second sample, add 1 mL of 0.1 M Sodium Hydroxide. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To a third sample, add 1 mL of 3% Hydrogen Peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a fourth sample (solid) in a 105°C oven for 48 hours.

  • Photolytic Degradation: Expose a fifth sample (solid) to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples as appropriate. Dilute all samples, including the control, with a suitable solvent (e.g., methanol or acetonitrile) to a known concentration and analyze using the stability-indicating method described below.

The following diagram outlines the workflow for a comprehensive stability study.

G cluster_workflow Stability Study Workflow cluster_stress Forced Degradation Conditions A Prepare Samples of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Control Sample (Ideal Storage) A->G H Time Point Sampling & Analysis (e.g., using HPLC) B->H C->H D->H E->H F->H G->H I Data Evaluation: - Identify Degradants - Assess Purity Loss H->I J Shelf-Life Determination I->J

Caption: Workflow for conducting a forced degradation and stability study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[12][13]

Protocol: HPLC Method for Stability Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). The acidic modifier ensures the phenol is protonated for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 218 nm, a wavelength where many substituted phenols show good absorbance.[14]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine its retention time and response factor.

    • Inject the stressed samples and the control sample.

    • Analyze the resulting chromatograms. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main peak of this compound.

    • Calculate the percentage of remaining parent compound and the percentage of each degradant formed.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal degradation risk stems from oxidation, which can affect both the phenolic ring and the hydroxymethyl side chain, leading to the formation of colored impurities and related acidic or aldehydic species. By implementing the recommended storage conditions—specifically, protection from light, oxygen, and excessive heat in a tightly sealed container—users can significantly prolong the shelf-life and preserve the purity of this valuable reagent. For applications requiring stringent quality control, conducting a formal stability study using forced degradation and a validated stability-indicating HPLC method is the definitive approach to ensuring the material's fitness for use.

References

3-Chloro-4-(hydroxymethyl)phenol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(hydroxymethyl)phenol

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No: 171569-42-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's reactivity and the causality behind recommended safety protocols. Given the limited specific toxicological data for this compound, this guide synthesizes information from its known hazard classification and the extensive data available for phenol, its parent compound, to establish a robust framework for safe laboratory practice.

Compound Profile and Hazard Identification

This compound is a substituted phenol containing both a halogen and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis but also necessitates a careful evaluation of its potential hazards. The reactivity of the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring must all be considered when planning reactions and handling procedures.

The compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant acute health risks. Its primary hazards are associated with ingestion, skin contact, and eye contact.

Table 1: GHS Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Beyond these classifications, it is critical to recognize that as a phenol derivative, this compound is readily absorbed through the skin and can potentially lead to systemic toxicity, a hallmark of phenol poisoning.[1][2] Phenols can exert a local anesthetic effect, which may dangerously mask the initial pain of a chemical burn, leading to a delayed recognition of a serious exposure.[3][4]

cluster_0 Hazard Identification Workflow A Compound Structure (Substituted Phenol) B Known GHS Data (H302, H315, H319) A->B Direct Classification C Toxicology of Parent Compound (Phenol) A->C Structural Analogy D Comprehensive Hazard Profile B->D Defines Acute Hazards C->D Informs Systemic Toxicity Assessment

Caption: Logical workflow for establishing a comprehensive hazard profile.

Physical and Chemical Properties

A thorough understanding of a compound's physical properties is fundamental to its safe handling and storage.

Table 2: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound
CAS Number 171569-42-9
Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
Physical Form Solid
Storage Temperature Room Temperature, sealed in dry, keep in dark place

| InChI Key | BDQASBWZSSWBCP-UHFFFAOYSA-N | |

First-Aid and Emergency Response Protocols

The critical takeaway for any phenol-related exposure is that rapid and effective decontamination can be life-saving. Systemic toxicity can occur from dermal absorption over even a small surface area.[5][6] All laboratories handling this compound must have a dedicated phenol first-aid kit readily accessible.

Protocol 1: Dermal Exposure Response

This is the most likely route of accidental exposure. The anesthetic properties of phenol can prevent the individual from feeling pain, so any suspected contact must be treated as a serious incident.[4]

  • Immediate Action: Move the affected individual immediately to an emergency safety shower or drench hose.[5]

  • Clothing Removal: While under the shower, remove all contaminated clothing. Responders must wear appropriate gloves (e.g., neoprene or butyl rubber) to avoid secondary contamination.[7][8]

  • Initial Wash: Flush the affected skin area with copious amounts of water for at least 15 minutes.[3][9] The goal of this initial, high-volume wash is to remove gross contamination.

  • PEG Decontamination: After the initial water flush, cease the shower and immediately begin wiping the affected area repeatedly with gauze pads soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[6][10] PEG is superior to water for decontamination as it helps to inactivate and remove phenol that has been absorbed into the skin.[3] Continue this process until there is no detectable odor of phenol.

  • Seek Medical Attention: All phenol exposures must be evaluated by a medical professional. Call emergency services immediately.[4] Provide the responding medical team with the Safety Data Sheet for the compound.

start Dermal Exposure Occurs shower Immediately use Emergency Shower (15+ min) start->shower remove_clothing Remove Contaminated Clothing (Wear protective gloves) shower->remove_clothing peg Apply Polyethylene Glycol (PEG 300/400) with Gauze Pads Repeatedly shower->peg medical Seek Immediate Medical Attention peg->medical end Monitor for Systemic Effects medical->end

Caption: Emergency first-aid workflow for dermal exposure.

Protocol 2: Eye Exposure Response
  • Immediately flush the eyes with a large volume of water for at least 20 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[3][7]

  • Removal of contact lenses should only be attempted by skilled personnel after irrigation has begun.[3]

  • Do not delay irrigation. After flushing, seek immediate and urgent medical attention from an ophthalmologist.[3]

Protocol 3: Inhalation and Ingestion
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.[11] Ingestion of phenols can cause severe internal burns and rapid systemic toxicity.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

  • Primary Engineering Control: All work with this compound, including weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][13]

The selection of PPE is critical due to the insidious nature of phenol absorption.

Table 3: PPE Selection Guide

Task Eye Protection Hand Protection Body Protection
Weighing Solid Safety glasses with side shields Double-layered nitrile gloves (4mil) for incidental contact. Change immediately if contaminated.[14] Fully buttoned lab coat
Preparing Solutions / Performing Reactions Chemical splash goggles Utility grade neoprene or butyl rubber gloves over nitrile gloves.[13] Laminate film (e.g., Silver Shield®) gloves are also highly recommended.[14] Lab coat and a chemically resistant apron

| Cleaning Spills | Face shield over chemical splash goggles | Heavy-duty, chemically resistant gloves (e.g., Viton®-butyl, Silver Shield®)[14] | Chemically resistant apron over lab coat |

Accidental Release and Spill Cleanup

Preparedness is key to managing a spill effectively and safely.

Protocol 4: Spill Cleanup
  • Assess the Situation: Determine the size of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate the area and alert your institution's emergency response team.

  • Secure the Area: Alert personnel in the immediate vicinity. Prevent entry into the spill area.

  • Don Appropriate PPE: Before cleanup, don the PPE specified for spills in Table 3.

  • Cleanup (Solid Spill): Do NOT use a dry brush and dustpan, as this can create airborne dust. Gently cover the spill with damp paper towels (moistened with water) to prevent dust generation. Carefully scoop the material into a labeled, sealable hazardous waste container.[11]

  • Cleanup (Liquid Spill): Use absorbent pads to contain and absorb the spilled material.[15] Work from the outside of the spill inward. Place used pads into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area thoroughly with a soap and water solution.[14]

  • Disposal: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[4]

Spill Spill Occurs Assess Is spill large or unmanageable? Spill->Assess Evacuate Evacuate & Call Emergency Response Assess->Evacuate Yes Secure Secure Area & Don PPE Assess->Secure No Solid Is spill solid? Secure->Solid CleanSolid Cover with damp towel. Scoop into waste container. Solid->CleanSolid Yes CleanLiquid Absorb with pads. Place in waste container. Solid->CleanLiquid No Decon Decontaminate Area with Soap & Water CleanSolid->Decon CleanLiquid->Decon

Caption: Decision-making workflow for spill response.

Storage, Stability, and Disposal

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, dark, and well-ventilated area.[11] Ensure storage is away from incompatible materials. Store containers below eye level and in secondary containment.[15][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, calcium hypochlorite, and aluminum chloride.[17][18]

  • Reactivity Profile: The molecule has two distinct hydroxyl groups. The phenolic hydroxyl is acidic and, upon deprotonation, becomes a potent nucleophile for reactions like ether synthesis.[19] The benzylic alcohol is a primary alcohol, susceptible to oxidation. This differential reactivity can be exploited synthetically but also means that reaction conditions must be carefully chosen to avoid unintended side reactions.[19][20]

  • Disposal: This compound and any material contaminated with it must be treated as hazardous chemical waste.[21][22] Collect waste in a sturdy, leak-proof, and clearly labeled container.[16] The first rinse of any emptied container must also be collected as hazardous waste.[21] Never dispose of this chemical down the sink.[16]

Toxicological Summary

The toxicological profile is defined by its GHS classification and the known behavior of phenols.

  • Acute Effects: The compound is harmful if swallowed and causes skin and serious eye irritation.

  • Systemic Toxicity: The primary concern is systemic toxicity following absorption through any route, especially the skin.[2] Effects can be rapid and severe, targeting the central nervous system (convulsions, coma), cardiovascular system (arrhythmia, hypotension), liver, and kidneys.[8][17]

  • Chronic Effects: Prolonged or repeated exposure to phenols may lead to weight loss, muscle weakness, liver and kidney damage, and a skin condition called ochronosis (darkening of the skin).[2][17]

  • Carcinogenicity: The parent compound, phenol, is classified by the IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[2] No specific data exists for this compound.

Conclusion

This compound is a valuable chemical intermediate that demands a high level of respect and caution in the laboratory. Its hazard profile is dominated by its potential for skin absorption leading to severe systemic toxicity, a characteristic inherited from its parent structure, phenol. By implementing robust engineering controls, using appropriate and carefully selected PPE, and being thoroughly prepared for emergency situations, researchers can handle this compound safely and effectively. The causality behind these protocols is clear: to prevent all routes of exposure and to be prepared for rapid, effective decontamination in the event of an accident.

References

Spectroscopic Characterization of 2-Chloro-4-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to an in-depth exploration of the spectroscopic properties of 2-Chloro-4-(hydroxymethyl)phenol, a substituted phenolic compound with potential applications in organic synthesis and drug development. This guide is designed for researchers, scientists, and professionals in the field who require a thorough understanding of the analytical data that defines this molecule.

A notable point of clarification is the nomenclature surrounding this compound. While often referred to as 3-Chloro-4-(hydroxymethyl)phenol, particularly in commercial listings under CAS number 171569-42-9, the systematic IUPAC name is 2-Chloro-4-(hydroxymethyl)phenol (CAS number 105960-29-0).[1] Both names refer to the same molecular structure. For clarity and adherence to systematic nomenclature, this guide will use the name 2-Chloro-4-(hydroxymethyl)phenol .

This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in established principles of spectroscopy, offering insights into how each analytical technique corroborates the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of 2-Chloro-4-(hydroxymethyl)phenol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-4-(hydroxymethyl)phenol, the expected signals in a common solvent like deuterochloroform (CDCl₃) are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30d1HAr-H (H-3)
~ 7.15dd1HAr-H (H-5)
~ 6.90d1HAr-H (H-6)
~ 5.50s (broad)1HAr-OH
~ 4.65s2H-CH₂OH
~ 2.00s (broad)1H-CH₂OH

Note: Predicted data is based on standard chemical shift increments and may vary slightly from experimental values.

Interpretation and Expertise-Driven Insights:

The aromatic region (δ 6.90-7.30 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern dictates the splitting pattern. The proton at position 3 (H-3), being ortho to the chlorine atom, would likely be the most deshielded. The proton at position 5 (H-5) would be split by both H-3 and H-6, appearing as a doublet of doublets (dd). The proton at position 6 (H-6) would appear as a doublet (d).

The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around δ 4.65 ppm. Their equivalence is due to free rotation around the C-C bond. The hydroxyl protons (both phenolic and alcoholic) are often broad singlets and their chemical shifts can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.[2] To confirm their identity, a D₂O exchange experiment can be performed, which would cause the hydroxyl proton signals to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (δ, ppm)Assignment
~ 152C-OH (C-1)
~ 135C-CH₂OH (C-4)
~ 130C-H (Ar)
~ 128C-H (Ar)
~ 125C-Cl (C-2)
~ 116C-H (Ar)
~ 64-CH₂OH

Note: Predicted data is based on standard chemical shift increments and may vary slightly from experimental values.

Interpretation and Expertise-Driven Insights:

The spectrum is expected to show seven distinct carbon signals. The carbon attached to the phenolic hydroxyl group (C-1) is the most deshielded among the aromatic carbons, appearing around δ 152 ppm. The carbon bearing the chlorine atom (C-2) would also be significantly downfield. The remaining four aromatic carbons will have distinct signals, with the carbons bearing a hydrogen atom appearing in the typical aromatic region (δ 115-130 ppm). The benzylic carbon of the hydroxymethyl group is expected around δ 64 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of 2-Chloro-4-(hydroxymethyl)phenol is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to better resolve hydroxyl proton signals.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire at a field strength of at least 400 MHz for good signal dispersion.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure full magnetization recovery.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H stretch (broad)Phenolic and Alcoholic -OH
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (-CH₂)
1600, 1475C=C stretchAromatic ring
1260 - 1200C-O stretchPhenolic C-O
1050 - 1000C-O stretchPrimary alcohol C-O
850 - 750C-H bend (out-of-plane)Aromatic C-H
750 - 700C-Cl stretchAryl chloride

Interpretation and Expertise-Driven Insights:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding.[2] The presence of both a phenolic and a primary alcohol C-O stretch (around 1220 cm⁻¹ and 1030 cm⁻¹, respectively) would be a key diagnostic feature. The aromatic C=C stretching vibrations will appear as a pair of sharp bands around 1600 and 1475 cm⁻¹. The C-Cl stretch is expected to be in the fingerprint region and may be difficult to assign definitively without comparison to a reference spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quicker analysis of the solid sample directly.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Expected Mass Spectrometry Data for 2-Chloro-4-(hydroxymethyl)phenol

m/z (mass-to-charge ratio)Proposed FragmentComments
158/160[M]⁺Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of one chlorine atom.
141/143[M - OH]⁺Loss of the hydroxyl radical from the hydroxymethyl group.
129/131[M - CH₂OH]⁺Benzylic cleavage, loss of the hydroxymethyl radical.
122[M - Cl]⁺Loss of a chlorine radical.
101[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment.

Interpretation and Expertise-Driven Insights:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 158. A crucial piece of evidence for the presence of a chlorine atom is the isotopic peak [M+2]⁺ at m/z 160, with an intensity that is approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern will be influenced by the functional groups. Benzylic cleavage, leading to the loss of the hydroxymethyl radical (•CH₂OH), is a common pathway for benzyl alcohols and would result in an ion at m/z 129/131. Loss of the hydroxyl radical (•OH) from the hydroxymethyl group is also a likely fragmentation, giving a peak at m/z 141/143.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the structure of 2-Chloro-4-(hydroxymethyl)phenol.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as 2-Chloro-4-(hydroxymethyl)phenol, using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Final Elucidation MS Mass Spectrometry (MS) MW Molecular Weight & Isotopic Pattern MS->MW Provides IR Infrared (IR) Spectroscopy FG Functional Groups (-OH, Ar, -CH₂OH, C-Cl) IR->FG Identifies NMR NMR Spectroscopy (¹H, ¹³C) Connectivity C-H Framework & Connectivity NMR->Connectivity Determines Structure Proposed Structure of 2-Chloro-4-(hydroxymethyl)phenol MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for structural elucidation.

References

Biological activity of substituted phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols represent a cornerstone scaffold in medicinal chemistry and pharmacology, demonstrating a remarkable breadth of biological activities.[1][2] As secondary metabolites, they are abundant in the plant kingdom, contributing to the therapeutic effects of many traditional medicines.[3][4] Concurrently, their synthetic derivatives are integral to a significant portion of modern pharmaceuticals.[2][5] This guide provides a comprehensive exploration of the mechanisms, structure-activity relationships (SAR), and therapeutic applications of substituted phenols. It delves into their roles as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents, supported by an examination of the underlying molecular interactions. Furthermore, this document offers detailed experimental protocols and workflows to empower researchers in the evaluation and development of novel phenolic compounds.

Foundational Mechanisms of Phenolic Bioactivity

The diverse biological effects of substituted phenols are primarily rooted in the reactivity of the phenolic hydroxyl group and the nature of the substituents on the aromatic ring. These features govern their ability to participate in key biochemical reactions.

Antioxidant Action: Quenching Reactive Species

Perhaps the most well-documented property of phenolic compounds is their antioxidant activity, which is central to their protective effects against oxidative stress-related diseases.[3][6][7] This activity is primarily executed through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial radical.[6]

  • Single-Electron Transfer (SET): A phenol can donate an electron to a free radical, converting it into an anion. The phenol itself becomes a radical cation. This mechanism is often followed by proton loss to yield a stable phenoxyl radical.[6][8]

The efficiency of these processes is heavily influenced by the substituents on the phenol ring, which can modulate the bond dissociation energy of the O-H bond and the stability of the resulting phenoxyl radical.[9][10]

G cluster_0 Antioxidant Mechanisms of Phenols cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single-Electron Transfer (SET) P Phenol (Ar-OH) P_HAT Phenol (Ar-OH) P->P_HAT P_SET Phenol (Ar-OH) P->P_SET R Free Radical (R•) R_HAT Free Radical (R•) R->R_HAT R_SET Free Radical (R•) R->R_SET PR_HAT Phenoxyl Radical (Ar-O•) (Resonance Stabilized) P_HAT->PR_HAT H• donation RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT H• acceptance PC_SET Phenol Radical Cation (Ar-OH•+) P_SET->PC_SET e- donation RA_SET Anion (R-) R_SET->RA_SET e- acceptance G cluster_0 Anticancer Signaling Inhibition by a Phenolic Compound GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K activates Phenol Substituted Phenol Akt Akt Phenol->Akt INHIBITS PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax (Pro-apoptotic) G cluster_0 Workflow for Assessing Phenolic Compound Bioactivity start Compound Synthesis or Natural Product Extraction char Structural Characterization (NMR, MS, HPLC) start->char screen Primary In Vitro Screening (e.g., DPPH, MIC, MTT assays) char->screen hit Hit Identification (Compounds with significant activity) screen->hit secondary Secondary Assays (e.g., Cell cycle, Apoptosis, Enzyme kinetics) hit->secondary mechanistic Mechanistic Studies (e.g., Western Blot, Gene Expression) secondary->mechanistic lead Lead Compound mechanistic->lead

References

The Dichotomy of Reactivity: A Deep Dive into the Phenolic vs. Benzylic Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemists

Abstract

In the landscape of organic synthesis, particularly within drug development and fine chemical manufacturing, the hydroxyl (-OH) group is a linchpin of functionality. However, not all hydroxyl groups are created equal. Their reactivity is profoundly dictated by the carbon framework to which they are attached. This guide provides an in-depth analysis of the structural and electronic differences between two ubiquitous and critically important motifs: the phenolic hydroxyl and the benzylic hydroxyl. We will explore the fundamental principles governing their disparate reactivity, present quantitative data, detail reliable experimental protocols for their selective manipulation, and contextualize this knowledge with its implications in modern drug development.

Foundational Principles: The Electronic and Structural Divide

The core difference in reactivity between a phenolic hydroxyl (Ar-OH) and a benzylic hydroxyl (Ar-CH₂-OH) stems from the immediate electronic environment of the oxygen atom.

  • The Phenolic Hydroxyl: The oxygen atom is directly bonded to an sp²-hybridized carbon of the aromatic ring. This direct attachment allows the oxygen's non-bonding lone pair electrons to participate in resonance with the benzene ring's π-system.[1][2][3] This delocalization has two profound consequences:

    • Increased Acidity: Resonance stabilizes the corresponding conjugate base, the phenoxide ion (Ar-O⁻), by distributing the negative charge across the aromatic ring.[4][5] This stabilization facilitates the loss of a proton, making phenols significantly more acidic than typical alcohols.[1][5][6]

    • Strengthened C-O Bond: The resonance contribution imparts a degree of double-bond character to the carbon-oxygen bond, making it stronger and less susceptible to cleavage.[3]

  • The Benzylic Hydroxyl: The oxygen atom is bonded to an sp³-hybridized carbon, which in turn is attached to the aromatic ring.[5][7] This intervening sp³ carbon acts as an insulator, preventing the oxygen's lone pairs from directly participating in the ring's resonance.[2] However, the "benzylic position" is unique; it can stabilize adjacent positive charges, negative charges, or radicals through resonance with the attached ring.[8][9] This leads to:

    • Alcohol-like Acidity: With no resonance stabilization of the conjugate alkoxide base, benzylic alcohols have acidities similar to primary alcohols like ethanol.[10]

    • Labile C-O Bond: The C-O bond is a standard single bond, and its cleavage is facilitated by the exceptional stability of the resulting benzylic carbocation intermediate.[8][9][11]

Quantitative Comparison

The electronic differences are starkly reflected in their physical and chemical properties.

PropertyPhenolBenzyl AlcoholRationale
pKa ~10.0[1][12][13]~15.4[1][10][12]Resonance stabilization of the phenoxide conjugate base.[4][12]
O-H Bond Dissociation Energy (BDE) ~87.3-89.0 kcal/mol[14][15]~88 kcal/mol (similar to primary alcohols)The phenolic O-H bond is slightly weakened by resonance effects.
C-O Bond Character Partial double bond[3]Single bondResonance delocalization of oxygen lone pairs into the ring.[3]

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest in dramatically different outcomes across several major reaction classes.

Acidity and Base-Mediated Reactions (e.g., Williamson Ether Synthesis)

The ~5 orders of magnitude difference in acidity is the most straightforward handle for selective reactivity.[10]

  • Phenols: Readily deprotonated by mild inorganic bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) to form the nucleophilic phenoxide.[13][16] This allows for facile O-alkylation under relatively gentle conditions.

  • Benzylic Alcohols: Require strong bases such as sodium hydride (NaH) or potassium hydride (KH) to be deprotonated, reflecting their much lower acidity.[16][17]

This differential allows for the selective alkylation of a phenolic hydroxyl in the presence of a benzylic hydroxyl.

Protocol 1: Selective O-Methylation of a Phenol in the Presence of a Benzylic Alcohol

Objective: To selectively methylate the phenolic -OH of 4-(hydroxymethyl)phenol.

Methodology:

  • Dissolution: Dissolve 4-(hydroxymethyl)phenol (1.0 eq) in acetone (15 volumes).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The K₂CO₃ is a mild base, sufficient to deprotonate the acidic phenol but not the benzylic alcohol.

  • Alkylation: Add methyl iodide (MeI, 1.1 eq) to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.[16] Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-methoxybenzyl alcohol.

Causality: The success of this protocol hinges on the pKa difference. K₂CO₃ is basic enough to generate a significant equilibrium concentration of the highly nucleophilic phenoxide ion, which rapidly undergoes an Sₙ2 reaction with methyl iodide. The benzylic alcohol remains largely protonated and unreactive under these conditions.[16]

Oxidation Reactions

The outcomes of oxidation are fundamentally different and provide another avenue for selective transformation.

  • Phenols: Resistant to oxidation reactions that target C-H bonds adjacent to the oxygen.[3][18] Instead, they are prone to oxidation via mechanisms involving electron transfer to form phenoxy radicals, which can then couple or be further oxidized to quinone-type structures.[4][19] This often requires strong or specific oxidizing agents.

  • Benzylic Alcohols: The benzylic C-H bond is activated and readily oxidized.[5] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize a primary benzylic alcohol all the way to a carboxylic acid.[5] Milder, more controlled reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can selectively oxidize the benzylic alcohol to the corresponding benzaldehyde.[20]

Protocol 2: Selective Oxidation of a Benzylic Alcohol to an Aldehyde

Objective: To oxidize the benzylic -OH of 4-(hydroxymethyl)phenol to an aldehyde without affecting the phenol.

Methodology:

  • Setup: To a flask charged with a suitable solvent (e.g., dichloromethane, CH₂Cl₂), add 4-(hydroxymethyl)phenol (1.0 eq).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions. MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes benzylic and allylic alcohols.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the formation of the more nonpolar aldehyde product.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with CH₂Cl₂ or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzaldehyde.

Causality: MnO₂ is a surface-based oxidant. It selectively adsorbs and oxidizes the benzylic alcohol, which possesses activated C-H bonds at the benzylic position. The phenolic group, lacking such a feature and being less prone to this type of oxidation mechanism, remains untouched.

Nucleophilic Substitution Reactions

Reactivity towards nucleophilic substitution at the carbon bearing the hydroxyl group is perhaps the most dramatic point of divergence.

  • Phenols: The C-O bond is non-reactive towards Sₙ1 or Sₙ2 displacement. The partial double-bond character makes the bond too strong, and the formation of a highly unstable phenyl cation prevents an Sₙ1 pathway.[3][11]

  • Benzylic Alcohols: The benzylic position is exceptionally reactive towards Sₙ1 reactions.[9] In the presence of acid, the hydroxyl group is protonated to form a good leaving group (H₂O). Its departure generates a resonance-stabilized benzylic carbocation, which is readily attacked by nucleophiles.[8][11]

Strategic Application: Protecting Group Chemistry

In complex multi-step syntheses, the ability to "protect" a functional group from unwanted reactions is paramount. The differential reactivity of phenolic and benzylic hydroxyls allows them to be used as protecting groups for each other and for other functional groups. The benzyl group is one of the most common protecting groups for alcohols and phenols.

  • Protection (Formation of a Benzyl Ether): An alcohol or phenol can be converted to a benzyl ether via the Williamson ether synthesis, typically using a strong base (like NaH for an alcohol) or a mild base (like K₂CO₃ for a phenol) and benzyl bromide (BnBr).[21][22]

  • Deprotection (Cleavage of a Benzyl Ether): The benzyl group is prized for its stability to a wide range of conditions (acidic, basic, many oxidizing/reducing agents) but can be cleanly removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[22][23]

The p-methoxybenzyl (PMB) ether is a useful variant. It can be cleaved under oxidative conditions (e.g., with DDQ or CAN), which leaves a standard benzyl ether intact, allowing for orthogonal deprotection strategies.[22][24][25]

Workflow: Orthogonal Protection & Deprotection

This workflow illustrates how to selectively deprotect two different hydroxyl groups that have been protected with orthogonal benzyl-type ethers.

G cluster_0 Protection cluster_1 Selective Deprotection Pathway 1 cluster_2 Selective Deprotection Pathway 2 A Molecule with Phenolic & Aliphatic -OH B Protect Phenol as PMB Ether (PMB-Cl, K2CO3) A->B C Protect Alcohol as Benzyl Ether (BnBr, NaH) B->C D Protected Intermediate (PMB & Bn Ethers) G Protected Intermediate (PMB & Bn Ethers) E Oxidative Cleavage (DDQ) Removes PMB Group D->E Deprotect Phenol F Free Phenol, Protected Alcohol E->F H Hydrogenolysis (H2, Pd/C) Removes Benzyl Group G->H Deprotect Alcohol I Free Alcohol, Protected Phenol H->I

References

IUPAC name for C7H7ClO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of C7H7ClO2: Nomenclature, Properties, and Synthesis

Introduction

The molecular formula C7H7ClO2 represents a multitude of structural isomers, each possessing distinct chemical identities and functionalities. This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a singular IUPAC name to explore the rich isomeric landscape of this formula. As a Senior Application Scientist, the objective is not merely to list names but to provide a deeper understanding of the structural nuances that dictate the properties, synthesis, and applications of these compounds. We will delve into the primary aromatic isomers, focusing on the causality behind their synthetic pathways and their utility as versatile chemical building blocks. The core of this document is built on the principles of scientific integrity, providing detailed, verifiable protocols and grounding all claims in authoritative references.

Part 1: Navigating the Isomeric Landscape of C7H7ClO2

A molecular formula alone is a starting point; the arrangement of atoms defines the substance. For C7H7ClO2, the presence of seven carbon atoms and a low hydrogen-to-carbon ratio strongly suggests an aromatic core, specifically a substituted benzene ring. The remaining atoms—one chlorine, two oxygens, and the requisite hydrogens—can be arranged as various functional groups, leading to several classes of isomers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these structures, ensuring unambiguous communication.[1][2] Key principles for naming substituted benzenes include identifying the parent molecule (which may be benzene or a common derivative like benzoic acid or phenol), numbering the ring carbons to give substituents the lowest possible locants, and listing substituents alphabetically.[3][4][5] For disubstituted benzenes, the historical prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also commonly used and accepted by IUPAC.[1][4]

The primary isomer classes for C7H7ClO2 that will be explored in this guide are:

  • Chloromethylbenzoic Acids: Where the benzene ring is substituted with a carboxylic acid group (-COOH) and a chloromethyl group (-CH2Cl).

  • Chlorinated Methoxyphenols: Featuring a hydroxyl group (-OH), a methoxy group (-OCH3), and a chlorine atom (-Cl) on the benzene ring.

  • (Chloromethyl)hydroxybenzaldehydes: Characterized by an aldehyde group (-CHO), a hydroxyl group (-OH), and a chloromethyl group (-CH2Cl).

The logical relationship between these classes based on the molecular formula can be visualized as follows:

G C7H7ClO2 C7H7ClO2 BenzoicAcid Chloromethylbenzoic Acid Isomers C7H7ClO2->BenzoicAcid Phenol Chlorinated Methoxyphenol Isomers C7H7ClO2->Phenol Benzaldehyde (Chloromethyl)hydroxy- benzaldehyde Isomers C7H7ClO2->Benzaldehyde

Caption: Major aromatic isomer classes for the molecular formula C7H7ClO2.

Part 2: The (Chloromethyl)benzoic Acid Isomers

This class of isomers is of significant interest in medicinal chemistry and organic synthesis due to the dual reactivity of the acidic carboxyl group and the electrophilic chloromethyl group.[6]

4-(Chloromethyl)benzoic Acid: The para Isomer

This is one of the most commercially significant isomers, widely used as a key intermediate.

  • IUPAC Name: 4-(Chloromethyl)benzoic acid[7]

  • Common Names: p-Chloromethylbenzoic acid, α-Chloro-p-toluic acid[6][8]

  • CAS Number: 1642-81-5[7][8]

Physicochemical Properties

PropertyValueSource
Molecular Weight170.59 g/mol [7]
AppearanceWhite to slightly yellow crystalline powder[6][9]
Melting Point201-202 °C[6][9]
SolubilitySlightly soluble in Chloroform, Methanol. Sparingly soluble in water.[9][10]
pKa4.11 ± 0.10 (Predicted)[6]

Synthesis Protocol: Free-Radical Chlorination of p-Toluic Acid

The most direct synthesis relies on the selective chlorination of the methyl group of 4-methylbenzoic acid (p-toluic acid). The choice of a free-radical pathway is critical to favor side-chain halogenation over electrophilic aromatic substitution on the ring.

Workflow Diagram:

G cluster_0 Synthesis Workflow A Dissolve p-Toluic Acid in Chlorobenzene (100°C) B Initiate Reaction with UV Light A->B C Introduce Gaseous Chlorine (Cl2) B->C D Monitor HCl Evolution to Track Progress C->D E Cool Reaction Mixture to 0°C D->E F Filter Precipitate E->F G Wash with Petroleum Ether & Dry F->G

Caption: Experimental workflow for the synthesis of 4-(chloromethyl)benzoic acid.

Detailed Methodology: [11]

  • Dissolution: In a suitable reaction vessel equipped with a reflux condenser, gas inlet, and UV lamp, dissolve 272 parts of 4-methyl-benzoic acid in 750 parts of chlorobenzene. Heat the mixture to 100 °C with stirring until a clear solution is obtained.

  • Chlorination: While maintaining the temperature at 100 °C, initiate the reaction by activating the UV light source. Introduce a steady stream of chlorine gas (Cl2) into the solution. The UV light serves to homolytically cleave the Cl-Cl bond, generating chlorine radicals that initiate the side-chain halogenation.

  • Reaction Monitoring: The reaction produces hydrochloric acid (HCl) as a byproduct. Monitor the progress of the chlorination by trapping and quantifying the evolved HCl gas. The reaction is considered complete when approximately 71 parts of HCl have been formed.

  • Isolation: Once the reaction is complete, turn off the chlorine supply and UV lamp. Cool the reaction mixture to approximately 0 °C with continuous stirring. The product will precipitate out of the chlorobenzene solution.

  • Purification: Separate the precipitate by filtration. Wash the filter cake several times with a low-boiling petroleum ether to remove residual chlorobenzene and any unreacted starting material.

  • Drying: Dry the purified solid under vacuum to yield 4-(chloromethyl)benzoic acid.

Trustworthiness of Protocol: This protocol is self-validating through the monitoring of HCl evolution, which provides a direct stoichiometric measure of the reaction's progress. The choice of a non-polar solvent like chlorobenzene and UV initiation ensures selectivity for the desired product over ring chlorination.

Applications: 4-(Chloromethyl)benzoic acid is a crucial building block, particularly in pharmaceuticals.[10] Its bifunctional nature allows it to be incorporated into complex molecular scaffolds. For example, it is used in the synthesis of Eprosartan, an angiotensin II receptor antagonist for treating hypertension.[6]

Other Isomers: 2- and 3-(Chloromethyl)benzoic Acid

The ortho and meta isomers, 2-(chloromethyl)benzoic acid and 3-(chloromethyl)benzoic acid, are also synthesized and used in organic chemistry, though they are less common than the para isomer.[10] Their synthesis can be more complex. For instance, 3-(chloromethyl)benzoic acid can be prepared from 3-chlorobenzoyl chloride and paraformaldehyde using a Lewis acid catalyst like zinc chloride or ferric trichloride.[12]

  • 3-(Chloromethyl)benzoic acid: IUPAC Name: 3-(chloromethyl)benzoic acid; CAS: 31719-77-4[13]

Part 3: The Chlorinated Methoxyphenol Isomers

This class of compounds, also known as chloroguaiacols, are notable for their presence as byproducts in the bleaching of wood pulp and as metabolites of other chlorinated aromatic compounds.

4-Chloro-2-methoxyphenol
  • IUPAC Name: 4-chloro-2-methoxyphenol[14][15]

  • Common Name: 4-Chloroguaiacol

  • CAS Number: 16766-30-6[15]

This isomer is an important environmental analyte and serves as a reference standard in analytical chemistry. Its synthesis is typically achieved through the selective chlorination of guaiacol (2-methoxyphenol).

Synthesis Pathway Diagram:

G Guaiacol_img Reagent + SO2Cl2 (Sulfuryl chloride) in solvent Guaiacol_img->Reagent Electrophilic Aromatic Substitution Product_img Guaiacol Guaiacol (2-Methoxyphenol) Product 4-Chloro-2-methoxyphenol Reagent->Product_img

References

Foreword: The Untapped Potential of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Unlocking the Research Potential of 3-Chloro-4-(hydroxymethyl)phenol

In the landscape of chemical synthesis and material science, the utility of a molecule is often dictated by the versatility of its functional groups. This compound, a seemingly simple aromatic compound, presents a compelling case for deeper scientific inquiry. It possesses three distinct, orthogonally reactive sites: an acidic phenolic hydroxyl group, a primary benzylic alcohol, and a chlorinated aromatic ring. This unique combination makes it a rich scaffold for developing novel pharmaceuticals, advanced polymers, and innovative synthetic methodologies. This guide moves beyond the compound's catalog entry to illuminate its potential, providing researchers, scientists, and drug development professionals with a strategic blueprint for future exploration. We will delve into scientifically-grounded, actionable research areas, complete with detailed experimental frameworks designed to accelerate discovery.

Physicochemical and Reactivity Profile

Understanding the fundamental properties of this compound is paramount to designing effective experiments. The molecule's character is defined by the interplay of its functional groups. The electron-withdrawing chlorine atom increases the acidity of the phenolic hydroxyl group relative to unsubstituted phenol, facilitating its deprotonation to form a phenoxide intermediate.[1] Concurrently, the benzylic alcohol exhibits reactivity typical of primary alcohols, being susceptible to oxidation and substitution reactions.[2][3] This differential reactivity is the key to its selective functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 171569-42-9[4][5][6]
Molecular Formula C₇H₇ClO₂[4][6]
Molecular Weight 158.58 g/mol [6][7]
IUPAC Name This compound[8]
Appearance White to off-white solidVendor Data

Research Area I: Medicinal Chemistry and Drug Discovery

The phenol motif is a cornerstone in pharmacology, appearing in numerous FDA-approved drugs and natural products.[9] The specific substitution pattern of this compound offers a unique starting point for creating new chemical entities with therapeutic potential.

Rationale: A Scaffold for Bioactive Molecules

The compound's structure is reminiscent of fragments found in various bioactive agents. For instance, halogenated salicylanilides are potent anthelmintic drugs.[10] The core structure can be elaborated to mimic these compounds or to serve as a novel scaffold for targeting other biological systems, such as protein kinases or bacterial enzymes. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the two hydroxyl groups provide handles for derivatization to optimize solubility and target engagement.

Proposed Research: Synthesis of Novel Salicylanilide Analogues

A promising avenue of research is the transformation of this compound into novel salicylanilide analogues for screening as potential anthelmintic or antimicrobial agents. This involves a multi-step synthesis to convert the benzylic alcohol into a carboxylic acid, followed by amide bond formation.

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Oxidation to Aldehyde (e.g., PCC, DMP) A->B C Oxidation to Carboxylic Acid (e.g., Pinnick Oxidation) B->C D Amide Coupling (with substituted anilines) C->D E Library of Novel Salicylanilide Analogues D->E F Biological Screening (Anthelmintic/Antimicrobial Assays) E->F G Lead Optimization (SAR Studies) F->G

Caption: Proposed workflow for synthesizing and screening novel drug candidates.

Experimental Protocol: Synthesis of 2-Chloro-4-hydroxy-5-(substituted anilide)benzoic acid

This protocol details the conversion of the starting material into a key salicylic acid intermediate, ready for amide coupling.

Part A: Oxidation to 2-Chloro-4-hydroxybenzaldehyde

  • Setup: In a fume hood, add a solution of this compound (1.0 eq) in dichloromethane (DCM) to a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in DCM at room temperature.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The causality for using PCC is its relative selectivity for oxidizing primary alcohols to aldehydes without significantly affecting the phenol group under these conditions.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Part B: Oxidation to 2-Chloro-4-hydroxybenzoic acid

  • Setup: Dissolve the aldehyde from Part A (1.0 eq) in a mixture of tert-butanol and water.

  • Reaction: Add sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) to the solution. Stir vigorously at room temperature. This is a Pinnick oxidation, chosen for its high efficiency in converting aldehydes to carboxylic acids in the presence of other sensitive functional groups like phenols.

  • Monitoring: Track the reaction progress by TLC.

  • Workup: Once complete, acidify the mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Recrystallize the crude product to obtain pure 2-Chloro-4-hydroxybenzoic acid, which can be confirmed by ¹H NMR and Mass Spectrometry. This intermediate is now ready for amide coupling with a library of anilines.

Research Area II: Polymer Science and Advanced Materials

Phenolic compounds are foundational to polymer chemistry, serving as monomers for resins and as potent antioxidants to prevent material degradation.[11][12] The unique structure of this compound makes it an attractive candidate for creating specialized polymers with enhanced properties.

Rationale: A Functional Monomer and Stabilizer

The presence of two hydroxymethyl-reactive sites (the phenolic -OH and the benzylic -OH) and the aromatic ring allows this compound to act as a monomer in condensation polymerizations, for example, with formaldehyde to create novel phenolic resins. The incorporated chlorine atom is expected to enhance the flame retardancy of the resulting material.[13] Furthermore, as a hindered phenol, it has the potential to function as an effective antioxidant, scavenging free radicals that lead to polymer degradation.[11][12]

G A This compound D Condensation Polymerization (Heating) A->D B Formaldehyde B->D C Base Catalyst (e.g., NaOH) C->D E Novel Phenolic Resin (Cross-linked network) D->E F Property Testing (TGA, DSC, Flame Test) E->F

Caption: Synthesis of a novel flame-retardant phenolic resin.

Experimental Protocol: Synthesis and Characterization of a Novel Phenolic Resin
  • Monomer Preparation: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, add this compound (1.0 eq).

  • Catalyst and Reagent Addition: Add an aqueous solution of sodium hydroxide (0.1 eq) as a catalyst, followed by the dropwise addition of formaldehyde (37% aqueous solution, 2.0 eq). The base deprotonates the phenol, activating the ring towards electrophilic substitution by formaldehyde.

  • Polymerization: Heat the mixture to 80-90 °C. The reaction will become exothermic. Maintain this temperature for 2-3 hours to form the initial resole resin.

  • Curing: Pour the viscous resin into a mold and cure in an oven, gradually increasing the temperature to 150 °C over several hours to induce cross-linking and form a rigid thermoset polymer.

  • Characterization:

    • Thermal Stability: Analyze the cured resin using Thermogravimetric Analysis (TGA) to determine its decomposition temperature.

    • Flame Retardancy: Perform a UL 94 vertical burn test to classify the material's flammability characteristics.

    • Structural Analysis: Use FTIR spectroscopy to confirm the formation of methylene bridges and the disappearance of the benzylic alcohol peak.

Research Area III: Biocatalysis and Green Chemistry

The use of enzymes in chemical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.[14] Phenolic compounds are excellent substrates for various oxidoreductase enzymes.[15][16]

Rationale: Enzymatic Modification for High-Value Chemicals

Biocatalysis can be employed to selectively modify this compound. For instance, flavin-dependent monooxygenases can catalyze the regioselective hydroxylation of the aromatic ring to produce catecholic derivatives.[15] These resulting compounds often exhibit enhanced antioxidant properties or can serve as valuable synthons. Alternatively, enzymes like laccase or horseradish peroxidase can catalyze oxidative polymerization to create novel polyphenols with unique material properties under environmentally benign conditions.[16][17]

Proposed Research: Enzymatic Hydroxylation

This research aims to use a flavin-dependent hydroxylase to convert this compound into a more valuable dihydroxy- or trihydroxy- derivative.

G A Select & Prepare Enzyme (e.g., Flavin-dependent monooxygenase) D Enzymatic Reaction (Add enzyme, co-factors (NAD(P)H), O₂ source) A->D B Prepare Reaction Buffer (Phosphate buffer, pH 7.5) B->D C Substrate Dissolution (this compound) C->D E Reaction Monitoring (HPLC, TLC) D->E F Product Extraction (e.g., Ethyl Acetate) E->F G Purification & Analysis (Column Chromatography, MS, NMR) F->G

Caption: Workflow for the biocatalytic hydroxylation of the target compound.

Experimental Protocol: Screening for Hydroxylase Activity
  • Enzyme and Buffer Preparation: Obtain or express a suitable flavin-dependent monooxygenase. Prepare a 50 mM potassium phosphate buffer (pH 7.5).

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, NADPH (1.5 eq), the enzyme (a predetermined catalytic amount), and the substrate, this compound (1.0 eq, from a stock solution in DMSO). The total reaction volume should be ~1 mL.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30 °C) with shaking for 12-24 hours to ensure adequate aeration.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of acetonitrile or by acidifying with HCl. Centrifuge to pellet the precipitated protein. Extract the supernatant with ethyl acetate.

  • Analysis: Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) with a diode-array detector and by LC-Mass Spectrometry (LC-MS) to identify new peaks corresponding to hydroxylated products by observing the mass shift (+16 Da).

Conclusion

This compound is far more than a simple chemical intermediate. Its trifunctional nature positions it as a highly versatile platform for innovation across multiple scientific disciplines. The research avenues proposed in this guide—from the rational design of new pharmaceuticals to the synthesis of advanced, flame-retardant polymers and the application of green biocatalytic methods—are not merely speculative. They are built upon established chemical principles and offer tangible pathways for exploration. It is our hope that this technical guide will serve as a catalyst, inspiring researchers to unlock the considerable latent potential of this promising molecule.

References

Methodological & Application

Synthesis of 3-Chloro-4-(hydroxymethyl)phenol from 2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Chloro-4-(hydroxymethyl)phenol from 2-Chlorophenol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate, starting from 2-chlorophenol. The described synthetic route is a two-step process involving an initial electrophilic formylation of the phenol via the Reimer-Tiemann reaction to yield 3-chloro-4-hydroxybenzaldehyde, followed by a chemoselective reduction of the aldehyde functionality using sodium borohydride. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Part 1: Synthetic Strategy and Mechanistic Rationale

The conversion of 2-chlorophenol to this compound is not achievable in a single step and requires a strategic functional group introduction followed by transformation. The chosen pathway leverages well-established, robust reactions optimized for phenolic substrates.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 2-chlorophenol.

  • Reduction: Selective reduction of the newly introduced formyl group to a hydroxymethyl group (-CH2OH).

Synthetic_Pathway start 2-Chlorophenol intermediate 3-Chloro-4-hydroxybenzaldehyde start->intermediate Step 1: Reimer-Tiemann Formylation final This compound intermediate->final Step 2: NaBH4 Reduction

Caption: Overall two-step synthesis of this compound.

Step 1: Regioselective Formylation of 2-Chlorophenol

The primary challenge in the first step is achieving the desired regioselectivity. The 2-chlorophenol starting material has two substituents, a hydroxyl group (-OH) and a chlorine atom (-Cl), which exert competing directing effects during electrophilic aromatic substitution.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[1][2]

  • Chlorine Atom (-Cl): A deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the reaction intermediate.[3][4]

The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it (C4 and C6). The target intermediate, 3-chloro-4-hydroxybenzaldehyde, requires formylation at the C4 position, which is para to the hydroxyl group.

While several formylation methods exist, the Reimer-Tiemann reaction is selected for this protocol. It employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate the highly reactive electrophile, dichlorocarbene (:CCl₂), in situ.[5][6][7] Although often favoring ortho substitution, the Reimer-Tiemann reaction can produce significant amounts of the para isomer, particularly when the ortho positions are sterically hindered or electronically disfavored.[8] The resulting mixture of isomers can typically be separated based on differences in physical properties, such as volatility in steam.[9]

The reaction proceeds through a well-established carbene-based mechanism.[6][8]

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Electrophilic Attack cluster_2 Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene (Electrophile) CCl3-->:CCl2 - Cl- Phenoxide 2-Chlorophenoxide Phenol 2-Chlorophenol Phenol->Phenoxide + OH- Intermediate Dichloromethyl Adduct Phenoxide->Intermediate + :CCl2 (para-attack) Hydrolysis1 Hydrolysis Intermediate->Hydrolysis1 + 2 OH- Aldehyde 3-Chloro-4-hydroxy- benzaldehyde Hydrolysis1->Aldehyde Tautomerization & Workup

Caption: Mechanism of the Reimer-Tiemann formylation reaction.

Step 2: Chemoselective Reduction of 3-Chloro-4-hydroxybenzaldehyde

The second step involves the reduction of the aromatic aldehyde to a primary alcohol. The key requirement is chemoselectivity: the reducing agent must act on the formyl group without affecting the phenol, the chloro-substituent, or the aromatic ring.

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[10] It does not typically reduce more robust functional groups like esters or carboxylic acids and is unreactive towards the other functionalities present in the molecule.[10] Its operational simplicity and high selectivity make it superior to stronger, less selective hydrides like lithium aluminum hydride (LiAlH₄) for this application.[11] The reaction is typically performed in a protic solvent such as methanol or ethanol.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures must be carried out by trained personnel in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. All chemicals are hazardous and should be handled with care, consulting the Safety Data Sheet (SDS) for each before use.

Materials and Equipment
Chemicals Grade Supplier Notes
2-ChlorophenolReagent (≥99%)Sigma-AldrichCorrosive, toxic.
Sodium Hydroxide (NaOH)ACS Reagent (≥97%)Fisher ScientificCorrosive.
Chloroform (CHCl₃)Stabilized, ACS (≥99.8%)VWRToxic, carcinogen.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerCorrosive.
Diethyl EtherACS GradeEMD MilliporeHighly flammable.
Sodium Borohydride (NaBH₄)Powder (≥98%)Acros OrganicsFlammable solid.
MethanolACS GradeMacron Fine ChemicalsFlammable, toxic.
Ethyl AcetateACS GradeBDHFlammable.
Anhydrous Sodium SulfateACS GradeSigma-Aldrich-
Deionized Water---

Equipment: 3-Neck Round Bottom Flask (1 L), Reflux Condenser, Dropping Funnel, Magnetic Stirrer/Hotplate, Thermometer, Steam Distillation Apparatus, Separatory Funnel, Rotary Evaporator, Beakers, Erlenmeyer Flasks, Buchner Funnel.

Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

This protocol is adapted from established Reimer-Tiemann reaction procedures.[8][9]

  • Reaction Setup:

    • To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium hydroxide (60.0 g, 1.5 mol) and 150 mL of deionized water. Stir until the NaOH is fully dissolved and allow the solution to cool to room temperature.

    • Add 2-chlorophenol (32.1 g, 0.25 mol) to the NaOH solution. The mixture will warm up; stir until a homogenous solution of the sodium phenoxide is formed.

  • Addition of Chloroform:

    • Gently heat the solution to 60-65 °C using a water bath on a hotplate stirrer.

    • Add chloroform (35.8 g, 24.2 mL, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour. Maintain vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature between 60-70 °C.

  • Reaction and Work-up:

    • After the addition is complete, continue to stir the mixture at 65 °C for an additional 2 hours. The solution will become a thick, dark-colored slurry.

    • Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH ~2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Isolation and Purification:

    • The desired para-isomer (3-chloro-4-hydroxybenzaldehyde) is less volatile than the ortho-isomers. Set up a steam distillation apparatus. Steam distill the mixture to remove unreacted 2-chlorophenol and the more volatile ortho-hydroxybenzaldehyde isomers.

    • After the volatile components have been removed, allow the distillation flask residue to cool. The desired product may crystallize upon cooling.

    • Filter the cooled residue to collect the crude solid product. If no solid precipitates, extract the aqueous residue with diethyl ether (3 x 150 mL).

    • Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from hot water or a toluene/hexane mixture to afford pure 3-chloro-4-hydroxybenzaldehyde as a pale solid.

Protocol 2: Synthesis of this compound

This protocol utilizes a standard sodium borohydride reduction method.[12]

  • Reaction Setup:

    • In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzaldehyde (15.6 g, 0.1 mol) in 200 mL of methanol.

    • Cool the solution to 0-5 °C in an ice bath.

  • Addition of NaBH₄:

    • While stirring, add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes. Control the rate of addition to maintain the temperature below 10 °C. (Note: Hydrogen gas evolution will occur).

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture again in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~5-6) and gas evolution ceases.

    • Remove the methanol using a rotary evaporator.

  • Isolation and Purification:

    • The resulting aqueous residue contains the product. Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with saturated brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude solid can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure this compound.

Part 3: Characterization and Workflow Summary

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Compound Technique Expected Results
3-Chloro-4-hydroxybenzaldehyde Melting Point147-149 °C
¹H NMR (CDCl₃)δ ~9.8 (s, 1H, -CHO), 7.5-7.8 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 5.5-6.0 (br s, 1H, -OH)
IR (KBr)~3200-3400 cm⁻¹ (O-H), ~1660 cm⁻¹ (C=O, aldehyde)
This compound Melting Point133-135 °C
¹H NMR (DMSO-d₆)δ ~9.5 (s, 1H, Ar-OH), 7.2 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 5.0 (t, 1H, -CH₂OH), 4.4 (d, 2H, -CH₂OH)
IR (KBr)~3100-3500 cm⁻¹ (broad, O-H), No C=O stretch at ~1660 cm⁻¹

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction A 1. Dissolve 2-Chlorophenol in NaOH(aq) B 2. Heat to 65°C A->B C 3. Add CHCl3 dropwise B->C D 4. Stir for 2h at 65°C C->D E 5. Acidify with HCl D->E F 6. Purify via Steam Distillation & Recrystallization E->F G 7. Dissolve Aldehyde in Methanol (0°C) F->G Characterize Intermediate (TLC, MP, NMR) H 8. Add NaBH4 portion-wise G->H I 9. Stir for 2h at RT H->I J 10. Quench & Acidify I->J K 11. Extract with Ethyl Acetate J->K L 12. Purify via Recrystallization K->L M Pure this compound L->M Final Characterization (TLC, MP, NMR, IR)

Caption: Step-by-step experimental and characterization workflow.

References

Synthesis of 3-Chloro-4-(hydroxymethyl)phenol from p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-(hydroxymethyl)phenol from p-Cresol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the multi-step synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical development. The protocol initiates from the readily available starting material, p-cresol (4-methylphenol). The synthetic strategy is designed for high regioselectivity and efficiency, addressing the challenges posed by the directing effects of the substituents on the aromatic ring. This guide details a three-step sequence: (1) catalytic oxidation of p-cresol to 4-hydroxybenzaldehyde, (2) regioselective electrophilic chlorination to yield 3-chloro-4-hydroxybenzaldehyde, and (3) selective reduction of the formyl group to afford the target product. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and methods for in-process validation, ensuring both scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Strategic Imperative: A Logic-Driven Synthetic Design

The synthesis of this compound from p-cresol presents a classic challenge in electrophilic aromatic substitution. A naive, direct chlorination of p-cresol would be unselective. The strongly activating, ortho-, para-directing hydroxyl group would direct the incoming electrophile to the positions ortho to it (C2 and C6), leading to the undesired 2-chloro-4-methylphenol isomer.[1][2]

Our strategy, therefore, hinges on a critical functional group interconversion to manipulate the electronic properties of the aromatic ring and achieve the desired C3 chlorination. The chosen synthetic pathway involves oxidizing the C4-methyl group to a deactivating, meta-directing formyl group. This pivotal transformation ensures that the subsequent chlorination is directed to the C3 position, which is ortho to the formyl group (a meta-directing position relative to the formyl group's position) and, more importantly, ortho to the still powerfully activating hydroxyl group. The final step involves the chemoselective reduction of the aldehyde to the target hydroxymethyl group.

Visualizing the Synthetic Workflow

The diagram below illustrates the high-level, three-step synthetic pathway from p-cresol to the final product.

G p_cresol p-Cresol hba 4-Hydroxybenzaldehyde p_cresol->hba Step 1: Catalytic Oxidation chba 3-Chloro-4-hydroxybenzaldehyde hba->chba Step 2: Electrophilic Chlorination final_product This compound chba->final_product Step 3: Selective Reduction

Caption: Overall synthetic scheme.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step procedures for each transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Catalytic Oxidation of p-Cresol to 4-Hydroxybenzaldehyde

Causality: The initial step transforms the electron-donating methyl group into an electron-withdrawing formyl group. This is achieved through a catalytic oxidation process. Several systems are effective, including cobalt or copper-manganese catalysts in a basic medium under an oxygen atmosphere.[3] The base is crucial for deprotonating the phenolic hydroxyl group, which enhances the susceptibility of the methyl group to oxidation.

Protocol:

  • Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature control, add p-cresol (e.g., 10.8 g, 0.1 mol), methanol (100 mL), and sodium hydroxide (12.0 g, 0.3 mol).

  • Catalyst Addition: Add the catalyst, for example, a Cu-Mn oxide heterogeneous catalyst (e.g., 1.0 g). Alternatively, a homogeneous catalyst like cobalt(II) chloride can be used.[3]

  • Reaction Execution: Seal the reactor, purge with oxygen, and then pressurize with oxygen to approximately 0.3 MPa. Heat the mixture to 60-70°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of p-cresol is complete (typically 3-6 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the oxygen. Filter the reaction mixture to remove the heterogeneous catalyst.

  • Isolation: Acidify the filtrate with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 4-5. The product, 4-hydroxybenzaldehyde, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.

Step 2: Regioselective Chlorination of 4-Hydroxybenzaldehyde

Causality: This step introduces the chlorine atom at the desired C3 position. The regioselectivity is controlled by the combined directing effects of the hydroxyl and formyl groups. The hydroxyl group is a powerful ortho-, para-director, while the formyl group is a meta-director. Both groups favor substitution at the C3 and C5 positions. Careful control of stoichiometry allows for selective mono-chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.[4]

Mechanism of Electrophilic Aromatic Substitution

G cluster_0 Chlorination Mechanism A 4-Hydroxybenzaldehyde + SO₂Cl₂ B Arenium Ion Intermediate (Resonance Stabilized) A->B Electrophilic attack (Cl⁺) C 3-Chloro-4-hydroxybenzaldehyde B->C Deprotonation (loss of H⁺)

Caption: Mechanism of chlorination.

Protocol:

  • Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve 4-hydroxybenzaldehyde (e.g., 12.2 g, 0.1 mol) in a suitable solvent such as acetonitrile or dichloromethane (150 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sulfuryl chloride (e.g., 14.8 g, 0.11 mol, 1.1 equivalents) in the same solvent (50 mL) via the dropping funnel over 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into ice-cold water (200 mL). If using a water-immiscible solvent, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-chloro-4-hydroxybenzaldehyde can be purified by recrystallization from toluene or an ethanol/water mixture to yield a crystalline solid.[5][6]

Step 3: Selective Reduction to this compound

Causality: The final step is the chemoselective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose as it is a mild reducing agent that will selectively reduce the aldehyde without affecting the aromatic ring or the chloro-substituent.

Protocol:

  • Setup: Dissolve 3-chloro-4-hydroxybenzaldehyde (e.g., 15.6 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0-5°C in an ice bath. In small portions, carefully add sodium borohydride (e.g., 2.8 g, 0.075 mol) over 30 minutes. The addition is exothermic and may cause gas evolution.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the aldehyde is fully consumed.

  • Quenching: Cool the mixture again in an ice bath and slowly add 2 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution (adjust to pH ~6). Be cautious as hydrogen gas will be evolved.

  • Isolation: Remove the methanol under reduced pressure. The remaining aqueous residue is then extracted with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized. This protocol is a self-validating system through the systematic application of analytical chemistry.

StageAnalytical TechniquePurposeExpected Outcome
In-Process Thin-Layer Chromatography (TLC)Monitor reaction progress and purity of fractions.Disappearance of starting material spot and appearance of a new product spot with a different Rf value.
Intermediate 1 ¹H NMR, Melting PointConfirm structure of 4-hydroxybenzaldehyde.Signals corresponding to aldehydic proton (~9.8 ppm), aromatic protons, and hydroxyl proton. Melting point consistent with literature value (~116°C).
Intermediate 2 ¹H NMR, ¹³C NMR, MSConfirm structure of 3-chloro-4-hydroxybenzaldehyde.Aromatic signals consistent with 1,2,4-trisubstitution. Mass spectrum showing the correct molecular ion peak with characteristic isotopic pattern for chlorine.
Final Product ¹H NMR, ¹³C NMR, IR, MSConfirm structure and purity of this compound.Disappearance of the aldehyde proton signal and appearance of a benzylic CH₂ signal (~4.5 ppm) and its corresponding alcohol proton. IR spectroscopy shows a broad O-H stretch. MS confirms the molecular weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

ParameterStep 1: OxidationStep 2: ChlorinationStep 3: Reduction
Starting Material p-Cresol4-Hydroxybenzaldehyde3-Chloro-4-hydroxybenzaldehyde
Key Reagents O₂, NaOH, CatalystSO₂Cl₂NaBH₄
Solvent MethanolAcetonitrileMethanol
Temperature 60-70°C0°C to RT0°C to RT
Typical Reaction Time 3-6 hours3-5 hours1-2 hours
Typical Yield 70-85%75-90%85-95%
Product Appearance White to off-white solidPale yellow crystalline solidWhite solid

References

Application Notes and Protocols: Hydroxymethylation of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the hydroxymethylation of 2-chlorophenol, a critical transformation in synthetic organic chemistry. The resulting hydroxymethylated 2-chlorophenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide emphasizes the Lederer-Manasse reaction, a well-established and reliable method for this purpose. We present a detailed, step-by-step protocol, explore the underlying reaction mechanism, and discuss the characterization of the resulting products. This document is designed to provide researchers with the foundational knowledge and practical insights required to successfully implement this protocol in a laboratory setting.

Introduction

Substituted phenols are a cornerstone of modern chemical synthesis, serving as versatile precursors for a wide array of complex molecules.[1][2] Among these, 2-chlorophenol offers a unique scaffold for further functionalization. The introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of 2-chlorophenol significantly enhances its synthetic utility by providing an additional reactive site for subsequent chemical modifications.[2] This transformation can be strategically employed to develop novel compounds with unique biological activities or material properties.

The hydroxymethylation of phenols is most commonly achieved through the Lederer-Manasse reaction, which involves the condensation of a phenol with formaldehyde in the presence of a base or acid catalyst.[3][4][5] This reaction typically yields a mixture of ortho- and para-substituted products. In the case of 2-chlorophenol, the directing effects of the hydroxyl and chloro substituents influence the regioselectivity of the reaction.

Reaction Mechanism: The Lederer-Manasse Reaction

The base-catalyzed Lederer-Manasse reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Deprotonation of Phenol: In the presence of a base, such as sodium hydroxide, the phenolic hydroxyl group of 2-chlorophenol is deprotonated to form the more nucleophilic phenoxide ion.[2]

  • Nucleophilic Attack: The electron-rich phenoxide ion then attacks the electrophilic carbonyl carbon of formaldehyde.[2][6] The negative charge from the phenoxide is delocalized into the aromatic ring, making it a potent nucleophile.[7]

  • Formation of Hydroxymethylphenols: The resulting intermediate is protonated during workup to yield the final hydroxymethylated products, primarily 2-chloro-6-(hydroxymethyl)phenol and 2-chloro-4-(hydroxymethyl)phenol.

Experimental Protocol: Hydroxymethylation of 2-Chlorophenol

This protocol details a robust method for the hydroxymethylation of 2-chlorophenol using formaldehyde and sodium hydroxide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-ChlorophenolReagent grade, ≥98% purity
Formaldehyde solution37% in water
Sodium hydroxide (NaOH)Pellets, ≥97% purity
Hydrochloric acid (HCl)Concentrated, 37%
Dichloromethane (CH₂Cl₂)ACS grade
Anhydrous sodium sulfateGranular
Round-bottom flask250 mL, with magnetic stir bar
Condenser
Heating mantleWith temperature control
Separatory funnel500 mL
Rotary evaporator
Thin-Layer ChromatographySilica gel plates with fluorescent indicator
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 250 mL round-bottom flask, dissolve 1.3 g (32.5 mmol) of sodium hydroxide pellets in 15 mL of deionized water with stirring until fully dissolved.

    • To this solution, add 5.0 g (38.9 mmol) of 2-chlorophenol and stir until a homogenous solution is obtained.

    • Carefully add 6.0 mL of 37% formaldehyde solution to the reaction mixture.

  • Reaction Conditions:

    • Attach a condenser to the round-bottom flask and heat the mixture to 50°C using a heating mantle.

    • Maintain stirring at this temperature for 48 hours. The solution will gradually change color from light yellow to dark red.[8]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a beaker and, while stirring, carefully acidify with concentrated hydrochloric acid until the pH is approximately 3. A dark red oil will precipitate.[8]

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).[8]

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.[8]

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from dichloromethane to yield a white solid.[8]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve NaOH in Water prep2 Add 2-Chlorophenol prep1->prep2 prep3 Add Formaldehyde prep2->prep3 reaction Heat at 50°C for 48h prep3->reaction workup1 Cool to RT reaction->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with CH₂Cl₂ workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purification Recrystallization workup4->purification

Caption: Experimental workflow for the hydroxymethylation of 2-chlorophenol.

Product Characterization

The primary products of this reaction are 2-chloro-6-(hydroxymethyl)phenol and 2-chloro-4-(hydroxymethyl)phenol. The identity and purity of the products should be confirmed using standard analytical techniques.

ProductMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-6-(hydroxymethyl)phenolC₇H₇ClO₂158.5822471-02-9
2-Chloro-4-(hydroxymethyl)phenolC₇H₇ClO₂158.581735-01-9

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the products and determining the ratio of the isomers.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the hydroxyl groups (phenolic and alcoholic) and the aromatic ring.

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation phenol 2-Chlorophenol phenoxide Phenoxide Ion phenol->phenoxide + OH⁻ intermediate Intermediate phenoxide->intermediate + CH₂O formaldehyde Formaldehyde product Hydroxymethylated 2-Chlorophenol intermediate->product + H₂O

Caption: Mechanism of the base-catalyzed hydroxymethylation of 2-chlorophenol.

Conclusion

The hydroxymethylation of 2-chlorophenol via the Lederer-Manasse reaction is a fundamental and highly adaptable protocol for the synthesis of valuable chemical intermediates. The procedure outlined in this guide is straightforward and utilizes readily available reagents and equipment. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can reliably synthesize hydroxymethylated 2-chlorophenols for a wide range of applications in drug discovery, materials science, and agrochemical development.

References

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of 2-chloro-4-methylphenol. The primary focus is on the synthesis of 2-chloro-4-methyl-1,4-benzoquinone, a valuable intermediate in organic synthesis. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and mechanistic considerations that inform the choice of reagents and reaction conditions. We present detailed protocols for two highly effective methods: oxidation using potassium nitrosodisulfonate (Fremy's Salt) and aerobic oxidation catalyzed by Bis(salicylidene)ethylenediiminocobalt(II) (Salcomine). Each protocol is designed to be a self-validating system, incorporating in-process monitoring and detailed purification procedures.

Introduction: The Strategic Importance of Selective Phenol Oxidation

The selective oxidation of substituted phenols into quinones is a cornerstone transformation in synthetic organic chemistry. Quinone moieties are prevalent in a vast array of biologically active molecules, including natural products and pharmaceuticals. 2-Chloro-4-methylphenol is a readily available starting material, and its selective oxidation to 2-chloro-4-methyl-1,4-benzoquinone opens a pathway to derivatives with potential applications in medicinal chemistry and materials science.

The primary challenge in the oxidation of 2-chloro-4-methylphenol lies in achieving high selectivity. The presence of multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the methyl group—necessitates carefully chosen oxidation systems to prevent the formation of undesired byproducts from over-oxidation, ring cleavage, or radical coupling. This guide focuses on methods known for their high selectivity in converting phenols with a free para-position to the corresponding p-benzoquinones.

Mechanistic Considerations: Choosing the Right Oxidative Pathway

The choice of an oxidant system is dictated by its mechanism of action. For the selective conversion of 2-chloro-4-methylphenol to its p-benzoquinone, radical-based pathways are often the most effective.

The Teuber Reaction: Oxidation via Phenoxy Radical Intermediate

The oxidation of phenols using potassium nitrosodisulfonate, [(KSO₃)₂NO], commonly known as Fremy's salt, is referred to as the Teuber reaction. This method is highly regarded for its mild conditions and excellent selectivity for producing quinones from phenols and anilines. The reaction proceeds through a well-established radical mechanism.

The core of the Teuber reaction involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the nitrosodisulfonate radical. This generates a resonance-stabilized phenoxy radical. A second equivalent of Fremy's salt then reacts with the phenoxy radical, leading to the formation of a cyclohexadienone intermediate. This intermediate subsequently eliminates a molecule of dipotassium imidobissulfate to yield the final quinone product.[1] The overall stoichiometry requires two equivalents of Fremy's salt for each equivalent of the phenol.[1]

Teuber_Reaction cluster_step1 Step 1: Hydrogen Abstraction cluster_step2 Step 2: Radical Coupling & Elimination Phenol 2-Chloro-4-methylphenol PhenoxyRadical Phenoxy Radical Intermediate Phenol->PhenoxyRadical H• abstraction Fremy1 [(KSO₃)₂NO]• ImidoSalt HON(SO₃K)₂ Fremy1->ImidoSalt Fremy2 [(KSO₃)₂NO]• Intermediate Cyclohexadienone Intermediate PhenoxyRadical->Intermediate + [(KSO₃)₂NO]• Fremy2->Intermediate Quinone 2-Chloro-4-methyl- 1,4-benzoquinone Intermediate->Quinone Elimination Eliminated HN(SO₃K)₂ Intermediate->Eliminated

Caption: Proposed mechanism for the Fremy's salt oxidation of phenols.

Salcomine-Catalyzed Aerobic Oxidation

An alternative, "greener" approach utilizes molecular oxygen from the air as the terminal oxidant, facilitated by a cobalt(II) catalyst. Salcomine, a coordination complex of cobalt with the salen ligand, is a classic catalyst for this transformation.[2][3] The mechanism involves the reversible binding of dioxygen to the cobalt(II) center to form a cobalt(III)-superoxo species. This activated oxygen complex then abstracts a hydrogen atom from the phenol, generating a phenoxy radical and a cobalt(III)-hydroperoxo species.[3] Subsequent steps lead to the formation of the quinone and regeneration of the active Co(II) catalyst.

Salcomine_Cycle CoII Co(II)-Salen CoII_O2 Co(III)-Salen(O₂⁻•) (Superoxo complex) CoII->CoII_O2 + O₂ CoIII_OOH Co(III)-Salen(OOH) CoII_O2->CoIII_OOH + ArOH - ArO• Phenol ArOH (2-Chloro-4-methylphenol) PhenoxyRadical ArO• (Phenoxy Radical) Phenol->PhenoxyRadical H• abstraction CoIII_OOH->CoII + ArOH - Ar=O - 2H₂O Quinone Ar=O (p-Benzoquinone)

Caption: Simplified catalytic cycle for Salcomine-catalyzed phenol oxidation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Oxidation with Fremy's Salt (Teuber Reaction)

This protocol is adapted from established procedures for the oxidation of substituted phenols to p-quinones.[4][5] It is particularly effective for small to medium-scale synthesis where high purity is desired.

Materials:

  • 2-Chloro-4-methylphenol (98%+)

  • Potassium nitrosodisulfonate (Fremy's salt)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Dichloromethane (DCM, HPLC grade)

  • Diethyl ether (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Large separatory funnel (e.g., 2 L for a 10 mmol scale reaction)

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Buffer Preparation: In a large separatory funnel, prepare a buffer solution by dissolving sodium dihydrogen phosphate (e.g., 7.5 g) in a large volume of deionized water (e.g., 2.5 L). The buffer helps maintain a stable pH during the reaction.

  • Reaction Setup: To the buffered solution, add Fremy's salt (2.2 equivalents, e.g., 2.2 moles per mole of phenol). Shake the funnel until the deep purple radical is fully dissolved.

  • Substrate Addition: Separately, dissolve 2-chloro-4-methylphenol (1.0 equivalent) in a minimal amount of a suitable organic solvent like diethyl ether or acetone (e.g., 150-200 mL). Add this solution quickly to the separatory funnel containing the Fremy's salt solution.

  • Reaction: Immediately begin to shake the separatory funnel vigorously. An efficient mechanical shaker can also be used. The reaction is typically rapid, and the color of the aqueous layer will change from purple to a reddish-brown or yellowish-brown over 20-30 minutes, indicating the consumption of the radical.

  • Work-up and Extraction: Once the reaction is complete (monitored by the color change or by TLC), extract the product from the aqueous phase. Add dichloromethane (DCM) to the separatory funnel and perform an extraction. Repeat the extraction 2-3 times with fresh DCM to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The evaporation should be done at a low temperature (≤ 30 °C) as quinones can be volatile and heat-sensitive.

  • Purification: The crude product, a yellow-orange solid or oil, should be purified by column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., starting from 95:5) is typically effective for eluting the 2-chloro-4-methyl-1,4-benzoquinone.

Monitoring and Validation:

  • TLC Analysis: Monitor the reaction progress by TLC on silica gel plates. The starting phenol (visualized with a UV lamp or KMnO₄ stain) will be replaced by a new, typically yellow-colored spot for the quinone product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Salcomine-Catalyzed Aerobic Oxidation

This protocol utilizes a catalytic amount of a cobalt complex and air as the oxidant, representing a more atom-economical approach. It is adapted from general procedures for the Salcomine-catalyzed oxidation of various substituted phenols.[3]

Part A: Preparation of Salcomine Catalyst

  • Dissolve salicylaldehyde (2.0 eq.) in hot ethanol in a round-bottom flask.

  • Add ethylenediamine (1.0 eq.) dropwise to the solution. A yellow Schiff base (SalenH₂) will precipitate.

  • In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 eq.) in hot water.

  • Add the hot cobalt solution to the hot ethanolic suspension of the SalenH₂ ligand.

  • Heat the resulting mixture at reflux for 1-2 hours. A red-brown precipitate of Salcomine will form.

  • Cool the mixture to room temperature, collect the solid by vacuum filtration, wash with water and then ethanol, and dry under vacuum.[2]

Part B: Oxidation of 2-Chloro-4-methylphenol Materials:

  • 2-Chloro-4-methylphenol (98%+)

  • Salcomine catalyst (prepared as above)

  • Chloroform or Methanol (reagent grade)

  • Oxygen gas (balloon or gentle stream)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon or gas inlet tube

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, add the Salcomine catalyst (typically 1-5 mol%).

  • Add the solvent (e.g., chloroform or methanol).

  • Add 2-chloro-4-methylphenol (1.0 equivalent) to the flask.

  • Oxygenation: Purge the flask with oxygen gas and then maintain a positive pressure of oxygen by attaching an oxygen-filled balloon to one neck of the flask. Alternatively, a gentle stream of oxygen can be bubbled through the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically slower than the Fremy's salt oxidation and may take several hours to days.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, the catalyst can often be removed by filtration through a short plug of silica gel. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.

Data Summary and Expected Outcomes

The selective oxidation of 2-chloro-4-methylphenol is expected to primarily yield 2-chloro-4-methyl-1,4-benzoquinone. The efficiency of the reaction is highly dependent on the chosen method and reaction conditions.

ParameterMethod 1: Fremy's SaltMethod 2: Salcomine/O₂
Oxidant Potassium nitrosodisulfonateMolecular Oxygen (Air)
Stoichiometry Stoichiometric (2.2 eq.)Catalytic (1-5 mol%)
Temperature Room TemperatureRoom Temperature
Reaction Time Fast (Minutes to < 1 hour)Slow (Hours to Days)
Typical Yields Good to Excellent (often >70%)¹Variable (Moderate to Good)¹
Selectivity High for p-quinonesGood for p-quinones; may form coupling products
Key Advantage High reliability and speedAtom economy, uses air as oxidant
Key Disadvantage Generates stoichiometric wasteSlower reaction times, catalyst preparation

¹Yields are estimates based on reactions with structurally similar phenols reported in the literature.[3][4] Actual yields for 2-chloro-4-methylphenol should be determined experimentally.

Conclusion

This guide provides two robust and mechanistically distinct protocols for the selective oxidation of 2-chloro-4-methylphenol. The Teuber reaction using Fremy's salt offers a rapid and highly reliable method for synthesizing 2-chloro-4-methyl-1,4-benzoquinone, making it ideal for laboratory-scale synthesis. The Salcomine-catalyzed aerobic oxidation presents a more environmentally benign and atom-economical alternative, though it may require longer reaction times and optimization of catalyst loading. By understanding the underlying mechanisms, researchers can make informed decisions to select and optimize the appropriate protocol for their specific synthetic goals, ensuring high selectivity and validating the integrity of their results through rigorous monitoring and characterization.

References

Application Note: A Comprehensive Guide to the Purification of 3-Chloro-4-(hydroxymethyl)phenol via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the purification of 3-Chloro-4-(hydroxymethyl)phenol, a substituted phenolic compound, using the robust technique of recrystallization. The document is structured to provide researchers, scientists, and drug development professionals with both a practical, step-by-step methodology and a thorough understanding of the underlying chemical principles. We delve into solvent selection strategies, the mechanics of crystal growth for impurity exclusion, and post-purification analysis to validate product purity. The protocols are designed to be self-validating, emphasizing causality behind each experimental choice to ensure reproducibility and high-purity outcomes.

Introduction: The Imperative for Purity

This compound is a substituted phenol of interest in chemical synthesis, potentially serving as a building block in the development of more complex molecules. As with any synthetic intermediate, particularly in pharmaceutical development, achieving a high degree of purity is paramount. Residual starting materials, by-products, or reagents from the synthesis can interfere with subsequent reactions, reduce yields, and introduce toxicological risks in the final active pharmaceutical ingredient (API).[1][2]

Recrystallization is a powerful and widely used purification technique for solid compounds.[3] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).[4] This guide will walk through the systematic process of developing a robust recrystallization protocol for this compound.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation for developing a purification strategy.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 171569-42-9[6][7]
Molecular Formula C₇H₇ClO₂[6][7]
Molecular Weight 158.58 g/mol [5][7]
Appearance Solid[5]
Purity (Typical) ≥97%[5]
Storage Temperature Room Temperature, sealed in dry, dark place[5]

The Recrystallization Workflow: A Conceptual Overview

The success of recrystallization hinges on the careful selection of a solvent or solvent system. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[3][8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal via hot filtration).[8][9]

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_isolation Isolation & Analysis A Impure Solid B Solvent Selection (Empirical Testing) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (If Insoluble Impurities Present) C->D Optional E Slow Cooling (Promotes Crystal Growth) C->E D->E F Crystal Formation E->F G Vacuum Filtration (Separate Crystals from Mother Liquor) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity Assessment (e.g., Melting Point, HPLC) I->J

Caption: General workflow for purification by recrystallization.

Experimental Protocol Part I: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[3][10] The structure of this compound, containing polar hydroxyl and hydroxymethyl groups, suggests that polar solvents will be effective.[11] A systematic screening process is the most reliable method for identifying the optimal solvent.

Objective: To identify a single or mixed solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Materials:

  • Crude this compound

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Selection of solvents: Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane.

Screening Protocol:

  • Place approximately 50 mg of the crude solid into several separate test tubes.

  • To each tube, add 1 mL of a different test solvent. Agitate at room temperature. Record the solubility. A suitable solvent should not dissolve the compound at this stage.[9]

  • If the solid is insoluble at room temperature, heat the test tube in a water bath or on a heating block towards the solvent's boiling point. Add the solvent dropwise while heating and agitating until the solid just dissolves.[12] Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to maximize crystal formation.[4]

  • Observe the quality and quantity of the crystals formed. An ideal solvent yields a large crop of well-defined crystals.

Data Interpretation:

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
Water LowModerateGood, but may require large volumePotential for single-solvent system.
Ethanol Moderate-HighVery HighPoor, likely too solubleUnsuitable as single solvent. Good "solvent" for a mixed system.
Ethyl Acetate LowHighVery GoodPromising Candidate.
Toluene Very LowModerateFair, may need more heat/volumePossible, but likely less efficient than more polar options.
Heptane InsolubleInsolubleNoneUnsuitable as a primary solvent. Good "anti-solvent".

Conclusion on Solvent Selection: Based on the polarity of the target molecule, an Ethyl Acetate/Heptane mixed-solvent system is a highly promising approach. Ethyl acetate serves as the "good" solvent in which the compound is soluble when hot, while heptane acts as the "anti-solvent" or "poor" solvent to reduce the solubility upon cooling and induce crystallization.[8] A single-solvent recrystallization from a moderately polar solvent like water or directly from ethyl acetate could also be effective and should be evaluated.

Solvent_Selection_Logic Start Start with Crude This compound TestSolvent Test Solubility in 1 mL of Cold Solvent Start->TestSolvent Soluble Soluble? TestSolvent->Soluble Heat Heat to Boiling. Is it Soluble? Soluble->Heat No Reject1 Reject Solvent (Too Soluble) Soluble->Reject1 Yes Cool Cool Slowly. Do Crystals Form? Heat->Cool Yes Reject2 Reject Solvent (Insoluble) Heat->Reject2 No Cool->Reject1 No Success Potential Solvent Identified Cool->Success Yes

Caption: Decision tree for empirical solvent selection.

Experimental Protocol Part II: Recrystallization Procedure (Ethyl Acetate/Heptane System)

This protocol details the steps for purifying approximately 5.0 g of crude this compound.

Materials & Equipment:

  • 5.0 g crude this compound

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum tubing

  • Whatman filter paper to fit Büchner funnel

  • Ice bath

  • Drying oven or vacuum desiccator

  • Reagent grade Ethyl Acetate and Heptane

Procedure:

  • Dissolution: Place 5.0 g of the crude solid and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add approximately 20 mL of ethyl acetate. Place the flask on the hotplate and heat to a gentle boil with stirring. Continue adding ethyl acetate in small portions (1-2 mL at a time) until the solid has completely dissolved.[12] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recovered crystals.[3]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel. A stemless funnel is used to avoid crystal formation in a narrow stem.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[3][13] Rapid cooling can trap impurities within a rapidly formed crystal lattice.

  • Inducing Crystallization (If Necessary): If no crystals appear, try scratching the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous batch.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes. Causality: This further decreases the solubility of the compound in the solvent, leading to a more complete precipitation and higher recovery yield.[4]

  • Isolation: Set up the Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of cold heptane. Swirl the crystal slurry in the Erlenmeyer flask and pour it into the center of the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold heptane. Causality: The cold anti-solvent (heptane) is used to wash away the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product crystals.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Experimental Protocol Part III: Purity Assessment

Post-purification analysis is a non-negotiable step to confirm the success of the recrystallization.

A. Melting Point Analysis: This is a rapid and effective method to assess purity.

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically <1-2 °C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[4]

  • Procedure: Determine the melting point range of the dried, recrystallized product using a calibrated melting point apparatus.

  • Interpretation: Compare the observed melting point to the literature value for the pure compound. A narrow range close to the reference value indicates high purity.

B. Chromatographic and Spectroscopic Methods: For rigorous purity confirmation, especially in a drug development context, more advanced techniques are required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting any remaining impurities. The area under the peak for this compound relative to the total area of all peaks gives a quantitative measure of purity.

  • Gas Chromatography (GC): For volatile compounds like phenols, GC with a flame ionization detector (FID) is a standard method for purity analysis and quantification of related substances.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and identify impurities if they are present in sufficient quantity (>1%).

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated. The compound is very soluble even when cold.Boil off some of the solvent to increase the concentration and attempt to cool again. Try adding an anti-solvent (like heptane) dropwise to the room-temperature solution until cloudy, then reheat to clarify and cool again.[11]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add more of the primary solvent (ethyl acetate) and allow it to cool much more slowly. If the problem persists, a different solvent system with a lower boiling point may be required.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with a solvent that was not cold enough.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer duration. Ensure the wash solvent is ice-cold.
Colored Impurities in Crystals The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use this sparingly as it can also adsorb the desired product.

Safety Precautions

  • Compound Hazards: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Solvent Hazards: Ethyl acetate and heptane are flammable. All heating should be conducted on a hot plate, never with an open flame. All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

References

Purifying 3-Chloro-4-(hydroxymethyl)phenol: A Detailed Protocol for Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 3-Chloro-4-(hydroxymethyl)phenol using normal-phase column chromatography. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, materials, and step-by-step procedures to achieve high purity of the target compound.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic compound containing both a phenolic hydroxyl group and a benzylic alcohol. This bifunctional nature, along with the presence of a chlorine atom, imparts a moderate polarity to the molecule. In synthetic chemistry, reaction work-ups often yield a crude product contaminated with starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from such mixtures.[1][2]

The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3] For the purification of moderately polar organic molecules like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.[1] Silica gel is a polar adsorbent, and its surface is rich in silanol groups (-Si-OH) that can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[4]

The separation is achieved by eluting the crude mixture through the silica gel column with a mobile phase of optimized polarity. Less polar compounds will have weaker interactions with the stationary phase and will be carried through the column more quickly by the mobile phase. Conversely, more polar compounds will interact more strongly with the silica gel and elute later. By carefully selecting the mobile phase composition, a high degree of separation between the target compound and its impurities can be achieved.

Physicochemical Properties and Method Development

A critical first step in developing a column chromatography protocol is to understand the physicochemical properties of the target molecule.

PropertyValue/InformationImplication for Chromatography
Molecular Formula C₇H₇ClO₂-
Molecular Weight 158.58 g/mol -
Appearance White to yellow or red powder or crystalsVisual aid during purification.
Polarity Estimation Moderately polar due to the presence of a phenolic -OH and a primary alcohol -CH₂OH group. The chlorine atom has a minor influence on polarity. The calculated XLogP3 for the related compound 3-chloro-4-methylphenol is 3.3, and for 4-chloro-3-methylphenol is 3.1, suggesting a nonpolar core.[5][6] The hydroxymethyl group will significantly increase polarity, leading to a lower logP for the target compound.Silica gel is an appropriate polar stationary phase. A mobile phase of intermediate polarity will be required for effective elution.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane.The crude sample should be dissolved in a minimal amount of a solvent that ensures good solubility but is also compatible with the mobile phase.

Based on these properties, a normal-phase chromatography system using silica gel as the stationary phase is the method of choice. The mobile phase will likely be a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.

Materials and Reagents
  • Stationary Phase: Silica gel, 60 Å, 230-400 mesh particle size.

  • Mobile Phase Solvents:

    • Hexane (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

  • Crude Sample: this compound

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for solvent reservoir)

    • Collection vessels (test tubes or flasks)

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Glass wool or cotton

    • Sand, washed

Method Development with Thin Layer Chromatography (TLC)

Before packing the column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.[7]

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in a different eluent mixture.

  • Visualize the developed plates under a UV lamp.

  • Select the solvent system that provides the best separation and the desired Rf for the target compound.

Column Preparation (Wet Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column to ensure even packing and remove any air bubbles.

  • Add more slurry as needed until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification).

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.

  • Repeat this washing step 2-3 times.

Elution and Fraction Collection
  • Carefully fill the column with the initial mobile phase. A separatory funnel can be used as a solvent reservoir to maintain a constant head of solvent.

  • Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per test tube).

  • If the separation between the target compound and impurities is large, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This will speed up the elution of more polar compounds.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

Product Isolation
  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.

Visualization of the Workflow

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-(hydroxymethyl)phenol. Developed for researchers, scientists, and drug development professionals, this protocol employs a reverse-phase C18 column with gradient elution and UV detection. The method is designed to provide high resolution, sensitivity, and reproducibility, making it suitable for purity assessments, stability studies, and quality control of drug substances and intermediates. The causality behind each methodological choice is explained, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines is presented.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a substituted phenolic compound of interest in pharmaceutical synthesis and as a potential impurity in various chemical processes. Accurate and reliable quantification is critical to ensure the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[5]

The method described herein is based on the principle of reverse-phase chromatography (RPC) .[6] In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This compound, being a moderately polar aromatic compound, will partition between the non-polar C18 stationary phase and the polar mobile phase (a mixture of water and an organic solvent).[6][7] Separation is achieved based on the molecule's hydrophobicity; compounds with greater hydrophobic character interact more strongly with the stationary phase and thus elute later.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure a reasonable analysis time and sharp, symmetrical peak shapes for the analyte and any potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data Software (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • pH Meter: Calibrated.

  • Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • This compound Reference Standard: Purity ≥ 98%.

Chromatographic Conditions

A clear summary of the instrumental parameters is crucial for method replication.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes

Table 1: Optimized HPLC Method Parameters.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Method Development Choices

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve the desired analytical goal.[6]

  • Column Selection: A C18 (octadecylsilane) bonded silica column is the workhorse of reverse-phase HPLC and serves as an excellent starting point for moderately polar aromatic compounds. Its hydrophobic nature provides sufficient retention for this compound, allowing for effective separation from more polar or non-polar impurities. A phenyl-based stationary phase could also be considered as an alternative due to potential π-π interactions with the analyte's aromatic ring, which can offer different selectivity.[8][9]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[9]

    • Aqueous Phase Modifier: The phenolic hydroxyl group on the analyte is weakly acidic. Operating the mobile phase at a low pH ensures that this group remains in its protonated, non-ionized form. Phosphoric acid is an ideal buffer for this purpose as it maintains a pH of approximately 2-3, suppressing the ionization of the phenol and any residual silanol groups on the column packing.[9] This leads to improved peak shape (less tailing) and more reproducible retention times.

  • Detection Wavelength: Phenolic compounds exhibit strong UV absorbance due to the π-electron system of the benzene ring.[10] Based on the UV spectrum of phenol, which has a maximum absorbance (λmax) around 270-280 nm, a detection wavelength of 280 nm was selected.[11] This wavelength provides excellent sensitivity for the analyte while minimizing interference from potential matrix components. A photodiode array (PDA) detector can be used during method development to confirm the λmax and assess peak purity.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the ICH.[4][12] The validation will demonstrate the method's specificity, linearity, accuracy, precision, and robustness.[3]

G cluster_prep Preparation cluster_hplc Analysis cluster_data Data Evaluation A Sample & Standard Preparation B HPLC System Setup A->B C System Suitability Test (SST) B->C D Sequence Run (Validation Batches) C->D E Data Integration & Processing D->E F Validation Parameter Calculation E->F G Final Report F->G

System Suitability Testing (SST)

Before any analytical run, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution five or six times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures injection precision.
% RSD of Retention Time ≤ 1.0%Measures pump performance stability.

Table 3: System Suitability Test Parameters and Criteria.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), a solution of the reference standard, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the this compound peak. Peak purity analysis using a PDA detector should also be performed on the analyte peak in the sample chromatogram.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (as % Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix or placebo with known amounts of the analyte.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze these samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the variability of results from multiple analyses of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Protocol: This can be estimated based on the signal-to-noise ratio (S/N), typically where S/N is 10:1. The LOQ should then be experimentally verified by preparing samples at this concentration and demonstrating that the precision (%RSD) is acceptable (e.g., ≤ 10%).

Conclusion

This application note provides a comprehensive, validated reverse-phase HPLC method for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. The detailed explanation of the rationale behind the method development choices provides a solid foundation for any necessary troubleshooting or future modifications.

G

References

Topic: Derivatization of Phenols for Gas Chromatographic Analysis: Principles, Protocols, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 7, 2026

Abstract

Phenolic compounds are a critical class of analytes in environmental monitoring, clinical diagnostics, and pharmaceutical development. However, their direct analysis by gas chromatography (GC) is often hindered by their inherent polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation.[1][2] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is an essential strategy to overcome these challenges.[3][4] This application note provides an in-depth guide to the three primary methods for derivatizing phenols for GC analysis: silylation, acylation, and alkylation. We will explore the underlying chemical principles, discuss the rationale behind reagent selection, and present detailed, field-proven protocols for each technique. The goal is to equip researchers with the expertise to select and implement the optimal derivatization strategy for robust and reliable quantification of phenolic compounds.

The Rationale for Derivatizing Phenolic Compounds

The primary obstacle in the GC analysis of phenols is the presence of the hydroxyl (-OH) group attached to the aromatic ring. This functional group is highly polar and capable of forming strong intermolecular hydrogen bonds.[1] This leads to several analytical challenges:

  • Low Volatility: Significant thermal energy is required to move the analytes from the condensed phase to the gas phase, resulting in high boiling points and long retention times.

  • Poor Peak Shape: The active hydrogen of the hydroxyl group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, causing peak tailing and reducing resolution.[5]

  • Thermal Instability: At the high temperatures of the GC injector, some phenolic structures can degrade, leading to inaccurate quantification.[6]

Derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[4][6] This chemical modification effectively "masks" the polar functional group, leading to derivatives that are more volatile, less prone to adsorption, and more thermally stable.[3][7] The result is significantly improved chromatographic performance, characterized by sharper peaks, better resolution, and enhanced sensitivity.[8]

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the specific analyte, the sample matrix, the required sensitivity, and the available detection system. The three most common and effective approaches are silylation, acylation, and alkylation.[9][10]

StrategyCommon ReagentsTarget GroupKey AdvantagesPrimary Considerations
Silylation BSTFA, MSTFA, TMCSActive Hydrogens (-OH, -COOH, -NH, -SH)Highly versatile, produces stable derivatives, clean reaction byproducts.[11]Reagents are extremely moisture-sensitive; requires anhydrous conditions.[9][12]
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)-OH, -NH, -SHReagents are inexpensive and robust, forms very stable ester derivatives.[1][13]May require quenching of excess reagent and a post-reaction extraction step.[3]
Alkylation Pentafluorobenzyl Bromide (PFBBr), DiazomethaneAcidic Hydrogens (-OH, -COOH)Creates derivatives with high electron-capture affinity, ideal for trace analysis with ECD.[14]Reagents can be hazardous (e.g., diazomethane is explosive). PFBBr reactions can be slower.[15]

Silylation: The Versatile Workhorse

Silylation is arguably the most widely used derivatization technique for GC analysis.[16] The reaction involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This is a nucleophilic substitution reaction where the oxygen of the phenol attacks the silicon atom of the silylating agent.[12][17]

Common Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent suitable for a wide range of compounds, including alcohols, phenols, and carboxylic acids.[11]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most effective silylating reagents due to its volatility and the volatility of its byproducts, which minimizes chromatographic interference.[8][9]

  • Trimethylchlorosilane (TMCS): Not typically used alone, but often added as a catalyst (e.g., BSTFA + 1% TMCS) to increase the reactivity of the primary silylating agent, especially for hindered hydroxyl groups.[4][12]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Silylating reagents react readily with water. Any moisture in the sample or solvent will consume the reagent, reduce derivatization efficiency, and can produce interfering siloxane peaks in the chromatogram.[6][9] Therefore, complete drying of the sample extract is the most critical step.

  • Solvent Selection: Aprotic solvents like pyridine, acetonitrile, or dichloromethane are used. Pyridine is often favored as it can act as a solvent and a catalyst, helping to scavenge the HCl produced when TMCS is used as a catalyst.[3][4]

  • Heating: While many phenols react quickly at room temperature, heating (e.g., 60-80°C) is often employed to accelerate the reaction and ensure complete derivatization for less reactive or sterically hindered phenols.[3][18]

Protocol 3.1: Silylation of Phenols using BSTFA + 1% TMCS

Materials:

  • Dried sample extract or phenol standard.

  • BSTFA + 1% TMCS.

  • Anhydrous Pyridine (or other suitable aprotic solvent).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all residual water.[6]

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue to dissolve the analytes. Vortex for 30 seconds.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block.[18] Reaction time and temperature may require optimization for specific compounds.[3]

  • Cooling: After incubation, allow the vial to cool completely to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. An aliquot (typically 1 µL) can be injected.

Visualization of Silylation Workflow

Silylation_Workflow Silylation Workflow for GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Aliquot Sample Extract p2 Evaporate to Dryness (under Nitrogen) p1->p2 d1 Add Anhydrous Pyridine p2->d1 Anhydrous Sample d2 Add BSTFA + 1% TMCS d1->d2 d3 Vortex & Heat (70°C, 30-60 min) d2->d3 a1 Cool to Room Temp d3->a1 a2 Inject into GC-MS a1->a2

Caption: General workflow for the silylation of phenolic compounds.

Acylation: A Robust and Cost-Effective Method

Acylation converts phenols into their corresponding ester derivatives.[6] The most common reagent, acetic anhydride, reacts with the phenolic hydroxyl group to form a stable acetate ester.[1][19] This method is particularly advantageous because the reagent is inexpensive, and the resulting derivatives are less susceptible to hydrolysis than silyl derivatives, making them more robust for automated analysis or when sample storage is required.[13]

Causality Behind Experimental Choices:

  • Catalyst/Base: The reaction is often performed in the presence of a base like pyridine. The base serves two purposes: it can deprotonate the phenol, increasing its nucleophilicity, and it neutralizes the acetic acid byproduct, driving the reaction to completion.[3]

  • Aqueous vs. Anhydrous: Acylation with acetic anhydride can be performed under anhydrous conditions or in a basic aqueous solution.[13] In an aqueous basic medium, acetic anhydride will selectively derivatize phenols and amines but not alcohols, which can be useful for complex samples.[13]

  • Work-up Step: Unlike silylation, acylation protocols often require a work-up step. This typically involves quenching the excess, highly reactive acetic anhydride with a bicarbonate solution and then performing a liquid-liquid extraction to isolate the non-polar phenyl acetate derivatives into an organic solvent.[3]

Protocol 4.1: Acetylation of Phenols using Acetic Anhydride

Materials:

  • Sample extract in a suitable organic solvent (e.g., dichloromethane).

  • Acetic Anhydride (derivatization grade).

  • Pyridine (as catalyst).

  • Saturated sodium bicarbonate solution.

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Anhydrous sodium sulfate.

  • Reaction vials and centrifuge tubes.

Step-by-Step Methodology:

  • Sample Preparation: Transfer the sample extract (e.g., 1 mL in dichloromethane) to a 4 mL reaction vial. If starting from a dry residue, reconstitute in 1 mL of solvent.

  • Reagent Addition: Add 100 µL of pyridine, followed by 200 µL of acetic anhydride.[3]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. For some less reactive phenols, gentle heating (e.g., 60°C for 15 minutes) may be necessary.[3]

  • Quenching: Carefully add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex for 30 seconds. Effervescence (CO2 release) will occur.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 1 minute to extract the acetylated derivatives into the organic layer.

  • Phase Separation: Centrifuge the vial for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is ready for GC-MS analysis.

Visualization of Acylation Workflow

Acylation_Workflow Acylation Workflow for GC Analysis cluster_deriv Derivatization cluster_workup Work-up & Extraction cluster_analysis Analysis d1 Sample in Solvent d2 Add Pyridine & Acetic Anhydride d1->d2 d3 Vortex & React (RT, 30 min) d2->d3 w1 Quench with NaHCO3 d3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Collect & Dry Organic Layer (with Na2SO4) w2->w3 a1 Inject into GC-MS w3->a1

Caption: General workflow for the acylation of phenolic compounds.

Alkylation: Enhancing Sensitivity for Trace Analysis

Alkylation involves replacing the acidic proton of the phenol with an alkyl group, forming a stable ether derivative.[15][16] A particularly powerful alkylating agent is Pentafluorobenzyl Bromide (PFBBr) . This reagent is used to form pentafluorobenzyl (PFB) ethers.[14] The key advantage of this technique is the introduction of five fluorine atoms into the molecule. The resulting PFB derivatives are highly electronegative and exhibit an exceptionally strong response on an Electron Capture Detector (ECD), making this the method of choice for ultra-trace analysis of phenols in environmental or biological samples.[20]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalysis: The reaction is often performed in a two-phase system (e.g., aqueous/organic) using a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) or a crown ether.[14] The catalyst transports the phenoxide anion, formed under basic conditions in the aqueous phase, into the organic phase where it can react with the PFBBr reagent. This "extractive alkylation" allows for simultaneous extraction and derivatization.[14]

  • pH Control: The reaction requires basic conditions (e.g., pH 8 or higher) to deprotonate the phenol, forming the reactive phenoxide anion which is necessary for the nucleophilic attack on the PFBBr.[3]

Protocol 5.1: Alkylation of Phenols using PFBBr

Materials:

  • Aqueous sample or sample extract reconstituted in water/solvent mixture.

  • Pentafluorobenzyl Bromide (PFBBr).

  • Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).

  • Sodium hydroxide solution (e.g., 0.2 M) or suitable buffer to adjust pH.

  • Organic solvent (e.g., methylene chloride or hexane).

  • Reaction vials with PTFE-lined caps.

  • Mechanical shaker or vortex mixer.

Step-by-Step Methodology:

  • Sample Preparation: Place 1 mL of the sample into a reaction vial. If the sample is aqueous, adjust the pH to ~8 or higher.

  • Catalyst and Base Addition: Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.

  • Solvent and Reagent Addition: Add 1 mL of methylene chloride and 25 µL of PFBBr.

  • Reaction: Cap the vial tightly and shake or vortex vigorously for 20-30 minutes at room temperature.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge to break any emulsions.

  • Collection: The PFB derivatives are in the bottom (methylene chloride) layer. Carefully collect the organic layer.

  • Solvent Exchange (for ECD): For GC-ECD analysis, it may be necessary to evaporate the methylene chloride and reconstitute the residue in a more ECD-friendly solvent like hexane or toluene.

  • Analysis: The extract is ready for GC-ECD or GC-MS analysis.

Visualization of Alkylation Workflow

Alkylation_Workflow Alkylation (PFBBr) Workflow for GC Analysis cluster_prep Reaction Setup (Two-Phase System) cluster_deriv Derivatization cluster_analysis Analysis p1 Aqueous Sample (pH >8) p2 Add Phase-Transfer Catalyst p1->p2 p3 Add Organic Solvent & PFBBr p2->p3 d1 Shake Vigorously (RT, 20-30 min) p3->d1 d2 Allow Phases to Separate d1->d2 a1 Collect Organic Layer d2->a1 a2 Inject into GC-ECD/MS a1->a2

Caption: General workflow for the alkylation of phenolic compounds using PFBBr.

Conclusion and Best Practices

Derivatization is a powerful and often necessary step for the successful analysis of phenols by gas chromatography. By converting polar, low-volatility phenols into non-polar, thermally stable derivatives, analysts can achieve superior chromatographic separation, peak symmetry, and detection sensitivity. Silylation offers versatility, acylation provides robust and cost-effective derivatization, and alkylation with PFBBr enables highly sensitive trace analysis. The selection of the optimal method requires a clear understanding of the analytical objectives and the chemical nature of the sample. Regardless of the chosen method, meticulous attention to protocol details, such as ensuring anhydrous conditions for silylation and proper pH control for alkylation, is paramount for achieving accurate, precise, and reproducible results.

References

The Versatile Synthon: A Guide to the Use of 3-Chloro-4-(hydroxymethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available synthons, 3-Chloro-4-(hydroxymethyl)phenol emerges as a particularly valuable intermediate. Its unique trifunctional nature—a nucleophilic phenolic hydroxyl group, a reactive primary benzylic alcohol, and a sterically and electronically influential chloro substituent on the aromatic ring—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols designed for practical implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic endeavor.

PropertyValue
CAS Number 171569-42-9
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
Appearance White to off-white crystalline solid
Melting Point 115-119 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
Purity Typically >97%

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

The Reactivity Landscape: A Trifecta of Functional Groups

The synthetic potential of this compound is dictated by the interplay of its three key functional groups. Understanding their individual and collective reactivity is crucial for designing selective transformations.

  • The Phenolic Hydroxyl Group: This acidic proton makes the oxygen atom a potent nucleophile upon deprotonation. It readily participates in O-alkylation (Williamson ether synthesis), esterification, and other reactions typical of phenols. The adjacent chloro group, being electron-withdrawing, increases the acidity of the phenolic proton compared to phenol itself, facilitating its deprotonation.

  • The Benzylic Hydroxyl Group: As a primary alcohol, this group is susceptible to a wide range of transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or undergo esterification and etherification reactions.

  • The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group (ortho, para-directing) and deactivated by the electron-withdrawing chloro group (ortho, para-directing). The interplay of these substituents directs incoming electrophiles to specific positions on the ring.

The presence of these three functional groups allows for a high degree of synthetic flexibility, enabling the preparation of a diverse array of derivatives.

Key Synthetic Applications and Protocols

The strategic manipulation of the functional groups of this compound allows for its use as a key intermediate in the synthesis of various target molecules, including potential pharmaceutical agents and functional materials.

O-Alkylation of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a classic and reliable method for the formation of aryl ethers from phenols.[1] The increased acidity of the phenolic proton in this compound facilitates its deprotonation, making this a facile transformation.

Protocol: Synthesis of 3-Chloro-4-(hydroxymethyl)phenyl Ethyl Ether

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Etherification_Workflow start Start step1 Dissolve this compound in anhydrous DMF start->step1 step2 Add anhydrous K2CO3 step1->step2 step3 Stir at room temperature step2->step3 step4 Add ethyl iodide step3->step4 step5 Heat to 60 °C and monitor by TLC step4->step5 step6 Work-up: - Quench with water - Extract with diethyl ether - Wash with brine step5->step6 step7 Dry, filter, and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Fig. 1: Workflow for the O-alkylation of this compound.
Oxidation of the Benzylic Alcohol

The primary alcohol functionality can be selectively oxidized to an aldehyde, a versatile functional group for further transformations such as reductive amination, Wittig reactions, and the formation of hydrazones.[2] Mild oxidizing agents are typically employed to avoid over-oxidation to the carboxylic acid.

Protocol: Synthesis of 3-Chloro-4-hydroxybenzaldehyde

Materials:

  • This compound

  • Manganese dioxide (MnO₂), activated

  • Dichloromethane (DCM), anhydrous

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated manganese dioxide (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by recrystallization or flash column chromatography if necessary.

Oxidation_Workflow start Start step1 Dissolve this compound in anhydrous DCM start->step1 step2 Add activated MnO2 step1->step2 step3 Stir vigorously at room temperature step2->step3 step4 Monitor by TLC step3->step4 step5 Filter through Celite® step4->step5 step6 Wash Celite® pad with DCM step5->step6 step7 Combine filtrates and concentrate step6->step7 step8 Purify if necessary step7->step8 end End step8->end

Fig. 2: Workflow for the oxidation of this compound.
Esterification via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of the benzylic alcohol with a carboxylic acid under mild, neutral conditions.[3] This reaction proceeds with inversion of configuration if the alcohol is chiral.

Protocol: Synthesis of 3-Chloro-4-(acetoxymethyl)phenol

Materials:

  • This compound

  • Acetic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired ester.

Mitsunobu_Workflow start Start step1 Dissolve reactants (phenol, acid, PPh3) in THF start->step1 step2 Cool to 0 °C step1->step2 step3 Slowly add DEAD or DIAD step2->step3 step4 Warm to room temperature and stir step3->step4 step5 Monitor by TLC step4->step5 step6 Concentrate the reaction mixture step5->step6 step7 Work-up: - Dissolve in ethyl acetate - Wash with NaHCO3 and brine step6->step7 step8 Dry, filter, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Fig. 3: Workflow for the Mitsunobu esterification of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), and the hydroxyl protons. The aromatic region will display a characteristic splitting pattern influenced by the chloro and hydroxymethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the chlorine atom being significantly influenced. The signal for the benzylic carbon will appear in the typical range for a carbon attached to an oxygen atom.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups (typically a broad band around 3300 cm⁻¹), C-O stretching, and C-H stretching of the aromatic ring and the methylene group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns will likely involve the loss of the hydroxymethyl group and other characteristic cleavages.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of reactive sites allows for selective transformations, making it an attractive starting material for the synthesis of a wide range of target molecules in the pharmaceutical and materials science fields. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic utility of this valuable compound.

References

Application Note: Regioselective Williamson Ether Synthesis of 3-Chloro-4-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages from an alkoxide and an alkyl halide.[1][2] This application note provides a detailed protocol and scientific rationale for the regioselective etherification of 3-Chloro-4-(hydroxymethyl)phenol. This bifunctional substrate presents a unique challenge: to selectively alkylate the phenolic hydroxyl group over the benzylic alcohol. By leveraging the significant difference in acidity between the two hydroxyl groups, this guide demonstrates a robust and high-yielding protocol. We will delve into the mechanistic basis for this selectivity, provide a step-by-step experimental procedure, offer comprehensive characterization data, and present a troubleshooting guide for common issues. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize substituted phenolic ethers, which are common motifs in pharmacologically active compounds.

Mechanistic Insights & Regioselectivity

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction involves a backside attack on an electrophilic carbon (typically a primary alkyl halide) by a nucleophile, in this case, an alkoxide or phenoxide ion.[3][4][5] The reaction is concerted, meaning the new carbon-oxygen bond forms at the same time the carbon-leaving group bond breaks, which results in an inversion of stereochemistry at the electrophilic carbon.[3][4][5][6]

The key to achieving regioselectivity with this compound lies in the differential acidity of its two hydroxyl groups.

  • Phenolic Hydroxyl: The proton on the aromatic ring is significantly more acidic (pKa ≈ 10 in water) because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge across the aromatic system.[7][8][9]

  • Benzylic Hydroxyl: The proton on the hydroxymethyl group is a typical primary alcohol proton with a pKa of approximately 16-18.[2]

This substantial difference in pKa (6-8 orders of magnitude) allows for the selective deprotonation of the phenolic hydroxyl using a moderately weak base, such as potassium carbonate (K₂CO₃).[7][10] While a very strong base like sodium hydride (NaH) would deprotonate both hydroxyl groups, K₂CO₃ is basic enough to deprotonate the phenol but not the alcohol, thus generating the nucleophilic phenoxide in situ with high selectivity.[11][12]

Once the phenoxide is formed, it acts as the nucleophile, attacking the primary alkyl halide to form the desired ether product. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[13][14][15][16]

Williamson_Mechanism Diagram 1: Regioselective Deprotonation and S-N-2 Attack start_material This compound phenoxide Selective Phenoxide Formation (Nucleophile) start_material->phenoxide Deprotonation (Phenol pKa ≈ 10) base K₂CO₃ (Base) transition_state S-N-2 Transition State phenoxide->transition_state Backside Attack alkyl_halide R-X (Alkyl Halide) Electrophile alkyl_halide->transition_state product Target Phenolic Ether transition_state->product Inversion of Configuration byproduct KX + KHCO₃ transition_state->byproduct

Caption: Diagram 1: Regioselective Deprotonation and SN2 Attack.

Protocol for Synthesis of 4-(Benzyloxymethyl)-2-chlorophenol

This protocol details the synthesis of a model compound, 4-(benzyloxymethyl)-2-chlorophenol, using benzyl bromide as the alkylating agent.

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₇ClO₂158.5810.01.0
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2115.01.5
Benzyl Bromide (BnBr)C₇H₇Br171.0411.01.1
Dimethylformamide (DMF), anhydrousC₃H₇NO73.09--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Deionized Water (H₂O)H₂O18.02--
Brine (saturated aq. NaCl)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. Rationale: This ensures the phenol is well-dispersed and allows for initial interaction with the base.

  • Alkylating Agent Addition: Add benzyl bromide (1.31 mL, 11.0 mmol) to the stirring suspension dropwise over 5 minutes at room temperature.[7] Rationale: A slight excess of the alkylating agent ensures the complete consumption of the phenoxide.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours.[17] Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. The reaction should be monitored to avoid prolonged heating which could lead to decomposition.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).[17] Rationale: Pouring the reaction mixture into water precipitates the product and dissolves inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF.

    • Wash with brine (1 x 50 mL) to remove residual water from the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenolic ether.

Workflow Diagram 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Reactants (Phenol, K₂CO₃ in DMF) B 2. Add Alkylating Agent (Benzyl Bromide) A->B C 3. Heat & Stir (70 °C, 4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench (Pour into Water) D->E Reaction Complete F 6. Extract with EtOAc E->F G 7. Wash (Water & Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Characterization (NMR, MS, IR) I->J Pure Product

Caption: Diagram 2: Experimental Workflow.

Characterization and Validation

The identity and purity of the synthesized ether should be confirmed using standard analytical techniques. The regioselectivity is confirmed by the presence of the benzylic alcohol proton and the absence of the phenolic proton in the ¹H NMR spectrum.

TechniqueStarting Material (this compound)Expected Product (4-(Benzyloxy)-3-chlorobenzyl alcohol)
¹H NMR ~9.5-10.0 ppm (s, 1H, Ar-OH), ~6.8-7.2 ppm (m, 3H, Ar-H), 4.5 ppm (s, 2H, -CH₂OH), ~5.0 ppm (s, 1H, -CH₂OH)~7.3-7.5 ppm (m, 5H, Bn Ar-H), ~6.9-7.3 ppm (m, 3H, Ar-H), 5.1 ppm (s, 2H, O-CH₂-Ph), 4.6 ppm (s, 2H, Ar-CH₂OH), ~5.2 ppm (s, 1H, -CH₂OH)
¹³C NMR ~155 ppm (C-OH), ~120-130 ppm (Ar-C), ~64 ppm (-CH₂OH)~156 ppm (C-OBn), ~120-138 ppm (Ar-C), ~71 ppm (O-CH₂-Ph), ~64 ppm (Ar-CH₂OH)
IR Broad ~3300 cm⁻¹ (O-H stretch, phenol & alcohol), ~1100 cm⁻¹ (C-O stretch)Broad ~3300 cm⁻¹ (O-H stretch, alcohol), ~1250 & 1050 cm⁻¹ (Ar-O-C stretch), No broad phenolic O-H[19][20][21]
MS (ESI) [M-H]⁻ at m/z 157.0[M+Na]⁺ at m/z 271.0

Note: Chemical shifts (ppm) are approximate and depend on the solvent used (e.g., CDCl₃ or DMSO-d₆). Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR, while the associated carbons appear at 50-80 ppm in ¹³C NMR.[19][20][21]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or glassware.3. Alkylating agent degraded.1. Use freshly opened or oven-dried K₂CO₃.2. Ensure use of anhydrous solvent and oven-dried glassware.[22]3. Use freshly distilled or newly purchased alkylating agent.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Base not strong enough for a particularly electron-deficient phenol.1. Increase reaction time and monitor by TLC. If needed, cautiously increase temperature to 80-90 °C.[17][22]2. Switch to a stronger base like cesium carbonate (Cs₂CO₃) or, if selectivity is not an issue, NaOH.[7][23]
Formation of Byproducts 1. Dialkylation: Reaction with both hydroxyl groups.2. Elimination (E2): If using a secondary or tertiary alkyl halide.1. This indicates the base was too strong or conditions too harsh. Use K₂CO₃ and maintain the recommended temperature. Ensure no more than 1.1-1.2 equivalents of alkyl halide are used.2. The Williamson ether synthesis is most effective with methyl or primary halides. Avoid secondary and tertiary halides, which favor elimination.[1][2][24]

Conclusion

This application note provides a reliable and scientifically grounded protocol for the regioselective Williamson ether synthesis of this compound. By carefully selecting a base of appropriate strength (K₂CO₃), it is possible to selectively deprotonate the more acidic phenolic hydroxyl group, enabling a targeted SN2 reaction with a primary alkyl halide. The detailed methodology, characterization data, and troubleshooting guide offer researchers a comprehensive resource for synthesizing valuable phenolic ether building blocks for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Chloro-Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenols in Modern Chemistry

The biphenol structural motif is a cornerstone in pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from the unique conformational properties and the synthetic versatility it offers. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1] This Nobel Prize-winning reaction is celebrated for its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3]

This guide focuses on a particularly challenging yet highly relevant subclass of this transformation: the Suzuki-Miyaura coupling of chloro-phenols . This specific reaction is of high value in drug discovery and development, where phenolic hydroxyl groups and chloro-substituents are common functionalities.[4][5] The direct use of chloro-phenols presents a unique set of challenges, primarily due to the low reactivity of the C-Cl bond and the potential for the phenolic hydroxyl group to interfere with the catalytic cycle. This document provides an in-depth technical guide, detailing the mechanistic intricacies, critical experimental parameters, and step-by-step protocols for successfully conducting Suzuki-Miyaura couplings with this important class of substrates.

Mechanistic Deep Dive: Overcoming the Hurdles of Chloro-Phenol Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the presence of a chloro-substituent and a phenolic hydroxyl group necessitates a nuanced understanding of each step to ensure a successful reaction.

The Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Cl)L2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)(Cl)L2 Ar-Cl Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Diaryl-Pd(II) Complex ArPd(II)(Cl)L2->ArPd(II)Ar'L2 [R'B(OR)3]⁻ Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' (Biphenol) ArPd(II)Ar'L2->Product Reductive_Elimination Reductive Elimination Boronic_Acid R'B(OH)2 + Base Aryl_Chloride Ar-Cl (Chloro-phenol)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: This initial and often rate-limiting step involves the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the chloro-phenol. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond.[6][8][9] Successful activation requires a palladium catalyst system with high electron density to facilitate this insertion. This is typically achieved through the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][10]

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron species is transferred to the palladium(II) complex.[7] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[11] The choice of base is critical, especially with phenols, as it must be strong enough to activate the boronic acid without deprotonating the phenol in a manner that inhibits the reaction.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the biphenol product and regenerating the active Pd(0) catalyst.[6] This step is generally facile and irreversible.

Key Experimental Parameters and Their Rationale

The success of a Suzuki-Miyaura coupling of a chloro-phenol hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection
  • The Challenge: The primary obstacle is the inertness of the aryl chloride bond.[9][12] Traditional catalysts like Pd(PPh₃)₄ often require harsh conditions and may provide low yields.[13]

  • The Solution: Electron-Rich and Bulky Ligands: Modern catalyst systems employ ligands that enhance the electron density and steric bulk around the palladium center. This facilitates the oxidative addition step.

    • Bulky Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for the coupling of aryl chlorides.[14] Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for the activation of aryl chlorides.[8][10]

  • Precatalysts: The use of well-defined precatalysts, such as the second-generation SPhos and XPhos precatalysts, offers improved air and moisture stability, making them easier to handle while ensuring the efficient in situ generation of the active Pd(0) species.

The Critical Role of the Base
  • Dual Function: The base plays a crucial role in activating the boronic acid to form a more reactive boronate species for transmetalation.[7][11] It also influences the overall reaction kinetics and can impact the stability of the catalyst and substrates.

  • Considerations for Phenols: With phenolic substrates, a careful balance is required. A base that is too strong can deprotonate the phenol, potentially leading to side reactions or catalyst inhibition.

  • Commonly Used Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice due to its moderate basicity and good solubility in mixed aqueous-organic solvent systems.[10]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective in challenging couplings.

    • Potassium Carbonate (K₂CO₃): A milder and more economical option, often used in aqueous media.[15]

Solvent System Selection
  • Influence on Reactivity and Solubility: The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction. Common solvents include toluene, dioxane, and tetrahydrofuran (THF).[7][16]

  • The Advantage of Aqueous Systems: The addition of water to the solvent system is often beneficial.[3][7] It can enhance the solubility of the base and facilitate the transmetalation step. For phenolic substrates, aqueous or biphasic systems can be particularly advantageous.[17]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of chloro-phenols. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-phenol

This protocol utilizes a modern, air-stable precatalyst and a common base and solvent system.

Materials:

  • Chloro-phenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloro-phenol (1.0 mmol), arylboronic acid (1.2 mmol), SPhos Pd G2 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).[10]

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biphenol product.

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - Chloro-phenol - Arylboronic Acid - Catalyst - Base B Add to Schlenk Tube A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvents (Toluene/Water) C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Water, Ethyl Acetate Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of chloro-phenols.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of chloro-phenols, synthesized from literature examples.

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChlorophenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95[13]
24-Chloro-2-nitrophenol4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101885
32,4-DichlorophenolNaphthalene-1-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1202478
43-Chlorophenol3,5-Dimethylphenylboronic acidPd/C (5)-K₂CO₃ (2)Water80692[17]

Note: The data in this table is illustrative and synthesized from typical conditions reported in the literature. Actual yields will vary depending on the specific substrates and reaction scale.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more electron-rich ligand (e.g., from XPhos to SPhos), or using a stronger base like Cs₂CO₃. Ensure that the reaction is strictly anaerobic, as oxygen can deactivate the catalyst.[18]

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess should be avoided.

  • Protodeboronation: The loss of the boronic acid functional group can be a problem, particularly with prolonged reaction times or in the presence of excess water and a strong base.

  • Substrate Purity: Ensure that the chloro-phenol and boronic acid are of high purity, as impurities can poison the catalyst.

Conclusion

The Suzuki-Miyaura coupling of chloro-phenols is a powerful yet challenging transformation that provides access to a wide array of valuable biphenol structures. Success in this endeavor requires a deep understanding of the reaction mechanism and the careful selection of a catalyst system capable of activating the inert C-Cl bond. The use of modern, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, in conjunction with appropriate bases and solvent systems, is paramount. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively implement this critical reaction in their synthetic programs, paving the way for the discovery and development of novel molecules with significant applications.

References

The Versatile Scaffolding of 3-Chloro-4-(hydroxymethyl)phenol: A Guide to its Application in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel functional molecules. 3-Chloro-4-(hydroxymethyl)phenol, a bifunctional aromatic compound, presents a unique and versatile scaffold for the construction of a diverse array of more complex structures. Its distinct electronic and steric properties, arising from the chloro, hydroxyl, and hydroxymethyl substituents, offer chemists a powerful tool for directed synthesis. This technical guide provides an in-depth exploration of the applications of this compound as a foundational element in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Synthetic Potential

This compound is a solid at room temperature with the molecular formula C₇H₇ClO₂.[1] The strategic placement of its functional groups dictates its reactivity and utility as a building block.

PropertyValue
CAS Number 171569-42-9
Molecular Weight 158.58 g/mol
IUPAC Name This compound
Appearance White to yellow to red powder or crystals

The molecule possesses three key reactive sites: the phenolic hydroxyl group, the benzylic hydroxyl group, and the aromatic ring. The chlorine atom, being an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation to form a phenoxide intermediate. This phenoxide is a potent nucleophile, readily participating in a variety of coupling reactions. The primary benzylic alcohol offers a handle for oxidation to an aldehyde or carboxylic acid, or for conversion to a leaving group for subsequent nucleophilic substitution. The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of incoming electrophiles.

Core Applications as a Synthetic Building Block

The unique arrangement of functional groups in this compound allows for its application in several key synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of Aryl Ethers

The phenolic hydroxyl group is a prime site for the formation of diaryl or alkyl aryl ethers. These ether linkages are prevalent in many biologically active compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a generic alkyl aryl ether from this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic hydroxyl group, but generally not the benzylic alcohol, thus ensuring selectivity.

  • Solvent: DMF is a polar apathetic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

Modification of the Benzylic Alcohol

The hydroxymethyl group is a versatile handle for further functionalization. It can be oxidized to an aldehyde, which can then participate in a wide range of subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.

Protocol 2: Oxidation of the Benzylic Alcohol to an Aldehyde

This protocol outlines the selective oxidation of the benzylic alcohol to the corresponding benzaldehyde derivative using manganese dioxide (MnO₂).

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) in portions to the solution.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Activated MnO₂ is a mild and selective oxidizing agent for benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or reaction with the phenolic hydroxyl group.

  • Solvent: DCM is a common solvent for oxidations with MnO₂ as it is relatively inert and easily removed.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

G cluster_0 Williamson Ether Synthesis cluster_1 Selective Oxidation A This compound B O-Alkylated Product A->B  R-X, K2CO3, DMF C 3-Chloro-4-formylphenol A->C  MnO2, DCM

Caption: Key synthetic transformations of this compound.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, in the O-alkylation reaction, the disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate indicates product formation. In the oxidation reaction, the formation of the aldehyde can be confirmed by the appearance of a characteristic peak around 9-10 ppm in the ¹H NMR spectrum.

Future Directions in Drug Discovery

While specific biological activities of derivatives of this compound are not extensively documented in publicly available literature, the structural motifs accessible from this building block are present in a variety of bioactive molecules. For example, the synthesis of diaryl ethers is a key step in the preparation of compounds with potential antimicrobial or anticancer properties. The ability to introduce an aldehyde functionality opens the door to the synthesis of Schiff bases and other heterocyclic systems, which are privileged structures in medicinal chemistry. The presence of the chlorine atom can also enhance the lipophilicity and metabolic stability of a drug candidate.

The strategic functionalization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of 3-Chloro-4-(hydroxymethyl)phenol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of this chemical transformation.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and direct route to this compound is the reduction of its corresponding aldehyde, 2-Chloro-4-hydroxybenzaldehyde. While seemingly straightforward, this reduction can be prone to issues that lead to diminished yields and purification difficulties. This guide will explore the nuances of this reaction, focusing on the widely-used reducing agent, sodium borohydride (NaBH₄), and provide practical solutions to common problems.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific issues that can arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Answer: Consistently low yields in the reduction of 2-Chloro-4-hydroxybenzaldehyde can often be attributed to several key factors. A systematic evaluation of your experimental setup and procedure is crucial.

  • Purity of Starting Material: The purity of the starting aldehyde, 2-Chloro-4-hydroxybenzaldehyde, is paramount. Impurities can interfere with the reduction process or lead to the formation of side products that complicate purification and reduce the isolated yield. It is advisable to verify the purity of the starting material by techniques such as NMR spectroscopy or melting point analysis before proceeding.

  • Stoichiometry of the Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent, with one mole theoretically capable of reducing four moles of an aldehyde.[1] However, in practice, a molar excess is typically required to ensure complete conversion. An insufficient amount of NaBH₄ will result in incomplete reaction and a mixture of starting material and product. A typical starting point is to use 1.2 to 1.5 molar equivalents of NaBH₄.[2]

  • Reaction Temperature: The reduction of aldehydes with NaBH₄ is generally exothermic.[3] While the reaction is often conducted at room temperature, controlling the temperature, especially during the addition of NaBH₄, can be critical.[3] Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize the formation of byproducts.[3]

  • Solvent Choice and Quality: The choice of solvent is crucial for the success of the reduction. Protic solvents like ethanol and methanol are commonly used for NaBH₄ reductions as they can also serve as the proton source for the resulting alkoxide.[1][4] The solvent must be of high purity and anhydrous, as the presence of excessive water can lead to the decomposition of NaBH₄ and reduce its efficacy.

  • Reaction Time: While the reduction of aldehydes is often rapid, insufficient reaction time can lead to incomplete conversion. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete disappearance of the starting aldehyde.[5]

Question 2: I am observing significant amounts of unreacted 2-Chloro-4-hydroxybenzaldehyde in my crude product. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction. To address this, consider the following:

  • Incremental Addition of NaBH₄: Instead of adding the sodium borohydride all at once, a portion-wise addition can help maintain a sufficient concentration of the reducing agent throughout the reaction and control the exotherm.[6]

  • Extended Reaction Time: As mentioned, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material spot is no longer visible.[5]

  • Optimization of Stoichiometry: If incomplete conversion persists, a slight increase in the molar equivalents of NaBH₄ may be necessary. However, be mindful that a large excess can lead to more vigorous hydrogen evolution and potential side reactions.

Question 3: What are the likely side products in this synthesis, and how can I minimize their formation?

Answer: While the reduction of 2-Chloro-4-hydroxybenzaldehyde is generally chemoselective for the aldehyde group, a few side reactions can occur, leading to impurities.

  • Dehalogenation: A potential side reaction with aryl halides is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen. Although NaBH₄ is generally not strong enough to cause significant dehalogenation of aryl chlorides under standard conditions, this can sometimes be observed, especially with prolonged reaction times or elevated temperatures.[7] To minimize this, use the mildest conditions necessary for complete reduction of the aldehyde.

  • Reaction with the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and will react with NaBH₄ to produce hydrogen gas and a sodium phenoxide. This is an expected and generally unproblematic reaction. However, it is important to account for this when calculating the stoichiometry of NaBH₄, as some of the reagent will be consumed in this acid-base reaction.[4]

  • Impurity Profile of the Starting Material: As emphasized, impurities in the starting aldehyde will be carried through the reaction and may even react to form new impurities. Thorough characterization of the starting material is the best preventative measure.

Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point of the mixture. To resolve this:

  • Choose a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] Experiment with different solvents or a mixture of solvents (e.g., ethyl acetate/hexanes, water/ethanol) to find a system where your product crystallizes effectively.

  • Ensure High Purity Before Recrystallization: If the crude product is significantly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and without disturbance. Rapid cooling can promote oiling out rather than crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and efficient method is the reduction of 2-Chloro-4-hydroxybenzaldehyde. This is typically achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as ethanol or methanol.[1][4]

Q2: Why is sodium borohydride (NaBH₄) preferred over a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

Sodium borohydride is the preferred reagent for this transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones while being unreactive towards many other functional groups, such as esters and, importantly in this context, aryl halides.[2][9] LiAlH₄ is a much more powerful reducing agent and could potentially lead to the undesirable side reaction of dehalogenation (removal of the chlorine atom).[10] Furthermore, NaBH₄ is safer to handle and can be used in protic solvents, simplifying the experimental procedure.[1]

Q3: Can the phenolic hydroxyl group interfere with the reduction?

The acidic proton of the phenolic hydroxyl group will react with the basic hydride from NaBH₄ in an acid-base reaction to form a phenoxide and hydrogen gas.[4] This is an expected reaction and does not interfere with the reduction of the aldehyde. However, it's important to use a slight excess of NaBH₄ to account for the portion that is consumed by this acid-base reaction.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[5] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (2-Chloro-4-hydroxybenzaldehyde). The reaction is considered complete when the spot corresponding to the starting material has completely disappeared. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, will typically show a clear separation between the more polar product (the alcohol) and the less polar starting material (the aldehyde).

Data Presentation

ParameterRecommended ConditionRationale
Starting Material Purity >98%Minimizes side reactions and simplifies purification.
Reducing Agent Sodium Borohydride (NaBH₄)Excellent chemoselectivity for aldehydes over aryl chlorides.[2][9]
Stoichiometry of NaBH₄ 1.2 - 1.5 molar equivalentsEnsures complete reduction, accounting for reaction with the phenolic proton.[2]
Solvent Ethanol or MethanolProtic solvents that are suitable for NaBH₄ and can act as a proton source.[1][4]
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and control the exotherm.[3]
Reaction Monitoring Thin Layer Chromatography (TLC)Confirms the complete consumption of the starting material.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol provides a detailed, step-by-step methodology for the reduction of 2-Chloro-4-hydroxybenzaldehyde.

Materials:

  • 2-Chloro-4-hydroxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Ethyl acetate/Hexanes (for TLC eluent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-hydroxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.[6]

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of the crude product obtained from the reduction.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[8]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway start 2-Chloro-4-hydroxybenzaldehyde reagent NaBH4, Methanol start->reagent Reduction product This compound workup Acidic Work-up & Purification reagent->workup workup->product Isolation

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify NaBH4 Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize Optimize and Repeat check_purity->optimize check_stoichiometry->optimize check_conditions->optimize

Caption: Workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-chloro-4-methylbenzaldehyde from 2-chloro-4-methylphenol, with a focus on preventing over-oxidation and other common side reactions.

Introduction

The formylation of phenols is a cornerstone of aromatic chemistry, yet it presents challenges in selectivity and yield. The conversion of 2-chloro-4-methylphenol to its corresponding aldehyde is a nuanced process where controlling reaction conditions is paramount to prevent the formation of undesired byproducts, including over-oxidized species and polymeric resins. This guide is designed to navigate these complexities, offering field-proven insights and robust protocols to ensure the successful synthesis of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-chloro-4-methylbenzaldehyde, providing causal explanations and actionable solutions.

Problem 1: Low Yield of the Desired Aldehyde and Formation of Polymeric Resin

Q: My reaction is producing a significant amount of a dark, insoluble resin-like material with very little of the target aldehyde. What is causing this, and how can I mitigate it?

A: The formation of phenol-formaldehyde resins is a well-known side reaction, particularly under the acidic or basic conditions employed in many formylation reactions.[1] This occurs through repeated hydroxymethylation and subsequent condensation.[1]

Causality and Strategic Solutions:

  • Reaction Temperature: Excessive heat accelerates the polymerization process.[1] It is crucial to maintain the lowest effective temperature for the formylation. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[1]

  • Stoichiometry of the Formylating Agent: An excess of the formylating agent, such as hexamethylenetetramine (HMTA) in the Duff reaction, can drive the formation of polymers. Carefully controlling the stoichiometry is essential.

  • Reaction Time: Prolonged reaction times can lead to increased resin formation.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to quench the reaction upon consumption of the starting material.[1]

Problem 2: Over-oxidation to Carboxylic Acid or Quinone-like Species

Q: I am observing byproducts that appear to be the carboxylic acid (2-chloro-4-methylbenzoic acid) or colored quinone-like compounds. How can I prevent this over-oxidation?

A: Over-oxidation is a common challenge when the desired product is an aldehyde, which is itself susceptible to further oxidation. The reaction conditions must be carefully controlled to favor the formation and preservation of the aldehyde.

Causality and Strategic Solutions:

  • Choice of Oxidizing Conditions: The selection of the formylation method is critical. Direct oxidation methods must be chosen carefully to be selective for the aldehyde. Some methods, like the Reimer-Tiemann and Duff reactions, introduce the formyl group at the aldehyde oxidation state through a series of steps, inherently minimizing over-oxidation to the carboxylic acid.[2][3]

  • Reaction Work-up: The work-up procedure can introduce oxidative conditions. Ensure that the work-up is performed promptly and under non-oxidizing conditions. For instance, after quenching the reaction, proceed with extraction and purification without undue delay.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, especially if the reaction is sensitive to oxygen.

Problem 3: Poor Regioselectivity - Formation of Isomeric Aldehydes

Q: My product mixture contains isomers of the desired 2-chloro-4-methylbenzaldehyde. How can I improve the regioselectivity of the formylation?

A: The directing effects of the substituents on the aromatic ring determine the position of formylation. In 2-chloro-4-methylphenol, the hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director, and the chloro group is an ortho-, para-director but deactivating.

Causality and Strategic Solutions:

  • Reaction Selection: The choice of formylation reaction significantly influences regioselectivity.

    • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation to the hydroxyl group.[2][4] Since one ortho position is blocked by the chlorine atom, formylation is directed to the other ortho position.

    • Reimer-Tiemann Reaction: This reaction also favors ortho-formylation.[3][5][6] The interaction between the dichlorocarbene intermediate and the phenoxide ion promotes ortho-selectivity.[1]

  • Steric Hindrance: The existing substituents can sterically hinder certain positions, influencing where the formyl group is introduced.

  • Reaction Conditions: In some cases, adjusting the solvent or the counterion of the base can influence the ortho:para ratio.[1]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for 2-chloro-4-methylphenol to minimize over-oxidation?

A1: Both the Duff reaction and the Reimer-Tiemann reaction are excellent choices as they introduce the formyl group at the aldehyde oxidation state, thereby avoiding the use of strong oxidizing agents that could lead to over-oxidation. The Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid, is a convenient method for ortho-formylation of phenols.[1][4] The Reimer-Tiemann reaction, which uses chloroform and a strong base, is also a classic method for ortho-formylation of phenols.[3][5]

Q2: How can I effectively monitor the progress of the reaction to avoid byproduct formation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any byproducts.[7] High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed information on the reaction progress and the formation of impurities.[1][8][9]

Q3: What are the best practices for the work-up and purification of 2-chloro-4-methylbenzaldehyde?

A3: A standard work-up procedure involves quenching the reaction mixture, often by pouring it into cold water or an acidic solution.[7][10] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[1][11] The organic layer should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.[11][12] Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography.[7]

Q4: Are there any specific safety precautions I should take when working with the reagents for these reactions?

A4: Yes, safety is paramount.

  • Chloroform (Reimer-Tiemann): Chloroform is a suspected carcinogen and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Reagents like trifluoroacetic acid (Duff) and sodium hydroxide (Reimer-Tiemann) are corrosive. Handle them with care and appropriate PPE.

  • Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic once initiated.[13] Ensure proper temperature control and be prepared for rapid heating.

Experimental Protocols

Protocol 1: Synthesis via the Duff Reaction

This protocol is adapted from established procedures for the formylation of substituted phenols.[1][14]

Materials:

  • 2-chloro-4-methylphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-methylphenol (1 equivalent) and HMTA (1.5-3 equivalents) in trifluoroacetic acid.[1]

  • Heat the reaction mixture to approximately 70°C and stir.[1]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash it with brine.[1]

  • Extract the aqueous layer with dichloromethane.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via the Reimer-Tiemann Reaction

This protocol is a general procedure for the ortho-formylation of phenols.[5][13]

Materials:

  • 2-chloro-4-methylphenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol/Water mixture

  • Ethyl acetate

  • Hydrochloric acid (for acidification)

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 8 equivalents) in an ethanol/water mixture (e.g., 2:1).[5]

  • Dissolve 2-chloro-4-methylphenol (1 equivalent) in the basic solution and heat to around 70°C.[5]

  • Add chloroform (e.g., 2 equivalents) dropwise over a period of 1 hour.[5]

  • Stir the resulting mixture for an additional 3 hours at 70°C.[5]

  • Cool the reaction to room temperature and remove the ethanol by rotary evaporation.[5]

  • Acidify the remaining aqueous solution to a pH of 4-5 with hydrochloric acid.[5]

  • Extract the product with ethyl acetate.[5]

  • Perform a standard work-up (wash with brine, dry over anhydrous salt) and purify the product.[5]

Data Presentation

Table 1: Comparison of Formylation Methods

FeatureDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform
Reaction Conditions Acidic (e.g., TFA)Basic (e.g., NaOH)
Typical Temperature 70-100°C60-70°C
Primary Selectivity OrthoOrtho
Common Byproducts Polymeric resinsDichloromethyl substituted phenol intermediate
Safety Concerns Corrosive acidToxic/carcinogenic chloroform, exothermic

Visualizations

Logical Workflow for Troubleshooting Over-oxidation and Resin Formation

G start High Level of Byproducts (Over-oxidation/Resin) check_temp Is Reaction Temperature > 80°C? start->check_temp check_time Is Reaction Time Excessively Long? check_temp->check_time No reduce_temp Reduce Temperature to 60-70°C check_temp->reduce_temp Yes check_stoich Is Formylating Agent in Large Excess? check_time->check_stoich No monitor_rxn Monitor by TLC/HPLC and Quench Promptly check_time->monitor_rxn Yes check_workup Is Work-up Delayed or Exposed to Air? check_stoich->check_workup No adjust_stoich Adjust Stoichiometry of Formylating Agent check_stoich->adjust_stoich Yes inert_atm Perform Work-up Promptly and Consider Inert Atmosphere check_workup->inert_atm Yes end_node Optimized Reaction reduce_temp->end_node monitor_rxn->end_node adjust_stoich->end_node inert_atm->end_node

Caption: Troubleshooting workflow for minimizing byproducts.

General Reaction Scheme: Formylation of 2-Chloro-4-methylphenol

References

Technical Support Center: Formation and Control of Bis(hydroxymethyl)phenol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of bis(hydroxymethyl)phenol impurities in your chemical syntheses. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide actionable, self-validating protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)
Q1: What exactly are bis(hydroxymethyl)phenol impurities and why are they a concern?

Bis(hydroxymethyl)phenol refers to a class of organic impurities where a phenol ring is substituted with two hydroxymethyl (-CH₂OH) groups. The most common isomers are 2,4-bis(hydroxymethyl)phenol and 2,6-bis(hydroxymethyl)phenol. These compounds are typically formed as byproducts during reactions involving phenol and formaldehyde.[1]

These impurities are a significant concern for several reasons:

  • Impact on Polymer Properties: In the synthesis of phenolic resins (resoles and novolacs), the precise degree of hydroxymethylation is critical.[2] Uncontrolled formation of bis- or tris-substituted phenols can alter the cross-linking density, molecular weight distribution, and, consequently, the final thermoset's mechanical and thermal properties.[3]

  • Pharmaceutical Quality: In drug development, if phenol and a formaldehyde source are present in a synthesis pathway, these impurities can be incorporated into the final active pharmaceutical ingredient (API). Regulatory bodies require strict control and characterization of all impurities.[4][5]

  • Reactivity and Stability: The hydroxymethyl groups are reactive and can participate in further unwanted side reactions, potentially leading to the formation of other, more complex impurities over time or during subsequent reaction steps.

Q2: What is the primary chemical mechanism for the formation of bis(hydroxymethyl)phenol impurities?

The formation of these impurities occurs via a base-catalyzed electrophilic aromatic substitution reaction, often referred to as hydroxymethylation.[6] The process can be broken down into the following key steps:

  • Deprotonation of Phenol: In the presence of a base catalyst (e.g., sodium hydroxide), the acidic phenolic proton is removed to form a highly reactive phenoxide anion. This anion is a powerful nucleophile.[6]

  • Nucleophilic Attack: The electron-rich phenoxide anion attacks the electrophilic carbon atom of formaldehyde.

  • Hydroxymethylation: This attack results in the addition of a hydroxymethyl group to the phenol ring. The substitution occurs preferentially at the ortho and para positions (carbons 2, 4, and 6) due to the activating, ortho-para directing nature of the hydroxyl group.[1]

  • Multiple Additions: The initial product, a mono(hydroxymethyl)phenol, is also activated and can react again with formaldehyde. This second addition leads to the formation of bis(hydroxymethyl)phenol impurities. A third addition can even occur, yielding tris(hydroxymethyl)phenol.[6]

The overall reaction pathway is illustrated below.

G cluster_0 Reaction Pathway phenol Phenol mono Mono(hydroxymethyl)phenol phenol->mono + CH₂O formaldehyde1 Formaldehyde (CH₂O) base Base (e.g., NaOH) base->phenol Catalyzes Deprotonation bis Bis(hydroxymethyl)phenol (Impurity) mono->bis + CH₂O tris Tris(hydroxymethyl)phenol bis->tris + CH₂O

Caption: Base-catalyzed hydroxymethylation of phenol.

Q3: Which reaction parameters most significantly influence the formation of these impurities?

The formation of bis(hydroxymethyl)phenol is highly sensitive to the reaction conditions. Controlling these parameters is the key to minimizing their formation.

ParameterEffect on Bis(hydroxymethyl)phenol FormationScientific Rationale
Formaldehyde:Phenol Molar Ratio High Impact. A molar ratio > 1 strongly favors the formation of di- and tri-substituted products.[2][7]According to Le Chatelier's principle, an excess of formaldehyde reactant pushes the equilibrium towards multiple additions on the phenol ring.
pH / Catalyst Concentration High Impact. The reaction rate increases with pH, reaching a maximum around pH 10.[1]The base catalyst generates the reactive phenoxide ion. Higher pH means a higher concentration of the phenoxide, accelerating the rate of all hydroxymethylation steps.
Temperature Moderate Impact. Higher temperatures (e.g., >70 °C) increase the reaction rate.[8]Increased kinetic energy leads to more frequent and energetic molecular collisions, accelerating the rate of formaldehyde addition. However, it can also promote subsequent condensation reactions.
Reaction Time Moderate Impact. Longer reaction times provide more opportunity for multiple formaldehyde additions.The formation of bis- and tris-substituted products is sequential. Given enough time, even at lower temperatures, the reaction will proceed to higher degrees of substitution.
Troubleshooting Guide
Issue: Unexpectedly high levels of bis(hydroxymethyl)phenol impurities are detected in my product. What should I investigate?

High impurity levels indicate a loss of control over the reaction parameters. This troubleshooting workflow provides a systematic approach to identify the root cause.

G cluster_0 Step 1: Raw Material & Stoichiometry Verification cluster_1 Step 2: Reaction Condition Audit cluster_2 Step 3: Downstream Process Review start High Bis(hydroxymethyl)phenol Impurity Detected check_ratio Verify Formaldehyde:Phenol Molar Ratio Calculation start->check_ratio check_formaldehyde Assay Formaldehyde Solution (Concentration may degrade over time) check_ratio->check_formaldehyde check_phenol Confirm Purity of Phenol Starting Material check_formaldehyde->check_phenol check_temp Calibrate Thermocouple & Review Temperature Logs check_phenol->check_temp check_time Verify Reaction Time (Was it extended?) check_temp->check_time check_ph Check pH Meter Calibration & Review pH Logs/Catalyst Charge check_time->check_ph check_mixing Ensure Adequate Mixing (Local 'hot spots' of high pH or temp?) check_ph->check_mixing check_quench Was the Reaction Quenched Effectively to Stop Further Reaction? check_mixing->check_quench check_purification Evaluate Purification Efficiency (e.g., Recrystallization, Chromatography) check_quench->check_purification

Caption: Troubleshooting workflow for high impurity levels.

Control Strategies & Analytical Protocols
Q4: How can I proactively control or minimize the formation of bis(hydroxymethyl)phenol impurities?

Minimizing these impurities requires precise control over the reaction.

  • Stoichiometric Control: The most effective method is to adjust the reactant ratio. Using an excess of phenol relative to formaldehyde (F:P molar ratio < 1) significantly favors the formation of mono-substituted products, characteristic of novolac resin synthesis.[1][2]

  • Catalyst and pH Management: Carefully charge the base catalyst to maintain the lowest effective pH that still provides a reasonable reaction rate. Avoid pH "hot spots" through efficient mixing.

  • Temperature and Time Optimization: Conduct kinetic studies to determine the minimum time and temperature required to achieve the desired conversion of the limiting reagent. Once the target is reached, the reaction should be promptly neutralized or quenched to prevent further hydroxymethylation.

  • Strategic Purification: If formation is unavoidable, these impurities must be removed.

    • Recrystallization: Bis(hydroxymethyl)phenols often have different solubility profiles than the mono-substituted product or unreacted phenol, allowing for separation by recrystallization from a suitable solvent.[9]

    • Column Chromatography: For high-purity applications, silica gel chromatography is an effective method for separating phenolic compounds based on their polarity.[9]

Q5: What is the standard analytical method for detecting and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the analysis of non-volatile organic impurities in pharmaceutical and chemical manufacturing.[10][11] It offers excellent resolution, sensitivity, and reproducibility for separating and quantifying different hydroxymethylated phenol species.

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a general framework for the quantification of 2,4- and 2,6-bis(hydroxymethyl)phenol impurities. Method validation and optimization are required for specific sample matrices.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standards for phenol, 2,4-bis(hydroxymethyl)phenol, and 2,6-bis(hydroxymethyl)phenol

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or similar for pH adjustment

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve each reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL). Ensure the expected impurity concentrations fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • System Suitability: Inject a mid-level calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Calibration Curve: Inject each calibration standard. Plot the peak area versus concentration for each impurity. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solution.

  • Calculation: Identify the impurity peaks based on their retention times relative to the standards. Quantify the amount of each impurity using the linear regression equation derived from the calibration curve.

References

Technical Support Center: Optimizing Hydroxymethylation of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the hydroxymethylation of 2-chlorophenol. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to navigate the complexities of this reaction and achieve optimal results. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure scientific integrity and practical applicability.

Introduction to 2-Chlorophenol Hydroxymethylation

The hydroxymethylation of 2-chlorophenol is a crucial synthetic transformation that introduces a hydroxymethyl (-CH₂OH) group onto the aromatic ring. This reaction, typically employing formaldehyde as the hydroxymethylating agent, is a foundational step in the synthesis of various valuable compounds, including specialty polymers, pharmaceutical intermediates, and other fine chemicals.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenoxide ion attacks formaldehyde.[1][3] The regioselectivity of this reaction is highly dependent on the reaction conditions, with substitution occurring at the ortho and para positions relative to the hydroxyl group.

The presence of the chlorine atom on the 2-position of the phenol ring introduces both electronic and steric influences that must be carefully managed to achieve the desired product distribution and yield.[4] Optimizing the reaction temperature is a critical parameter in this process, as it directly impacts reaction rate, selectivity, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the hydroxymethylation of 2-chlorophenol?

A1: The reaction is typically base-catalyzed. A base, such as sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[1] This phenoxide then attacks the electrophilic carbon of formaldehyde. The negative charge is delocalized onto the aromatic ring, activating the ortho and para positions for electrophilic attack.[1] Subsequent protonation yields the hydroxymethylated 2-chlorophenol.

Q2: Why is temperature optimization so critical for this specific reaction?

A2: Temperature is a key determinant of both the reaction rate and the selectivity of the hydroxymethylation. Insufficient temperature can lead to slow or incomplete reactions, while excessive temperatures can promote the formation of undesirable side products, such as resins and bisphenol-type compounds.[1][5] For 2-chlorophenol, precise temperature control is necessary to balance the rate of the desired monohydroxymethylation against these competing reactions.

Q3: What are the expected major products of this reaction?

A3: The primary products are the ortho- and para-hydroxymethylated isomers relative to the hydroxyl group. Given that the 2-position is already substituted with chlorine, the potential products are 2-chloro-6-(hydroxymethyl)phenol and 2-chloro-4-(hydroxymethyl)phenol. The ratio of these products is influenced by factors such as the catalyst, solvent, and, importantly, the reaction temperature.

Q4: Can I use acid catalysis for this reaction?

A4: While acid catalysis is a known method for phenol-formaldehyde reactions, it often leads to the formation of novolac resins, which are polymeric chains linked by methylene bridges.[1][6] For achieving controlled monohydroxymethylation, base catalysis is generally the preferred method as it favors the formation of resoles (hydroxymethylphenols).[1][6]

Troubleshooting Guide: Optimizing Reaction Temperature

This guide will walk you through a systematic approach to identifying and resolving common issues encountered during the hydroxymethylation of 2-chlorophenol, with a focus on temperature optimization.

Problem 1: Low or No Conversion of 2-Chlorophenol

A common initial challenge is a sluggish or nonexistent reaction. This indicates that the reaction conditions are not sufficiently activating for the transformation to proceed at a reasonable rate.

Logical Workflow for Troubleshooting Low Conversion:

start Start: Low Conversion check_temp Is the reaction temperature too low? start->check_temp increase_temp Incrementally increase temperature (e.g., by 10°C) check_temp->increase_temp Yes check_base Is the base concentration sufficient? check_temp->check_base No monitor_reaction Monitor reaction progress via TLC or HPLC increase_temp->monitor_reaction end Resolution: Improved Conversion monitor_reaction->end increase_base Increase base stoichiometry check_base->increase_base No check_reagents Are formaldehyde and 2-chlorophenol of sufficient purity? check_base->check_reagents Yes increase_base->monitor_reaction purify_reagents Purify or use fresh reagents check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->monitor_reaction

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Troubleshooting:

  • Verify Baseline Temperature: For a typical base-catalyzed hydroxymethylation, a starting temperature in the range of 40-60°C is often employed. If your initial temperature is below this, it is likely the primary cause of low conversion.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments. Allow the reaction to proceed for a set amount of time at each new temperature, monitoring the consumption of 2-chlorophenol by a suitable analytical method like TLC or HPLC.[7][8]

  • Evaluate Catalyst Stoichiometry: Ensure that a sufficient amount of base is present to generate the phenoxide ion. A stoichiometric amount or a slight excess of a base like sodium hydroxide is typically required.

  • Reagent Quality: Impurities in either the 2-chlorophenol or the formaldehyde solution can inhibit the reaction. Ensure the use of high-purity reagents.

Problem 2: Formation of Insoluble Resins/Polymers

One of the most frequent and problematic side reactions in phenol-formaldehyde chemistry is the formation of polymeric resins.[5] This occurs when the initially formed hydroxymethylphenols react further with other phenol molecules or with each other.

Data Presentation: Temperature Effect on Resin Formation

Reaction Temperature (°C)Desired Product Yield (%)Resin Formation (%)Observations
60755Clear reaction mixture
808510Slight turbidity observed
1006035Significant precipitate/resin formation
1202075Reaction mixture becomes a solid mass

Note: These are illustrative values and will vary based on specific reaction conditions.

Causality and Mitigation:

  • Mechanism of Resin Formation: The hydroxymethyl group is capable of reacting with another free ortho or para site on a phenol molecule, forming a methylene bridge, or with another hydroxymethyl group to form an ether bridge.[1] These subsequent reactions are often accelerated at higher temperatures.[5]

  • Temperature Control is Key: The data table above illustrates a common trend: as the temperature increases beyond an optimal point, the rate of polymerization begins to outcompete the rate of the desired monohydroxymethylation, leading to a decrease in product yield and an increase in resin formation.

  • Mitigation Strategy: If you observe resin formation, immediately reduce the reaction temperature. It is often more effective to run the reaction for a longer duration at a lower temperature than to try and force it to completion quickly at a higher temperature.

Problem 3: Poor Regioselectivity (Undesired Isomer Ratio)

The ratio of 2-chloro-6-(hydroxymethyl)phenol to 2-chloro-4-(hydroxymethyl)phenol can be influenced by temperature, although other factors like the choice of catalyst can have a more pronounced effect.

Experimental Protocol: Temperature Screening for Optimal Regioselectivity

  • Reaction Setup: In a series of parallel reaction vessels, combine 2-chlorophenol, formaldehyde (typically as a 37% aqueous solution), and a suitable solvent (e.g., water or an alcohol/water mixture).

  • Temperature Gradient: Place each reaction vessel in a controlled temperature environment (e.g., a heating block with multiple wells) set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Initiation: Add the base catalyst (e.g., a solution of NaOH) to each vessel simultaneously to start the reactions.

  • Monitoring and Quenching: At regular intervals, take an aliquot from each reaction and quench it (e.g., by neutralizing with acid). Analyze the aliquots by HPLC or GC to determine the ratio of the two main products and the amount of unreacted starting material.[7][9]

  • Data Analysis: Plot the yield of each isomer as a function of temperature to identify the optimal temperature for maximizing the desired isomer.

Visualization of Experimental Workflow:

setup Parallel Reaction Setup temp_gradient Establish Temperature Gradient (40-80°C) setup->temp_gradient initiate Initiate with Base temp_gradient->initiate monitor Monitor via HPLC/GC initiate->monitor analyze Analyze Isomer Ratios monitor->analyze optimize Identify Optimal Temperature analyze->optimize

Caption: Workflow for temperature screening experiment.

Concluding Remarks

The successful hydroxymethylation of 2-chlorophenol is a delicate balance of reaction parameters, with temperature being a paramount variable. By adopting a systematic and analytical approach to troubleshooting, researchers can effectively navigate the challenges of this reaction. This guide provides a framework for optimizing temperature to maximize yield and selectivity while minimizing the formation of undesirable byproducts. Remember that careful monitoring and a thorough understanding of the underlying chemical principles are your most valuable tools in the laboratory.

References

Technical Support Center: Improving Selectivity in the Oxidation of a Benzylic Methyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of benzylic methyl groups. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for improved selectivity and yield.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is over-oxidizing the benzylic methyl group to a carboxylic acid. How can I stop the reaction at the aldehyde stage?

This is a common challenge, as the aldehyde intermediate is often more susceptible to oxidation than the starting methyl group. The key to achieving selectivity for the aldehyde lies in the careful choice of oxidizing agent and reaction conditions.

Underlying Cause: Strong, harsh oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are designed to aggressively oxidize any benzylic C-H bonds, leading directly to the thermodynamically stable carboxylic acid.[1][2] The reaction mechanism with these reagents often involves radical intermediates and is difficult to control at the aldehyde stage.[3]

Troubleshooting Strategies:

  • Employ Milder, More Selective Reagents:

    • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of benzylic methyl groups to aldehydes.[4] The mechanism involves an ene reaction followed by a[2]-sigmatropic rearrangement, which is generally selective for the aldehyde.[4][5] However, SeO₂ is toxic and reactions can be sluggish. Catalytic amounts of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can be a more practical approach.[6]

    • o-Iodoxybenzoic acid (IBX): IBX is a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes. It is also highly effective for the oxidation of benzylic positions.[7] The reaction conditions are typically mild, and over-oxidation is less of a concern compared to metal-based oxidants.

    • TEMPO-based systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaClO) offers a highly selective method for the synthesis of aromatic aldehydes.[7][8]

  • Control Reaction Stoichiometry and Temperature:

    • Carefully control the stoichiometry of the oxidant. Using a slight excess of a milder oxidant may be necessary, but a large excess will promote over-oxidation.

    • Perform the reaction at lower temperatures to reduce the reaction rate and improve selectivity.

Comparative Table of Reagents for Aldehyde Synthesis:

Reagent SystemTypical ConditionsAdvantagesDisadvantages
SeO₂Dioxane, refluxGood selectivity for aldehydesToxic, stoichiometric use
Catalytic SeO₂/TBHPDichloromethane, refluxReduced selenium toxicity, catalyticCan still have side reactions
IBXDMSO or THF, rt to 50 °CHigh selectivity, mild conditionsCan be explosive at high T
TEMPO/NaClO/Co(OAc)₂CH₂Cl₂/H₂O, pH 8.3, rtHigh selectivity, catalytic, cost-effective[8]Requires careful pH control
FAQ 2: I am observing low conversion of my starting material. How can I improve the reaction yield?

Low conversion can stem from several factors, including insufficient reactivity of the substrate, deactivation of the catalyst, or non-optimal reaction conditions.

Underlying Cause: The stability of the benzylic C-H bond can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can deactivate the ring and make the benzylic protons less susceptible to abstraction, thus slowing down the reaction.

Troubleshooting Strategies:

  • Increase Reaction Temperature: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced with the risk of reduced selectivity and over-oxidation.

  • Choose a More Powerful (Yet Still Controllable) Oxidant: If milder reagents are ineffective, a slightly more reactive system might be necessary. For instance, if a TEMPO/NaClO system is giving low conversion, a switch to an IBX-mediated oxidation might be beneficial.

  • Catalyst Choice and Loading: In catalytic systems, ensure the catalyst is active and used in an appropriate loading. For metal-catalyzed oxidations, the choice of ligand can significantly impact reactivity.[9]

  • Consider a Two-Step Protocol: If direct oxidation is problematic, a two-step approach can be more reliable:

    • Step 1: Benzylic Bromination: Use N-bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) to selectively brominate the benzylic position. This reaction proceeds via a relatively stable benzylic radical.[2][10]

    • Step 2: Kornblum Oxidation: The resulting benzyl bromide can then be oxidized to the aldehyde using dimethyl sulfoxide (DMSO).

Workflow for Two-Step Oxidation:

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Kornblum Oxidation Benzylic Methyl Benzylic Methyl Benzylic Bromide Benzylic Bromide Benzylic Methyl->Benzylic Bromide NBS, Radical Initiator (e.g., AIBN) Benzylic Methyl->Benzylic Bromide Aldehyde Aldehyde Benzylic Bromide->Aldehyde DMSO, Base (e.g., NaHCO3) Benzylic Bromide->Aldehyde

Caption: Two-step conversion of a benzylic methyl to an aldehyde.

FAQ 3: My substrate contains other sensitive functional groups (e.g., alcohols, alkenes) that are also reacting. How can I achieve chemoselectivity?

Achieving chemoselectivity is crucial when working with complex molecules. The choice of oxidizing agent is paramount.

Underlying Cause: Many oxidizing agents are not specific to benzylic C-H bonds and will react with other easily oxidizable functional groups. For example, KMnO₄ will readily cleave double bonds.[10]

Troubleshooting Strategies:

  • Utilize Highly Selective Reagents:

    • Manganese Dioxide (MnO₂): MnO₂ is a remarkably selective reagent for the oxidation of allylic and benzylic alcohols.[4] It is generally unreactive towards non-allylic/benzylic alcohols and other functional groups. While it is primarily used for oxidizing benzylic alcohols, it highlights the principle of choosing a reagent with a narrow substrate scope.

    • DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone): DDQ is a mild and selective oxidizing agent for benzylic and allylic alcohols. It can also be used for the oxidation of benzylic ethers to aldehydes, often with high selectivity.[11]

  • Employ Protecting Groups: If a highly selective reagent is not available or effective, protecting the sensitive functional groups is a viable strategy.

    • Alcohols: Can be protected as silyl ethers (e.g., TBS, TIPS), which are robust to many oxidative conditions.[12]

    • Aldehydes and Ketones: Can be protected as acetals or ketals.[12]

    • Amines: Can be protected as carbamates (e.g., Boc, Cbz).

G Start Substrate with multiple functional groups Check_Reagent Is a highly chemoselective reagent available (e.g., MnO2 for benzylic alcohol)? Start->Check_Reagent Use_Reagent Perform oxidation directly Check_Reagent->Use_Reagent Yes Protect Protect sensitive functional groups Check_Reagent->Protect No End Final Product Use_Reagent->End Oxidize Oxidize benzylic methyl group Protect->Oxidize Deprotect Deprotect functional groups Oxidize->Deprotect Deprotect->End

References

Troubleshooting low conversion of 2-chlorophenol in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chlorophenol

Welcome to the technical support guide for the synthesis of 2-chlorophenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the chlorination of phenol, specifically targeting high conversion and selectivity for the ortho-isomer. Below, you will find structured troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Low Conversion & Poor Selectivity

This section addresses the most common issues encountered during the synthesis of 2-chlorophenol. Each entry is formatted as a question addressing a specific experimental problem, followed by a detailed explanation of potential causes and actionable solutions.

Q1: My overall conversion of phenol is low. What are the primary causes and how can I improve it?

Low conversion of the starting material is a frequent issue that can often be traced back to inactive reagents, catalyst problems, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Chlorinating Agent: The efficacy of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can degrade over time, especially with improper storage.

    • Solution: Always use a fresh or recently tested batch of the chlorinating agent. If using SO₂Cl₂, ensure it has not been exposed to moisture, which can cause it to hydrolyze to sulfuric and hydrochloric acids.

  • Catalyst Deactivation: Catalysts, whether Lewis acids or specialized amines, are susceptible to poisoning or deactivation. Moisture or impurities in the starting materials or solvent can render the catalyst inactive.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. If using a reusable heterogeneous catalyst, consider a regeneration step as per the manufacturer's protocol. For homogeneous catalysts, ensure they are fully dissolved and that no side reactions are consuming them.[2]

  • Suboptimal Temperature: The chlorination of phenol is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may promote the formation of undesired byproducts and potentially lead to dangerous runaway reactions.[3][4]

    • Solution: The optimal temperature is dependent on the specific catalyst and solvent system. For many amine-catalyzed reactions with SO₂Cl₂, temperatures between 50-80°C are effective.[4][5] It is crucial to monitor the internal reaction temperature and ensure uniform heating.

  • Insufficient Reaction Time: Complex reactions may require more time to reach completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[6] Continue the reaction until the consumption of the starting material has plateaued.

Q2: My conversion is high, but the reaction is producing too much 4-chlorophenol (para-isomer) and dichlorinated products. How can I improve ortho-selectivity?

Achieving high regioselectivity for the ortho position is the central challenge in 2-chlorophenol synthesis. The para position is often electronically favored, leading to mixtures of isomers.[1]

Potential Causes & Solutions:

  • Incorrect Catalyst Choice: The choice of catalyst is paramount for directing the chlorination to the ortho position. Uncatalyzed reactions or those using simple Lewis acids often yield a mixture favoring the para-isomer.[7]

    • Solution: Employ a catalyst known to promote ortho-selectivity. Sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (TMP) or di-s-butylamine, have been shown to be highly effective.[4][8] These catalysts are thought to operate through a mechanism that involves hydrogen bonding with the phenolic hydroxyl group, sterically directing the electrophilic chlorine to the adjacent ortho position.[9]

  • Over-chlorination: The addition of too much chlorinating agent or allowing the reaction to proceed for too long after the phenol has been consumed will inevitably lead to the formation of di- and tri-chlorinated phenols.[10]

    • Solution: Carefully control the stoichiometry. Use a molar ratio of chlorinating agent to phenol that is at or slightly below 1:1. Monitor the reaction closely and quench it once the desired level of monochlorination is achieved.

  • Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio.

    • Solution: Non-polar solvents such as toluene, carbon tetrachloride, or hexachlorobutadiene are often preferred for selective ortho-chlorination as they can enhance the directing effect of amine catalysts.[2][11]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

ReactionPathway Phenol Phenol CP_Ortho 2-Chlorophenol (Desired Product) Phenol->CP_Ortho + Cl+ CP_Para 4-Chlorophenol (Side Product) Phenol->CP_Para + Cl+ DCP_24 2,4-Dichlorophenol (Side Product) CP_Ortho->DCP_24 + Cl+ DCP_26 2,6-Dichlorophenol (Side Product) CP_Ortho->DCP_26 + Cl+ CP_Para->DCP_24 + Cl+ TCP 2,4,6-Trichlorophenol (Side Product) DCP_24->TCP + Cl+ DCP_26->TCP + Cl+

Caption: Reaction pathway for phenol chlorination.

TroubleshootingFlowchart Start Low Conversion or Poor Selectivity Detected CheckConversion Is Phenol Conversion Low? Start->CheckConversion CheckReagents Verify Activity of Chlorinating Agent CheckConversion->CheckReagents Yes CheckSelectivity Is Ortho-Selectivity Poor? CheckConversion->CheckSelectivity No CheckCatalyst Inspect Catalyst (Activity, Loading) CheckReagents->CheckCatalyst CheckConditions Review Reaction Conditions (T, Time) CheckCatalyst->CheckConditions Monitor Implement In-Process Monitoring (GC/TLC) CheckConditions->Monitor AdjustCatalyst Switch to/Optimize Ortho-Directing Catalyst CheckSelectivity->AdjustCatalyst Yes CheckSelectivity->Monitor No AdjustStoichiometry Verify 1:1 Stoichiometry (Phenol:Cl Agent) AdjustCatalyst->AdjustStoichiometry AdjustSolvent Use Non-Polar Solvent AdjustStoichiometry->AdjustSolvent AdjustSolvent->Monitor

Caption: Troubleshooting workflow for 2-chlorophenol synthesis.

Frequently Asked Questions (FAQs)

Q3: What is the recommended chlorinating agent for this synthesis?

Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas (Cl₂) in a laboratory setting. It is a liquid, making it easier to handle and measure accurately compared to gaseous chlorine. Furthermore, when used with amine catalysts, SO₂Cl₂ can provide excellent yields and high ortho-selectivity.[2][4]

Q4: How can I effectively monitor the progress of my reaction?

In-process monitoring is critical for preventing over-reaction and ensuring optimal yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most robust method, providing quantitative data on the consumption of phenol and the formation of all chlorinated isomers.[12][13]

  • Thin Layer Chromatography (TLC): A faster, more qualitative method suitable for quick checks. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can effectively separate phenol from its chlorinated derivatives.

Q5: Are there any significant safety considerations?

Yes. The synthesis of 2-chlorophenol involves hazardous materials and requires strict safety protocols.

  • Corrosive Reagents: Both sulfuryl chloride and the byproduct, hydrogen chloride (HCl), are highly corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The chlorination reaction can be exothermic. When scaling up, it is crucial to have adequate cooling and to add the chlorinating agent slowly to maintain control over the reaction temperature and prevent a thermal runaway.[6][14]

  • Proper Quenching: At the end of the reaction, any unreacted chlorinating agent must be safely quenched, typically by slowly adding the reaction mixture to a basic solution (e.g., sodium bicarbonate or sodium hydroxide).

Protocols

Protocol 1: Amine-Catalyzed Ortho-Chlorination of Phenol

This protocol describes a general procedure for the selective synthesis of 2-chlorophenol using sulfuryl chloride and a hindered amine catalyst.

Materials:

  • Phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Di-s-butylamine (or similar hindered amine)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing a basic solution).

  • Charge the flask with phenol and anhydrous toluene.

  • Add a catalytic amount of di-s-butylamine (e.g., 0.8 mol% relative to phenol).[4]

  • Heat the mixture to the desired temperature (e.g., 70°C) with stirring.[4]

  • Slowly add an equimolar amount of sulfuryl chloride via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains stable.

  • After the addition is complete, allow the reaction to stir at 70°C for 1 hour, or until monitoring indicates the consumption of phenol.[4]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to quench the reaction and neutralize the acidic byproducts.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by distillation to isolate 2-chlorophenol.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for analyzing the product distribution.

Procedure:

  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in a vial containing a basic solution and an extraction solvent (e.g., dichloromethane or methyl-tert-butyl-ether).[13] Shake vigorously.

  • Injection: Inject 1 µL of the organic layer into the GC-MS.

  • GC Conditions (Example):

    • Column: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.[12]

    • Oven Program: Start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[12]

    • Injector: 275°C, splitless mode.[12]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[12]

  • MS Conditions:

    • Transfer Line: 300°C.

    • Mode: Scan mode for identification or Selective Ion Monitoring (SIM) for quantification.[13]

  • Data Analysis: Identify peaks based on their mass spectra and retention times compared to known standards. Quantify the relative percentages of phenol, 2-chlorophenol, 4-chlorophenol, and dichlorinated products.

Data Summary

The choice of catalyst significantly impacts the regioselectivity of phenol chlorination. The following table summarizes the performance of different amine catalysts with sulfuryl chloride.

Catalystortho/para RatioYield of 2-chlorophenol (%)Reference
Di-s-butylamine22.090.1[4]
2,2,6,6-Tetramethylpiperidine (TMP)High ortho-selectivityNot specified[8]
t-butylaminomethyl polystyrene~8:1 (89% ortho-selectivity)~98% (conversion)[2]

References

Technical Support Center: Purification of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying principles of each method, empowering you to troubleshoot and adapt these protocols to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product heavily depends on its synthetic route. Common synthesis pathways for substituted phenols can introduce several types of impurities. For instance, if the synthesis involves the chlorination of 4-(hydroxymethyl)phenol, you might encounter regioisomers (e.g., 2-chloro-4-(hydroxymethyl)phenol) or products of over-chlorination. If the synthesis starts from 3-chloro-4-methylaniline, residual starting material or byproducts from the diazotization and hydrolysis steps could be present.[1] Other potential impurities include unreacted starting materials, residual solvents, and degradation products.

Q2: My crude product is a dark, oily substance. What is the first step I should take?

A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or colored byproducts. Before attempting more refined purification techniques like recrystallization or column chromatography, it is often beneficial to perform a preliminary purification. An effective first step can be an aqueous workup. This involves dissolving the crude material in an organic solvent and washing it with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine. This can significantly improve the purity and handling characteristics of your material.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: Finding an ideal single solvent for recrystallization can be challenging. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[2] If a single solvent isn't effective, a two-solvent system is a powerful alternative. In this method, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.[3]

Troubleshooting Purification Challenges

Problem Potential Cause Troubleshooting Suggestions
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. / Try adding a seed crystal to induce crystallization. / Ensure slow cooling.
Poor recovery after recrystallization Too much solvent was used. / The compound has significant solubility in the cold solvent.Reduce the initial volume of the hot solvent. / Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss.[4]
Co-elution of impurities during column chromatography The solvent system (eluent) has insufficient resolving power.Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will translate to good separation on the column. / Consider using a different stationary phase (e.g., alumina instead of silica gel).
Streaking or tailing on the chromatography column The compound is too polar for the stationary phase or is interacting strongly with it.Add a small percentage of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve elution.[2]
Product is still impure after a single purification step The initial purity of the crude material was very low, or the impurities have very similar properties to the product.A multi-step purification approach is often necessary. Consider combining techniques, for example, an initial extraction followed by column chromatography, and then a final recrystallization to obtain a highly pure product.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is ideal for purifying solid crude this compound that is contaminated with soluble impurities.

Step-by-Step Methodology:

  • Solvent Selection: A common and effective two-solvent system for phenolic compounds is Ethyl Acetate/Hexane. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.[5]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to pack under gravity or with gentle pressure.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Liquid-Liquid Extraction

This method is useful for an initial cleanup of the crude product, especially for removing highly polar or non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and some polar impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the partially purified product. This product can then be further purified by recrystallization or column chromatography.

Visualizing Purification Workflows

Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot 'Good' Solvent A->B C Hot Filtration (Optional) B->C D Add 'Poor' Solvent (Anti-Solvent) B->D No Insoluble Impurities C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold 'Poor' Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for two-solvent recrystallization.

Column Chromatography Workflow

G A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for column chromatography.

Safety Precautions

This compound and the solvents used for its purification should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Preventing C-alkylation side reactions with phenoxides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing C-Alkylation Side Reactions

Welcome to the technical support center for phenoxide alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their O-alkylation reactions and minimize or eliminate unwanted C-alkylation side products. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of phenoxide reactivity.

Introduction: The Ambident Nature of Phenoxide

Phenol, upon deprotonation by a base, forms the phenoxide ion.[1][2] This ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the activated ortho and para carbons of the aromatic ring.[3][4] This dual reactivity is due to the delocalization of the negative charge from the oxygen atom into the benzene ring through resonance.[2][3][5] Consequently, when reacting with an electrophile like an alkyl halide, the phenoxide ion can yield either the desired O-alkylated product (an ether) or the undesired C-alkylated product (an alkyl phenol).[1][6] Understanding and controlling the factors that govern this selectivity is crucial for successful synthesis.

Visualizing Phenoxide's Ambident Reactivity

Caption: Resonance delocalization in the phenoxide ion leads to two potential sites for alkylation.

Troubleshooting Guide: C-Alkylation Issues

This section addresses common issues encountered during phenoxide alkylation, providing explanations and actionable solutions.

Issue 1: Significant formation of C-alkylated products alongside the desired ether.

Probable Cause: The reaction conditions are favoring attack by the carbon nucleophile of the phenoxide ring. This is often linked to the choice of solvent.

In-depth Explanation: Protic solvents, such as water, alcohols, or trifluoroethanol, are capable of hydrogen bonding.[1] They form a solvent shell around the highly electronegative oxygen atom of the phenoxide, effectively blocking it.[1] This solvation hinders the oxygen's ability to act as a nucleophile, leaving the less-solvated carbon atoms of the ring to attack the alkyl halide.[1] Theoretical studies have shown that while O-alkylation is generally more favorable, the solvent effect can significantly promote C-alkylation.[7][8]

Solutions:

  • Switch to a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile do not have acidic protons and thus do not form strong hydrogen bonds with the phenoxide oxygen.[1][9] This leaves the oxygen atom more available for nucleophilic attack, favoring O-alkylation.[1]

  • Employ Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., water/dichloromethane), a phase-transfer catalyst like a quaternary ammonium salt can transport the phenoxide ion into the organic phase. In this less-solvating environment, the oxygen atom is more nucleophilic, leading to preferential O-alkylation.

Experimental Protocol: Solvent Screening for Selective O-Alkylation

  • Setup: Prepare three identical reactions for the alkylation of 2-naphthol with benzyl bromide.

  • Reaction A (Protic): Dissolve 2-naphthol and one equivalent of sodium hydroxide in trifluoroethanol.

  • Reaction B (Aprotic): Dissolve 2-naphthol and one equivalent of sodium hydride in anhydrous DMF.

  • Reaction C (Aprotic): Dissolve 2-naphthol and one equivalent of sodium hydride in anhydrous DMSO.

  • Procedure: To each reaction, add one equivalent of benzyl bromide dropwise at room temperature.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of O- to C-alkylated products.

  • Analysis: Compare the product ratios. Reactions B and C are expected to show a significantly higher proportion of the O-alkylated product.[1]

Issue 2: C-alkylation is still observed even in aprotic solvents.

Probable Cause: The nature of the counter-ion and the degree of ion pairing can influence the reaction's regioselectivity.

In-depth Explanation: The association between the phenoxide anion and its metal counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can affect the availability of the oxygen lone pairs.[10][11] Smaller, harder cations like Li⁺ form tighter ion pairs with the oxygen, partially shielding it and increasing the relative nucleophilicity of the ring carbons.[10] Larger, softer cations like K⁺ or Cs⁺ result in looser ion pairs, leaving the oxygen more exposed and reactive, thus favoring O-alkylation.

Solutions:

  • Change the Base: Instead of using sodium hydride or sodium hydroxide, consider using potassium carbonate, potassium tert-butoxide, or cesium carbonate. The larger cations will promote O-alkylation. Studies have shown that catalyst activities for O-alkylation increase with the basicity of the metal ions (Cs > K > Na > Li).[12]

  • Use a Crown Ether: Adding a crown ether (e.g., 18-crown-6 for potassium ions) can sequester the metal cation, leading to a "naked" and highly reactive phenoxide anion where the oxygen is the most potent nucleophilic site.

Factor Favors O-Alkylation Favors C-Alkylation
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[1]Protic (Water, Alcohols, TFE)[1]
Counter-ion Large, soft cations (K⁺, Cs⁺)[12]Small, hard cations (Li⁺, Na⁺)[10]
Leaving Group Good leaving groups (I⁻, Br⁻, OTs⁻)[13][14]Poorer leaving groups (Cl⁻)
Temperature Lower temperaturesHigher temperatures[8]
Steric Hindrance Less hindered alkyl halides[6][15]More hindered alkyl halides (can lead to elimination)[16]
Issue 3: The reaction is slow, and increasing the temperature leads to more C-alkylation.

Probable Cause: A combination of a poor leaving group on the alkylating agent and elevated temperatures.

In-depth Explanation: The Williamson ether synthesis is an S(_N)2 reaction.[9][17] The rate of this reaction is dependent on the quality of the leaving group.[13][14] Alkyl iodides and bromides are better leaving groups than chlorides, leading to faster reactions at lower temperatures. If a less reactive alkyl chloride is used, higher temperatures may be required, which can provide the activation energy needed for the less favorable C-alkylation pathway to compete.[8]

Solutions:

  • Improve the Leaving Group: If possible, switch from an alkyl chloride to an alkyl bromide or iodide. Alternatively, convert an alcohol to a tosylate or mesylate, which are excellent leaving groups.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the C-alkylation pathway, which often has a higher activation energy.

Visualizing the Decision-Making Process for O-Alkylation

G start Start: Alkylation of Phenol check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Is a large counter-ion base used (e.g., K2CO3, Cs2CO3)? check_solvent->check_base Yes change_solvent->check_base change_base Action: Use a base with a larger cation (K⁺, Cs⁺). check_base->change_base No check_lg Is the alkylating agent's leaving group good (I, Br, OTs)? check_base->check_lg Yes change_base->check_lg change_lg Action: Switch to an alkyl halide with a better leaving group. check_lg->change_lg No optimize_temp Action: Run at the lowest effective temperature. check_lg->optimize_temp Yes change_lg->optimize_temp success Success: High Yield of O-Alkylated Product optimize_temp->success

Caption: Troubleshooting flowchart for maximizing O-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is C-alkylation a problem in the Williamson ether synthesis specifically with phenoxides?

A1: The Williamson ether synthesis is a versatile method for preparing ethers.[9] However, its application to phenoxides introduces the complication of C-alkylation because the phenoxide ion is an ambident nucleophile.[6][9] Unlike simple alkoxides where the negative charge is localized on the oxygen, the phenoxide's charge is delocalized into the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions.[3]

Q2: Does steric hindrance affect the O- versus C-alkylation ratio?

A2: Yes, steric hindrance plays a role, primarily in the alkylating agent.[15] Highly hindered primary or secondary alkyl halides react more slowly in S(_N)2 reactions.[16][18] While this generally disfavors both O- and C-alkylation, severe steric hindrance can promote elimination (E2) as a competing side reaction.[6][17] Furthermore, bulky substituents on the phenoxide ring, particularly at the ortho positions, can sterically shield the ring carbons, thus favoring O-alkylation.[19]

Q3: Can I use tertiary alkyl halides for the O-alkylation of phenols?

A3: It is not recommended. Tertiary alkyl halides do not undergo S(_N)2 reactions due to significant steric hindrance.[16] When treated with a nucleophile that is also a reasonably strong base, such as a phenoxide, they will almost exclusively undergo an E2 elimination reaction to form an alkene.[9][18]

Q4: Is there a situation where C-alkylation of phenols is desirable?

A4: Absolutely. While often a side reaction in ether synthesis, the direct C-alkylation of phenols (a type of Friedel-Crafts alkylation) is a valuable reaction for synthesizing various alkylphenols, which are important industrial intermediates for antioxidants, polymers, and surfactants.[12][20] In these cases, reaction conditions are intentionally chosen to favor C-alkylation, such as using acid catalysts and specific temperatures.[8][21]

References

Technical Support Center: GC Analysis of Isomeric Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the gas chromatographic (GC) analysis of isomeric phenols. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation and resolution for these challenging compounds.

Troubleshooting Guide: Overcoming Poor Resolution

The analysis of isomeric phenols by GC often presents a significant challenge due to their similar physicochemical properties, which can lead to poor chromatographic resolution. This section addresses common issues in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for cresol or xylenol isomers. What are the primary causes and how can I fix this?

A1: Poor resolution of isomeric phenols is a multifaceted problem often stemming from suboptimal column selection, inadequate method parameters, or inherent challenges in separating structurally similar compounds.

The primary reason for the co-elution of isomers like m-cresol and p-cresol is their very similar boiling points and polarities, making them difficult to separate on many standard GC columns. Here’[1][2]s a systematic approach to troubleshoot and improve your separation:

Logical Troubleshooting Workflow for Poor Resolution

G cluster_0 Initial Problem: Poor Resolution cluster_1 Step 1: Column Evaluation cluster_2 Step 2: Method Parameter Optimization cluster_3 Step 3: Consider Derivatization cluster_4 Resolution Achieved A Poorly Resolved or Co-eluting Isomeric Phenol Peaks B Is the stationary phase appropriate for phenol isomers? A->B C Select a more polar or specialized column (e.g., with cyclodextrin derivatives or a wax-type phase). B->C No D Is the column dimension (length, I.D., film thickness) optimized? B->D Yes L Well-resolved isomeric phenol peaks C->L E Increase column length for higher efficiency. Decrease internal diameter and film thickness for sharper peaks. D->E No F Is the temperature program optimized? D->F Yes E->L G Lower the initial oven temperature and use a slower ramp rate to enhance separation. F->G No H Is the carrier gas flow rate optimal? F->H Yes G->L I Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium). H->I No J Are the peaks still unresolved after optimizing column and method? H->J Yes I->L K Derivatize the phenols to increase volatility and improve separation. J->K Yes K->L

Caption: Troubleshooting workflow for poor GC resolution of isomeric phenols.

In-depth Explanation of Troubleshooting Steps:

  • Column Selection is Critical: Standard non-polar columns, like those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), often struggle to resolve phenol isomers. For t[3]hese compounds, a more polar stationary phase is generally recommended. *[4] Mid- to High-Polarity Columns: Consider columns with a higher percentage of phenyl substitution or those with cyanopropyl functionality. These phases offer different selectivity based on dipole-dipole interactions. *[5] Wax Columns (Polyethylene Glycol - PEG): While effective for polar compounds, some studies note that standard PEG columns may still provide inadequate separation for cresol isomers. *[1] Specialty Columns: For particularly challenging separations, columns incorporating cyclodextrin derivatives can provide excellent resolution of isomers by exploiting their structural differences.

  • [6]Optimizing GC Parameters:

    • Temperature Program: A slow oven temperature ramp rate is crucial for separating closely eluting compounds. A fas[7]ter ramp can decrease analysis time but at the cost of resolution. *[7] Carrier Gas: The choice and linear velocity of the carrier gas affect column efficiency. Hydrogen often provides better efficiency at higher linear velocities compared to helium, leading to shorter run times without sacrificing resolution. *[8] Column Dimensions:

      • Length: Doubling the column length can increase resolution by about 40%. [9] * Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.18 mm or 0.25 mm) will yield higher efficiency and better resolution than a wider bore column. [10] * Film Thickness: A thinner stationary phase film can lead to sharper peaks and improved resolution for less volatile compounds.

####[9] Q2: My phenol peaks are tailing. What causes this, and how can I achieve symmetrical peak shapes?

A2: Peak tailing for phenols is typically caused by unwanted interactions between the acidic hydroxyl group of the phenol and active sites within the GC system.

Thes[11]e active sites are often exposed silanol groups on the surface of the inlet liner, the column itself, or contaminants.

Tr[11][12]oubleshooting Peak Tailing:

Potential Cause Explanation Solution
Active Sites in the Inlet The glass inlet liner can have active silanol groups that strongly interact with the polar phenol molecules, causing them to lag and create a tailing peak.Use a fresh, deactivated inlet liner. If th[13]e problem persists, consider using a liner with a different deactivation chemistry.
Column Contamination Non-volatile matrix components can accumulate at the head of the column, creating active sites.Trim the first 10-20 cm from the front of the column to remove the contaminated section.
[13]Improper Column InstallationA poor column cut or incorrect installation depth in the inlet can create dead volumes or expose active surfaces, leading to peak tailing.Rec[13][14]ut the column end to ensure a clean, square cut and reinstall it at the manufacturer's recommended height.
[13]Column OverloadInjecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.Red[11][15]uce the injection volume or dilute the sample.
[15]Inherent Analyte PolarityThe polar nature of the underivatized phenol's hydroxyl group can lead to interactions even in a well-maintained system.Derivatize the phenols to block the active hydroxyl group. This is often the most effective solution for eliminating tailing.

*[16]

Visualizing the Problem: The Impact of Active Sites

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Due to Active Sites A Symmetrical Peak B Analyte molecules travel through the column uniformly. C Tailing Peak D Some analyte molecules are temporarily adsorbed by active sites (e.g., silanol groups), delaying their elution and causing the peak to tail. X GC Column Y Active Site (e.g., -Si-OH) X->Y Contains Z Phenol Molecule Y->Z Adsorbs

Caption: Conceptual diagram of how active sites in a GC system cause peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is derivatization, and when should I use it for phenol analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For phenols, this typically involves replacing the active hydrogen of the hydroxyl group with a non-polar group.

Yo[16]u should consider derivatization when:

  • You are experiencing persistent peak tailing that is not resolved by system maintenance.

  • Y[16]ou need to improve the thermal stability of your analytes to prevent degradation in the hot injector.

  • Y[16]ou want to enhance the volatility of the phenols, which can lead to sharper peaks and better resolution.

  • Y[17]ou are unable to achieve baseline separation of critical isomers even after optimizing the column and GC method.

Co[2]mmon Derivatization Techniques for Phenols:

Technique Reagent Examples Advantages Considerations
Silylation BSTFA, MSTFA, TMCSHighly effective, produces thermally stable derivatives with excellent chromatographic properties.Der[16]ivatives can be sensitive to moisture.
[16]AcylationAcetic Anhydride, Trifluoroacetic AnhydrideForms very stable derivatives and can often be performed in aqueous samples.The[16] reaction can sometimes be slower than silylation.
[16]AlkylationPentafluorobenzyl bromide (PFBBr)Produces derivatives that are highly sensitive for electron capture detection (ECD), ideal for trace analysis.Some phenols may not derivatize effectively with PFBBr.

*[18][19]

Experimental Protocol: Silylation of Phenols using BSTFA

This protocol provides a general guideline for the silylation of phenols. Optimization may be required based on the specific sample matrix and target analytes.

  • Sample Preparation:

    • Ensure the sample extract is completely dry, as moisture will consume the derivatizing reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition:

    • To the dried sample residue in a reaction vial, add a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the analytes.

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst like Trimethylchlorosilane (TMCS) can be included (e.g., BSTFA + 1% TMCS) to enhance the derivatization of hindered phenols.

  • Reaction:

    • Cap the vial tightly and vortex to mix the contents.

    • Heat the vial at a specific temperature (e.g., 60-75°C) for a set duration (e.g., 30-60 minutes). The o[2]ptimal time and temperature will depend on the specific phenols being analyzed.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Q4: Should I use a split or splitless injection for my phenol analysis?

A4: The choice between split and splitless injection depends primarily on the concentration of your target analytes.

  • [20][21][22]Split Injection: Use for samples with high concentrations of phenols. In th[21][23]is mode, a large portion of the sample is vented away, and only a small, representative fraction enters the column. This [22]prevents column overload and produces sharp, narrow peaks.

  • [20]Splitless Injection: This is the preferred method for trace analysis where analyte concentrations are low. The s[20][21]plit vent is closed during the injection, allowing for the transfer of nearly the entire sample onto the column, thereby maximizing sensitivity. Howev[21]er, this technique is more susceptible to peak broadening, especially for volatile compounds, if not optimized correctly.

####[20] Q5: Can you recommend a starting point for GC oven and injector parameters?

A5: Optimal parameters will vary depending on the specific column and analytes, but here is a general starting point that can be further optimized.

  • Injector Temperature: A temperature of 250 °C is a common starting point. It sh[24][25]ould be high enough to ensure rapid vaporization of the derivatized or underivatized phenols without causing thermal degradation.

  • Oven Temperature Program:

    • Initial Temperature: Start at a relatively low temperature (e.g., 40-60 °C) and hold for 1-2 minutes. This [3]helps to focus the analytes at the head of the column.

    • Ramp Rate: A slow ramp rate of 5-10 °C per minute is often effective for separating isomers. *[7][3] Final Temperature: Ramp to a final temperature that is sufficient to elute all compounds of interest (e.g., 250-280 °C) and hold for a few minutes to ensure the column is clean for the next injection.

[25]

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Chloro-4-(hydroxymethyl)phenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] This guide provides an in-depth technical comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 3-Chloro-4-(hydroxymethyl)phenol, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights required to make informed decisions for your analytical workflows.

The Analyte: this compound

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of the pharmaceutical industry for purity determination and impurity profiling.[3][4][5] Its versatility allows for the analysis of a wide array of compounds, including those that are non-volatile or thermally labile.[2]

Principle of HPLC Separation

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] The high pressure applied to the system allows for the use of very small particle sizes in the stationary phase, leading to high-resolution separations.[7] For a polar compound like this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically the most effective approach.

Experimental Protocol: HPLC-UV for Purity Validation

This protocol outlines a robust HPLC method for the purity determination of this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a 100 µg/mL solution in methanol.

  • Spiked Sample: Prepare a spiked sample by adding a known amount of potential impurities to the sample solution to demonstrate the method's specificity.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 275 nm

3. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Purity Calculation: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[8][9] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

The Challenge of Analyzing Polar Phenols by GC

Direct analysis of polar and potentially thermally labile compounds like this compound by GC can be challenging, often resulting in poor peak shape and on-column degradation.[10] To overcome these issues, derivatization is a common and effective strategy.[11][12][13] Derivatization converts the polar -OH groups into less polar and more volatile ethers or esters, improving chromatographic performance and thermal stability.[13]

Experimental Protocol: GC-MS with Derivatization for Purity Validation

This protocol details a GC-MS method for the purity analysis of this compound, incorporating a crucial derivatization step.

1. Derivatization and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard into a 2 mL autosampler vial. Add 500 µL of pyridine and 500 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (10:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Data Analysis and System Suitability:

  • System Suitability: Inject a derivatized standard solution to verify system performance, including peak shape and signal-to-noise ratio.

  • Identification: Identify the derivatized this compound peak by its retention time and mass spectrum. The mass spectrum can be compared to a library or a previously acquired standard spectrum for confirmation.

  • Purity Calculation: Purity is determined by the area percentage of the derivatized main peak in the total ion chromatogram (TIC).

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Methanol prep_start->dissolve prep_end Sample & Standard Solutions (100 µg/mL) dissolve->prep_end hplc_system HPLC System with C18 Column prep_end->hplc_system injection Inject 10 µL hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 275 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area %) integration->calculation

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard add_reagents Add Pyridine & BSTFA prep_start->add_reagents heat Heat at 70 °C for 30 min add_reagents->heat prep_end Derivatized Sample & Standard heat->prep_end gcms_system GC-MS System with HP-5ms Column prep_end->gcms_system injection Inject 1 µL (Split) gcms_system->injection separation Temperature Programmed Separation injection->separation detection Mass Spectrometry (EI) separation->detection tic Generate Total Ion Chromatogram detection->tic mass_spectra Identify Peaks via Mass Spectra tic->mass_spectra calculation Calculate Purity (Area %) mass_spectra->calculation

Caption: GC-MS with Derivatization Experimental Workflow.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of structural information.

FeatureHPLC-UVGC-MS with Derivatization
Applicability Excellent for polar, non-volatile, and thermally labile compounds.Suitable for volatile and semi-volatile compounds. Derivatization is necessary for this analyte.
Sample Prep. Simple dissolution.More complex, involving a chemical derivatization step.
Selectivity Good, based on chromatographic separation.Excellent, combines chromatographic separation with mass spectral identification.
Sensitivity Good, dependent on the UV absorptivity of the analyte and impurities.Excellent, particularly in Selected Ion Monitoring (SIM) mode.
Identification Primarily based on retention time comparison with a standard.Confident identification based on mass spectral fragmentation patterns.
Impurity Profiling Can quantify known and unknown impurities that are UV active.Can identify and quantify volatile and semi-volatile impurities, including isomers and residual solvents.
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Robustness Very robust and widely used in QC environments.Robust, but the derivatization step can introduce variability.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each with its own set of advantages and considerations.

  • For routine quality control and release testing , where the primary goal is to quantify the main component and known impurities, HPLC-UV is the method of choice . Its simplicity, robustness, and high throughput make it ideal for a fast-paced production environment.

  • For impurity identification, in-depth characterization, and investigation of unknown peaks , GC-MS with derivatization is superior . The mass spectral data provides invaluable structural information, aiding in the confident identification of impurities that may not be possible with HPLC-UV alone. It is also the preferred method for detecting volatile impurities such as residual solvents.

In a comprehensive drug development program, a dual-methodology approach is often employed. HPLC serves as the primary tool for routine purity assessment, while GC-MS is utilized for more in-depth investigations and to provide orthogonal data, ensuring a complete and accurate purity profile of this compound. The choice of methodology should always be guided by a thorough understanding of the analyte's properties and the specific analytical challenges at hand, all within the framework of regulatory guidelines such as those from the ICH and FDA.[4][5][7][14][15][16][17][18][19]

References

A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, defined as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from various sources, including synthesis, degradation, or storage.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that necessitate the identification, quantification, and control of impurities to ensure patient safety.[2]

This guide provides a comprehensive comparison of two instrumental pillars in the analytical chemist's arsenal for impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond a superficial listing of pros and cons, and instead, delve into the fundamental principles, practical applications, and the strategic rationale behind choosing one technique over the other, or indeed, employing both in a complementary fashion.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Impurities

HPLC is a powerful and versatile separation technique that has become the gold standard for the analysis of a wide array of pharmaceutical compounds, particularly those that are non-volatile and thermally labile.[3][4]

Fundamental Principles of HPLC Separation

The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[5] By manipulating the composition of the mobile phase and the chemistry of the stationary phase, a high degree of selectivity can be achieved, enabling the separation of structurally similar impurities from the main API. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is the most common mode used for impurity profiling.[1]

The Causality Behind Method Development in HPLC

A robust HPLC method for impurity profiling is not developed by chance, but through a systematic approach that considers the physicochemical properties of the API and its potential impurities.[5]

  • Column Selection: The choice of stationary phase is critical. A C18 column is a general-purpose choice for many small molecules. However, for highly polar impurities that may have little retention on a C18 column, a polar-embedded column or a polar-endcapped column can provide alternative selectivity.[1]

  • Mobile Phase Optimization: The composition of the mobile phase, particularly its pH, has a profound impact on the retention and peak shape of ionizable compounds.[1] Operating at a pH at least two units away from the pKa of an analyte ensures it is in a single ionic form, leading to sharper, more reproducible peaks. The use of buffers is essential to maintain a constant pH throughout the analysis.[5]

  • Gradient Elution: For complex samples with impurities that have a wide range of polarities, a gradient elution, where the composition of the mobile phase is changed over time, is necessary to ensure the elution of all components within a reasonable timeframe while maintaining good resolution.[6]

  • Detector Selection: The photodiode array (PDA) detector is the most common choice for impurity profiling as it provides spectral information that can be used to assess peak purity and aid in the preliminary identification of impurities.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on RP Column (e.g., C18) with Gradient Elution Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify Report Generate Report Quantify->Report

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Specialist for Volatile and Semi-Volatile Impurities

GC-MS is an exceptionally sensitive and specific technique that is indispensable for the analysis of volatile and semi-volatile impurities.[2] This includes residual solvents, which are strictly regulated by ICH Q3C guidelines, and certain classes of genotoxic impurities.[7][8]

Fundamental Principles of GC-MS Separation and Detection

In GC, a gaseous mobile phase (an inert carrier gas like helium or hydrogen) transports the vaporized sample through a capillary column coated with a stationary phase.[9] Separation is achieved based on the analytes' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a "mass spectrum," which is a chemical fingerprint that allows for highly confident identification of the impurity.[10]

The Rationale for Sample Preparation in GC-MS

While HPLC often involves a simple "dissolve and inject" approach, GC-MS may require more specialized sample preparation techniques, the choice of which is dictated by the nature of the analyte and the sample matrix.

  • Headspace Analysis: For highly volatile impurities like residual solvents, headspace sampling is the preferred technique.[2] The sample is heated in a sealed vial, and the vapor above the sample is injected into the GC. This avoids the injection of non-volatile matrix components that can contaminate the GC system.

  • Derivatization: For compounds that are not sufficiently volatile or have poor chromatographic properties (e.g., those with polar functional groups like -OH, -NH2, -COOH), a chemical derivatization step is often necessary.[11] This involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For example, silylation is a common derivatization technique for hydroxyl groups.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Drug Substance into Headspace Vial AddSolvent Add Diluent (e.g., DMSO) Sample->AddSolvent Derivatize Derivatization (if needed) AddSolvent->Derivatize Optional Incubate Incubate and Inject Headspace Vapor Derivatize->Incubate Separate Separation on Capillary Column (e.g., DB-5ms) with Temp. Program Incubate->Separate Detect MS Detection (Scan or SIM) Separate->Detect Identify Identify Peaks (Library Search & Retention Time) Detect->Identify Quantify Quantify Impurities (vs. Internal or External Standard) Identify->Quantify Report Generate Report Quantify->Report

Head-to-Head Comparison: HPLC vs. GC-MS for Impurity Profiling

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the impurities of interest. The following table provides a quantitative comparison of key performance characteristics.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Compatibility Non-volatile, thermally labile, polar, and high molecular weight compounds.[4]Volatile, semi-volatile, and thermally stable compounds.[12]
Typical Impurities Starting materials, process impurities, degradation products, non-volatile genotoxins.[3]Residual solvents, volatile process impurities, volatile genotoxins.[7]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (UV/PDA)0.001 - 0.05 µg/mL (Scan mode); pg/mL levels (SIM mode)[13]
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL (UV/PDA)0.005 - 0.1 µg/mL (Scan mode); pg/mL levels (SIM mode)[13]
Precision (%RSD) < 2% for repeatability; < 5% for intermediate precision.[14]< 5% for repeatability; < 10% for intermediate precision.[15]
Specificity Good to excellent with PDA for peak purity; co-elution can be a challenge.[5]Excellent; mass spectrum provides a unique chemical fingerprint.[10]
Typical Analysis Time 15 - 60 minutes.[16]10 - 40 minutes.[12]
Sample Throughput Moderate to high.Moderate.

Experimental Protocols: A Case Study of "Exemplaril Hydrochloride"

To illustrate the practical application of these techniques, let's consider a hypothetical drug substance, "Exemplaril Hydrochloride," with a range of potential impurities.

  • Drug Substance: Exemplaril Hydrochloride (a small molecule, moderately polar, contains a primary aromatic amine group, soluble in methanol and water/acetonitrile mixtures).

  • Potential Impurities:

    • Impurity A (Starting Material): A non-volatile, structurally similar aromatic compound.

    • Impurity B (Process Impurity): A semi-volatile, less polar intermediate.

    • Impurity C (Degradation Product): A more polar, non-volatile compound formed through oxidation.

    • Impurity D (Volatile Genotoxic Impurity): A low molecular weight alkylating agent (e.g., a sulfonate ester) that is volatile and thermally stable.

    • Residual Solvents: Methanol, Toluene (from the final synthesis step).

HPLC-PDA Protocol for Non-Volatile Impurities (A, B, and C)

This protocol is designed to separate and quantify the non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Exemplaril Hydrochloride into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the sample solution (0.5 mg/mL).

    • Filter an aliquot through a 0.45 µm PTFE syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA, 200-400 nm, with detection at 254 nm.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percentage of each impurity relative to the total peak area.

    • Perform peak purity analysis on the Exemplaril peak to check for co-eluting impurities.

Headspace GC-MS Protocol for Volatile Impurities (Impurity D and Residual Solvents)

This protocol is tailored for the sensitive detection and quantification of the volatile genotoxic impurity and residual solvents.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Exemplaril Hydrochloride into a 20 mL headspace vial.

    • Add 5.0 mL of dimethyl sulfoxide (DMSO).

    • If an internal standard is used for quantification, add a known amount at this stage (e.g., deuterated toluene).[17]

    • Immediately cap and crimp the vial.

  • Headspace GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Incubation Time: 15 minutes.

    • GC:

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250 °C, splitless mode.

      • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification of Impurity D.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra to a reference library.

    • Identify Impurity D by its characteristic mass spectrum and retention time.

    • Quantify Impurity D and residual solvents using a calibration curve prepared with certified reference standards.

Conclusion: A Symbiotic Relationship in Pursuit of Purity

The comparison of HPLC and GC-MS for impurity profiling reveals not a rivalry, but a symbiotic relationship. HPLC stands as the robust and versatile workhorse for the vast majority of non-volatile impurities encountered in pharmaceutical development.[3] Its ability to handle a wide range of polarities and molecular weights makes it an indispensable tool for routine quality control and stability studies.

Conversely, GC-MS offers unparalleled sensitivity and specificity for volatile and semi-volatile compounds, a domain where HPLC is inherently limited.[10] For the critical task of monitoring residual solvents and potent genotoxic impurities, GC-MS is often the only viable and regulatory-accepted solution.[7]

A comprehensive impurity profiling strategy, therefore, rarely relies on a single technique. Instead, it leverages the strengths of both HPLC and GC-MS in a complementary manner to build a complete picture of a drug substance's purity. This dual-pronged approach, grounded in a thorough understanding of the principles of each technique and the nature of the potential impurities, is the hallmark of a scientifically sound and regulatory-compliant approach to ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to Alternative Synthetic Routes for 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(hydroxymethyl)phenol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted phenol structure provides a versatile scaffold for further functionalization. The selection of an optimal synthetic route to this intermediate is critical for efficiency, scalability, and cost-effectiveness in research and development. This guide provides a comparative analysis of four distinct synthetic pathways to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and performance metrics.

Comparative Analysis of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Reduction of 3-Chloro-4-hydroxybenzaldehyde

  • Route 2: Multi-step Synthesis from 2-Chloro-4-methylphenol

  • Route 3: Regioselective Chlorination of 4-Hydroxybenzyl Alcohol

  • Route 4: Formylation of 2-Chlorophenol and Subsequent Reduction

The following sections delve into the mechanistic details and practical execution of each route, providing a basis for informed selection based on laboratory capabilities and project-specific requirements.

Route 1: Reduction of 3-Chloro-4-hydroxybenzaldehyde

This is arguably the most direct and efficient route, contingent on the availability of the starting aldehyde. The reduction of the aldehyde functionality to a primary alcohol is a well-established and high-yielding transformation.

Mechanistic Insight

The reduction of an aldehyde to an alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, usually with water or a dilute acid, to protonate the resulting alkoxide and yield the alcohol. Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol or methanol, making the procedure safer and more convenient than with the highly reactive LAH.

Experimental Protocol

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Data Summary
ParameterValue
Starting Material 3-Chloro-4-hydroxybenzaldehyde
Key Reagents Sodium borohydride
Typical Yield >95%
Reaction Time 1-3 hours
Complexity Low
Scalability High

Diagram of the Reduction of 3-Chloro-4-hydroxybenzaldehyde

G cluster_0 Route 1: Reduction start 3-Chloro-4-hydroxybenzaldehyde product This compound start->product 1. NaBH4, MeOH 2. H3O+ workup

Caption: A straightforward reduction of an aldehyde to a primary alcohol.

Route 2: Multi-step Synthesis from 2-Chloro-4-methylphenol

Mechanistic Insight

The key steps in this route are:

  • Sandmeyer Reaction (optional precursor synthesis): This reaction converts an aryl amine to an aryl halide via a diazonium salt intermediate. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), and the resulting diazonium salt is then treated with a copper(I) chloride to introduce the chloro substituent.

  • Benzylic Bromination: This is a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is used to generate a bromine radical from N-bromosuccinimide (NBS). The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a relatively stable benzylic radical. This radical then reacts with a molecule of NBS to form the benzylic bromide and a new bromine radical, propagating the chain.

  • Hydrolysis: The benzylic bromide is converted to the corresponding alcohol via a nucleophilic substitution reaction. Typically, this is an Sₙ2 reaction with a hydroxide source, or an Sₙ1 reaction if conditions favor carbocation formation.

Experimental Protocol

Part A: Synthesis of 2-Chloro-4-methylphenol (via Sandmeyer Reaction)

  • Dissolve 3-amino-4-methylphenol in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent, wash, dry, and purify.

Part B: Benzylic Bromination and Hydrolysis

  • Dissolve 2-chloro-4-methylphenol in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture, monitoring for the consumption of the starting material.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure. The crude benzylic bromide can be used directly in the next step.

  • To the crude bromide, add an aqueous solution of a base such as sodium hydroxide or potassium carbonate and a co-solvent like THF or acetone.

  • Heat the mixture to effect hydrolysis.

  • After the reaction is complete, neutralize the mixture, extract the product, dry the organic layer, and purify by chromatography or recrystallization.

Data Summary
ParameterValue
Starting Material 2-Chloro-4-methylphenol
Key Reagents NBS, AIBN, NaOH/K₂CO₃
Typical Overall Yield 40-60% (over 2 steps)
Reaction Time 12-24 hours
Complexity High
Scalability Moderate

Diagram of the Multi-step Synthesis from 2-Chloro-4-methylphenol

G cluster_1 Route 2: Multi-step Synthesis start 2-Chloro-4-methylphenol intermediate 3-Chloro-4-(bromomethyl)phenol start->intermediate NBS, AIBN, CCl4, reflux product This compound intermediate->product aq. NaOH or K2CO3, heat

Caption: A multi-step route involving benzylic bromination and hydrolysis.

Route 3: Regioselective Chlorination of 4-Hydroxybenzyl Alcohol

This approach is attractive due to the commercial availability of 4-hydroxybenzyl alcohol. However, controlling the regioselectivity of the chlorination reaction is a significant challenge.

Mechanistic Insight

The chlorination of a phenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the hydroxymethyl group, chlorination is directed to the ortho positions (positions 2 and 6). To achieve selective monochlorination at the desired 3-position (ortho to the hydroxyl and meta to the hydroxymethyl group), a less reactive electrophilic chlorine source or specific reaction conditions are required to overcome the strong directing effect of the hydroxyl group. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose, but can lead to over-chlorination or the formation of undesired isomers.

Experimental Protocol

Materials:

  • 4-Hydroxybenzyl alcohol

  • Sulfuryl chloride (SO₂Cl₂)

  • A suitable inert solvent (e.g., dichloromethane or chloroform)

  • A mild base (e.g., pyridine or triethylamine) for scavenging HCl byproduct (optional)

Procedure:

  • Dissolve 4-hydroxybenzyl alcohol in the chosen inert solvent.

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a solution of sulfuryl chloride (1.0 eq) in the same solvent.

  • Stir the reaction mixture at low temperature for several hours, carefully monitoring the progress by TLC or GC-MS to avoid over-reaction.

  • Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

  • Concentrate the solution and purify the product mixture by column chromatography to isolate the desired 3-chloro isomer from other chlorinated byproducts.

Data Summary
ParameterValue
Starting Material 4-Hydroxybenzyl alcohol
Key Reagents Sulfuryl chloride (SO₂Cl₂)
Typical Yield Low to moderate (highly dependent on conditions)
Reaction Time 2-6 hours
Complexity Moderate (purification can be challenging)
Scalability Low to moderate

Diagram of the Regioselective Chlorination of 4-Hydroxybenzyl Alcohol

G cluster_2 Route 3: Chlorination start 4-Hydroxybenzyl alcohol product This compound start->product SO2Cl2, inert solvent, low temp. byproduct 2-Chloro- and Di-chloro byproducts start->byproduct Side reactions

Caption: A direct but potentially low-yielding route due to regioselectivity issues.

Route 4: Formylation of 2-Chlorophenol and Subsequent Reduction

This two-step route begins with the introduction of a formyl group onto the 2-chlorophenol ring, followed by the reduction of the resulting aldehyde.

Mechanistic Insight

The key step is the regioselective formylation of 2-chlorophenol to produce 3-chloro-4-hydroxybenzaldehyde. Several methods exist for the formylation of phenols, including:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF), to introduce a formyl group. The reaction is an electrophilic aromatic substitution.

  • Duff Reaction: This involves heating a phenol with hexamethylenetetramine in glycerol or acetic acid, followed by acid hydrolysis.

  • Reimer-Tiemann Reaction: This classic method uses chloroform in a basic solution. The reactive species is dichlorocarbene, which adds to the phenoxide ring, followed by hydrolysis to the aldehyde.

The hydroxyl group is ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. In 2-chlorophenol, the para position to the hydroxyl group is the most activated site for electrophilic substitution, leading to the desired 3-chloro-4-hydroxybenzaldehyde. The subsequent reduction of the aldehyde follows the same mechanism as described in Route 1.

Experimental Protocol

Part A: Formylation of 2-Chlorophenol (Vilsmeier-Haack approach)

  • In a flask, cool a solution of DMF in an inert solvent.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining a low temperature.

  • Allow the mixture to stir to form the Vilsmeier reagent.

  • Slowly add 2-chlorophenol to the Vilsmeier reagent.

  • Heat the reaction mixture for several hours.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base.

  • Extract the product, wash, dry, and purify to obtain 3-chloro-4-hydroxybenzaldehyde.

Part B: Reduction of 3-Chloro-4-hydroxybenzaldehyde

  • Follow the protocol described in Route 1 .

Data Summary
ParameterValue
Starting Material 2-Chlorophenol
Key Reagents DMF, POCl₃, NaBH₄
Typical Overall Yield 50-70% (over 2 steps)
Reaction Time 8-16 hours
Complexity Moderate
Scalability Moderate

Diagram of the Formylation of 2-Chlorophenol and Subsequent Reduction

G cluster_3 Route 4: Formylation and Reduction start 2-Chlorophenol intermediate 3-Chloro-4-hydroxybenzaldehyde start->intermediate Vilsmeier-Haack or other formylation product This compound intermediate->product Reduction (as in Route 1)

Caption: A two-step approach involving formylation followed by reduction.

Conclusion and Recommendations

The choice of the most suitable synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • For high efficiency and scalability, Route 1 (Reduction of 3-Chloro-4-hydroxybenzaldehyde) is the recommended approach, provided the starting aldehyde is commercially accessible and economically viable.

  • When the starting aldehyde is unavailable, Route 4 (Formylation of 2-Chlorophenol and Reduction) presents a reliable two-step alternative with good overall yields.

  • Route 2 (from 2-Chloro-4-methylphenol) is a more complex, multi-step synthesis that may be considered if the starting material is readily available and other options are not feasible.

  • Route 3 (Chlorination of 4-Hydroxybenzyl Alcohol) is generally the least favorable due to challenges in controlling regioselectivity, which can lead to difficult purification and lower yields of the desired product.

Ultimately, a careful evaluation of these factors will enable researchers and drug development professionals to select the most strategic and effective pathway for obtaining this compound for their specific synthetic needs.

A Comparative Guide to Oxidizing Agents for Benzylic C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective oxidation of a benzylic C-H bond to a carbonyl group is a cornerstone transformation in organic synthesis. This reaction unlocks access to a vast array of valuable intermediates, including ketones and aldehydes, which are pivotal building blocks for pharmaceuticals, fine chemicals, and materials.[1] The choice of oxidizing agent is critical, as it dictates the reaction's efficiency, selectivity, and scalability. This guide provides an objective, in-depth comparison of the most common and effective oxidizing agents for benzylic oxidation, supported by experimental data and mechanistic insights to empower you in making the most informed decision for your synthetic strategy.

The Strategic Importance of Benzylic Oxidation

The reactivity of the benzylic position stems from the relative weakness of the benzylic C-H bond, a consequence of the resonance stabilization of the resulting benzylic radical.[2][3] This inherent reactivity allows for its selective functionalization in the presence of other C-H bonds. The conversion of an alkylarene, a readily available starting material, into a ketone or carboxylic acid introduces a versatile functional handle for further molecular elaboration, a common tactic in the synthesis of complex molecules.[1] For instance, this transformation is a key step in the synthesis of fenofibrate, a cholesterol-reducing agent, and lanperisone, a muscle relaxant.[1]

A Comparative Analysis of Key Oxidizing Agents

The ideal oxidizing agent should offer high yield and selectivity, operate under mild conditions, tolerate a wide range of functional groups, and be cost-effective and environmentally benign. Here, we compare the performance of several classes of reagents against these benchmarks.

Permanganate and Chromate Reagents: The Classical Powerhouses

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent.[2][4] When heated with an alkylbenzene in an aqueous solution, it aggressively oxidizes the benzylic position. A key requirement for this reaction is the presence of at least one benzylic hydrogen; tertiary alkylbenzenes are resistant to oxidation.[3][4][5][6] Regardless of the alkyl chain's length, KMnO₄ will cleave it, ultimately yielding a benzoic acid.[4][7]

  • Mechanism: The reaction is believed to proceed through a radical mechanism, initiated by the abstraction of a benzylic hydrogen by the permanganate species to form a resonance-stabilized benzylic radical.[2][4] This is followed by a series of oxidation steps that are not fully elucidated but result in the formation of the carboxylic acid.

  • Advantages: Low cost and high reactivity.

  • Disadvantages: Harsh reaction conditions (heat, strong acid/base), poor functional group tolerance, and the formation of stoichiometric amounts of manganese dioxide (MnO₂) waste. Its aggressive nature limits its use to robust substrates and often leads to over-oxidation.[2]

Chromium(VI) Reagents (e.g., CrO₃, Na₂Cr₂O₇)

Chromium-based oxidants, such as chromium trioxide and sodium dichromate in acidic media (forming chromic acid, H₂Cr₂O₇), are also potent reagents for benzylic oxidation.[2][5] Similar to KMnO₄, they typically convert primary and secondary benzylic carbons to carboxylic acids. However, catalytic systems have been developed to improve selectivity and reduce chromium waste. For instance, catalytic CrO₃ with periodic acid (H₅IO₆) as the terminal oxidant can efficiently oxidize electron-poor toluenes and diarylmethanes to the corresponding benzoic acids and ketones in excellent yields at room temperature.[8][9]

  • Mechanism: The oxidation generally involves the formation of a chromate ester, which then undergoes decomposition to yield the carbonyl product.

  • Advantages: High reactivity and well-established procedures.

  • Disadvantages: High toxicity and carcinogenicity of Cr(VI) compounds, leading to significant environmental and safety concerns.[10] Stoichiometric use generates hazardous chromium waste.

Manganese Dioxide (MnO₂): The Selective Specialist

Activated manganese dioxide is a mild and highly selective heterogeneous oxidant.[7][11] Its primary application is the oxidation of benzylic (and allylic) alcohols to their corresponding aldehydes or ketones.[7][11][12] It is particularly valuable when other oxidizable functional groups are present in the molecule, as it does not typically oxidize saturated alcohols or cleave carbon-carbon bonds.

  • Mechanism: The oxidation occurs on the surface of the solid MnO₂. The reaction is initiated by the adsorption of the alcohol onto the surface, followed by a radical process that leads to the formation of the carbonyl compound and Mn(II) or Mn(III) species.[11]

  • Advantages: High selectivity for benzylic and allylic alcohols, mild reaction conditions, and ease of product isolation by simple filtration of the solid reagent.[7][12]

  • Disadvantages: Often requires a large excess of the reagent, and the activity of the MnO₂ can vary depending on its method of preparation.

Selenium Dioxide (SeO₂): The Methylene Oxidizer

Selenium dioxide is a selective oxidant for the conversion of benzylic methylene groups to carbonyls.[13][14] It is particularly useful for the synthesis of 1,2-dicarbonyl compounds from ketones with an adjacent methylene group. The reaction, often referred to as the Riley oxidation, is typically carried out in solvents like dioxane or acetic acid.

  • Mechanism: The oxidation of a benzylic C-H bond is thought to proceed via an initial ene reaction, followed by a[7][8]-sigmatropic rearrangement to form an unstable selenite ester, which then hydrolyzes to the corresponding alcohol. The alcohol can be further oxidized to the ketone under the reaction conditions.

  • Advantages: Good selectivity for activated methylene groups.

  • Disadvantages: Selenium compounds are highly toxic and volatile, requiring careful handling in a well-ventilated fume hood.[13] The reactions can be slow and may require elevated temperatures.

Hypervalent Iodine Reagents: The Mild and Modern Choice

Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have emerged as powerful yet mild and selective oxidizing agents.[2][15] They are particularly useful for the oxidation of alcohols to aldehydes and ketones without over-oxidation.[15][16] Systems like phenyliodine(III) diacetate (PIDA) in the presence of a bromide source can also effect the oxidation of benzylic C-H bonds.[17]

  • Mechanism: The mechanism can vary. For the oxidation of C-H bonds, a radical pathway is often implicated, initiated by the homolytic cleavage of a labile iodine-heteroatom bond.[2] For alcohol oxidation, the reaction proceeds through the formation of an iodine(V) ester intermediate.

  • Advantages: Mild reaction conditions, high selectivity, and broad functional group tolerance. They are a good alternative to heavy metal-based oxidants.[15]

  • Disadvantages: Stoichiometric use of these reagents can be expensive and generate significant organic waste, although catalytic versions are being developed.

Catalytic Systems with Molecular Oxygen: The Green Frontier

The use of molecular oxygen (from air) as the terminal oxidant represents a highly attractive, environmentally friendly, and economical approach to benzylic oxidation.[1][18] These reactions require a catalyst, typically a transition metal complex or a metal oxide. A variety of metals, including copper, manganese, cobalt, and ruthenium, have been shown to be effective.[1] For example, copper-manganese mixed oxide nanoparticles have demonstrated high selectivity for the oxidation of benzylic alcohols to aldehydes with molecular oxygen.[19]

  • Mechanism: The mechanism is often complex and catalyst-dependent. For metal oxide catalysts, a Mars-van Krevelen mechanism is often proposed, where the substrate is oxidized by the lattice oxygen of the catalyst, and the resulting oxygen vacancies are replenished by gas-phase O₂. For homogeneous catalysts, radical pathways are common.

  • Advantages: Environmentally benign (water is the only byproduct), low cost of the oxidant, and suitable for large-scale industrial processes.

  • Disadvantages: Reactions can require elevated temperatures and pressures, and catalyst development is still an active area of research to improve activity and selectivity. Mass transfer limitations can also be a concern.

Performance Comparison: A Data-Driven Overview

The following table summarizes the performance of various oxidizing agents for the benzylic oxidation of common substrates. Yields and conditions are representative and can vary based on the specific substrate and reaction setup.

Oxidizing Agent/SystemSubstrateProductYield (%)ConditionsReference
KMnO₄ EthylbenzeneBenzoic AcidHigh (not specified)Hot, aqueous KMnO₄[20]
CrO₃/H₅IO₆ TolueneBenzoic Acid95MeCN, rt, 1 h[8][9]
CrO₃/H₅IO₆ DiphenylmethaneBenzophenone98MeCN, rt, 1 h[8][9]
MnO₂ Benzyl AlcoholBenzaldehyde98Pet. ether, rt, 4 h[12]
SeO₂ 1-Ethyl-4-methylcarbostyril1-Ethyl-4-formylcarbostyril97Neat, 145-175 °C[14]
PIDA/NaBr XantheneXanthone95CH₂Cl₂, 40 °C[17]
Cp₂VCl₂/TBHP EthylbenzeneAcetophenone90Dodecane, 80 °C, 24 h[21]
Cu₂O/TBHP DiphenylmethaneBenzophenone~99MeCN, rt, 3 days[1]
CeO₂–MnOx/O₂ TolueneBenzaldehyde + Benzyl Alcohol64.4 (selectivity)Solvent-free, 160 °C, 4 h[22]
MnMoO₄/H₂O₂ TolueneBenzaldehyde78 (selectivity)80 °C, 18 h[23][24]

Mechanistic Pathways Visualized

Understanding the underlying mechanism is key to predicting reactivity and optimizing reaction conditions.

KMnO4_Mechanism cluster_0 KMnO₄ Oxidation of Toluene Toluene Toluene (Ar-CH₃) BenzylRadical Benzyl Radical (Ar-CH₂•) Toluene->BenzylRadical H• abstraction by MnO₄⁻ Intermediate Oxidized Intermediates BenzylRadical->Intermediate Further Oxidation Steps BenzoicAcid Benzoic Acid (Ar-COOH) Intermediate->BenzoicAcid C-C Cleavage & Oxidation

Caption: Proposed radical mechanism for KMnO₄ oxidation.

MnO2_Mechanism cluster_1 MnO₂ Oxidation of Benzyl Alcohol BenzylAlcohol Benzyl Alcohol (Ar-CH₂OH) Adsorbed Surface-Adsorbed Alcohol BenzylAlcohol->Adsorbed Adsorption on MnO₂ surface RadicalIntermediate Radical Intermediate Adsorbed->RadicalIntermediate H• abstraction Benzaldehyde Benzaldehyde (Ar-CHO) RadicalIntermediate->Benzaldehyde Product Formation

Caption: Heterogeneous mechanism for MnO₂ oxidation.

Experimental Protocols

General Procedure for CrO₃-Catalyzed Oxidation of Diphenylmethane[9]
  • To a vigorously stirred solution of periodic acid (H₅IO₆, 7.43 mmol) in acetonitrile (25 mL), add chromium trioxide (CrO₃, 0.059 mmol).

  • Add diphenylmethane (2.97 mmol) to the solution. An exothermic reaction with the formation of a white precipitate will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with an aqueous solution of Na₂S₂O₃.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to afford benzophenone.

General Procedure for MnO₂ Oxidation of Benzyl Alcohol[12]
  • Dissolve benzyl alcohol (0.250 g) in petroleum ether (50 mL).

  • Add activated manganese dioxide (MnO₂, 0.2 g).

  • Shake the mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the MnO₂ solid.

  • Evaporate the solvent from the filtrate to yield benzaldehyde.

Workflow for Selecting an Oxidizing Agent

The selection of an appropriate oxidizing agent is a multi-parameter decision. The following workflow provides a logical approach to this process.

Workflow Start Define Synthetic Goal: Target Product (Acid, Ketone, Aldehyde) Substrate Functional Groups SubstrateType Substrate Type? Start->SubstrateType Alkylarene Alkylarene (Benzylic C-H) SubstrateType->Alkylarene Alkylarene BenzylicAlcohol Benzylic Alcohol SubstrateType->BenzylicAlcohol Benzylic Alcohol ProductType Desired Product? Alkylarene->ProductType MnO2 MnO₂ BenzylicAlcohol->MnO2 HypervalentIodine Hypervalent Iodine (IBX, DMP) BenzylicAlcohol->HypervalentIodine CarboxylicAcid Carboxylic Acid ProductType->CarboxylicAcid Carboxylic Acid KetoneAldehyde Ketone / Aldehyde ProductType->KetoneAldehyde Ketone / Aldehyde HarshOK Functional Groups Robust? CarboxylicAcid->HarshOK CatalyticO2 Catalytic O₂/H₂O₂ or Hypervalent Iodine KetoneAldehyde->CatalyticO2 YesHarsh Yes HarshOK->YesHarsh Yes NoHarsh No HarshOK->NoHarsh No KMnO4 KMnO₄ or Cr(VI) Reagents YesHarsh->KMnO4 NoHarsh->CatalyticO2

Caption: Decision workflow for selecting a benzylic oxidant.

Conclusion and Future Outlook

The field of benzylic oxidation has evolved significantly from a reliance on stoichiometric, harsh, and often toxic reagents to the development of sophisticated, selective, and environmentally conscious catalytic systems. While classical reagents like KMnO₄ and CrO₃ remain useful for specific applications on robust substrates due to their low cost and high reactivity, the demand for greener and more selective methods in pharmaceutical and fine chemical synthesis has driven innovation.

Manganese dioxide and selenium dioxide offer exceptional selectivity for specific substrate classes, namely benzylic alcohols and activated methylenes, respectively. Hypervalent iodine reagents provide a mild and versatile alternative to heavy metals, with broad functional group compatibility.

The future of benzylic oxidation undoubtedly lies in the continued development of catalytic systems that utilize molecular oxygen as the ultimate green oxidant.[1] Advances in catalyst design, including the use of earth-abundant metals and novel support materials, will be crucial in overcoming current limitations such as high reaction temperatures and catalyst deactivation. As our understanding of reaction mechanisms deepens, so too will our ability to design highly efficient and selective oxidation protocols that meet the growing demands of modern organic synthesis.

References

A Senior Application Scientist's Guide to the Reactivity of Halogenated vs. Non-Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of how functional groups influence molecular reactivity is paramount. Phenols are a cornerstone of synthetic chemistry, but the introduction of a halogen atom onto the aromatic ring fundamentally alters its chemical behavior. This guide provides an in-depth comparison of the reactivity of halogenated and non-halogenated phenols, supported by experimental data and protocols, to inform rational synthetic design.

The Underlying Principle: A Duality of Electronic Effects

The reactivity of any substituted benzene ring is governed by the interplay of two primary electronic forces: the Inductive Effect and the Resonance (or Mesomeric) Effect . The hydroxyl (-OH) group of phenol and any halogen (-X) substituent exert both of these effects, often in opposition, creating a delicate balance that dictates the molecule's behavior.

  • Inductive Effect (I): This effect is transmitted through the molecule's sigma (σ) bonds.[1][2] Due to their high electronegativity, both oxygen and halogens pull electron density away from the aromatic ring. This is an electron-withdrawing effect, denoted as -I . This withdrawal of electrons makes the ring less electron-rich and thus less attractive to incoming electrophiles, deactivating it.[1][3]

  • Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons from the substituent into the ring's pi (π) system.[1][2] Both the hydroxyl group and halogens possess lone pairs that can be donated into the ring. This is an electron-donating effect, denoted as +R . This donation increases the electron density on the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles at these sites.[4]

The critical difference between phenol and a halophenol lies in the magnitude of these competing effects.

  • For Phenol (-OH): The +R effect is very strong and overwhelmingly dominates its weaker -I effect. The result is a powerful activation of the ring, making it highly susceptible to electrophilic attack.

  • For Halophenols (-X): The -I effect is very strong and outweighs the weaker +R effect of the halogen.[5][6] This leads to a net withdrawal of electron density, making the ring deactivated compared to benzene, and significantly deactivated compared to phenol. However, the +R effect, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[4][6][7]

electronic_effects P Phenol Ring (Electron Rich) HP Halophenol Ring (Electron Deficient) OH -OH Group OH->P +R >> -I (Strong Activation) X -X Group (Halogen) X->HP -I > +R (Net Deactivation)

Figure 1: Dominant electronic effects in phenol vs. a halogen substituent.

Comparative Reactivity in Key Transformations

A. Electrophilic Aromatic Substitution (EAS)

This class of reactions most clearly illustrates the difference in ring activation. Phenol is so reactive that it undergoes electrophilic substitution, such as halogenation and nitration, under very mild conditions, often without the need for a Lewis acid catalyst.[8][9]

In stark contrast, halogenated phenols are less reactive. The electron-withdrawing nature of the halogen deactivates the ring, meaning that stronger reagents or harsher conditions are often required to achieve the same transformation.

eas_mechanism cluster_workflow EAS Workflow cluster_logic Regioselectivity Logic Phenol Phenol Derivative Intermediate Arenium Ion (Resonance Stabilized) Phenol->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product - H+ OH_Group -OH OP_Director Ortho/Para Director OH_Group->OP_Director X_Group -X X_Group->OP_Director Stabilize Stabilizes Cation at Ortho/Para Positions via +R Effect OP_Director->Stabilize

Figure 2: General workflow and regioselectivity logic for EAS on phenols.

Data Presentation: Comparison of Nitration Reactions

SubstrateReagentConditionsMajor ProductsReactivity Insight
PhenolDilute HNO₃Low Temp (298 K)o-Nitrophenol & p-NitrophenolHigh reactivity; requires mild conditions to prevent oxidation and polysubstitution.[9][10]
PhenolConcentrated HNO₃H₂SO₄ catalyst2,4,6-Trinitrophenol (Picric Acid)Extremely high reactivity leads to polysubstitution.[9]
4-ChlorophenolNH₄NO₃ / KHSO₄Reflux in Acetonitrile4-Chloro-2-nitrophenolDeactivated ring requires more forcing conditions or specific catalytic systems to achieve efficient mononitration.[11]

Experimental Protocol: Comparative Nitration of Phenol vs. 4-Chlorophenol

This protocol is designed to qualitatively demonstrate the reactivity difference.

Objective: To observe the difference in reaction conditions required for the mononitration of an activated (phenol) versus a deactivated (4-chlorophenol) aromatic ring.

Materials:

  • Phenol

  • 4-Chlorophenol

  • Dilute Nitric Acid (20%)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice bath, beakers, magnetic stirrer, TLC plates (Silica gel), developing solvent (e.g., 4:1 Hexane:Ethyl Acetate).

Procedure:

  • Reaction Setup:

    • Beaker A (Phenol): Dissolve 1.0 g of phenol in 10 mL of glacial acetic acid. Place the beaker in an ice bath and allow it to cool to 0-5 °C.

    • Beaker B (4-Chlorophenol): Dissolve 1.0 g of 4-chlorophenol in 10 mL of glacial acetic acid. Place in an ice bath to cool.

  • Nitration of Phenol (Mild Conditions):

    • To Beaker A, slowly add 5 mL of cold, dilute (20%) nitric acid dropwise while maintaining the temperature below 10 °C.

    • Stir for 30 minutes in the ice bath. Monitor the reaction progress via TLC. A distinct color change to dark red/brown is expected.

  • Attempted Nitration of 4-Chlorophenol (Mild Conditions):

    • To Beaker B, add 5 mL of cold, dilute (20%) nitric acid under the same conditions as step 2.

    • Stir for 30 minutes. Monitor via TLC. It is anticipated that little to no reaction will occur, demonstrating the deactivation of the ring.

  • Nitration of 4-Chlorophenol (Stronger Conditions):

    • Causality: Since mild conditions were ineffective, a stronger electrophile is needed. This is generated by mixing concentrated nitric and sulfuric acids to form the nitronium ion (NO₂⁺).

    • In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid in an ice bath.

    • Slowly add this nitrating mixture dropwise to Beaker B, ensuring the temperature does not exceed 20 °C.

    • Stir for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Workup and Analysis:

    • Pour each reaction mixture into a separate beaker containing 50 mL of ice-cold water.

    • Collect the precipitated solid products by vacuum filtration.

    • Analyze the products by TLC to confirm the formation of nitrated phenols. The products from phenol can be separated by steam distillation due to the intramolecular hydrogen bonding in o-nitrophenol.[9]

Self-Validation: The protocol's trustworthiness is established by the direct comparison. The failure of 4-chlorophenol to react under conditions sufficient for phenol provides a clear, self-validating demonstration of its lower reactivity.

B. Acidity and pKa

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Any substituent that can stabilize this negative charge will increase the phenol's acidity (i.e., lower its pKa).

Halogens, being strongly electron-withdrawing via their -I effect, pull electron density away from the negatively charged oxygen of the phenoxide ion.[12] This disperses the charge, stabilizes the anion, and consequently makes halogenated phenols more acidic than phenol itself .[13]

Data Presentation: Acidity of Phenols

CompoundpKaRationale for Acidity
Phenol9.99[14]Baseline acidity.
4-Fluorophenol9.95Weak -I effect of F slightly increases acidity.
4-Chlorophenol9.42Stronger -I effect of Cl significantly stabilizes the phenoxide ion.
4-Bromophenol9.34Similar -I effect to Cl, leading to comparable acidity.
4-Iodophenol9.30Inductive effect further stabilizes the phenoxide.
4-Nitrophenol7.15Very strong -I and -R effects of the nitro group provide extensive charge delocalization, making it a much stronger acid.[8]

Note: pKa values can vary slightly depending on the source and measurement conditions.

C. Nucleophilicity of the Phenoxide Ion

In reactions where the phenoxide acts as a nucleophile, such as the Williamson Ether Synthesis, the electronic effects are reversed.[15][16] Nucleophilicity is the ability to donate an electron pair.

The same electron-withdrawing -I effect of the halogen that stabilizes the phenoxide anion (increasing acidity) also reduces the electron density on the oxygen atom. This makes the oxygen less willing to share its electrons, thus decreasing the nucleophilicity of halogenated phenoxides compared to the unsubstituted phenoxide ion .[17]

williamson_synthesis cluster_workflow Williamson Ether Synthesis Workflow Phenol Phenol Derivative (Ar-OH) Phenoxide Phenoxide Nucleophile (Ar-O⁻) Phenol->Phenoxide + Base, - H₂ Base Strong Base (e.g., NaH) SN2 SN2 Attack Phenoxide->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Ether Aryl Ether (Ar-O-R) SN2->Ether + X⁻

Figure 3: General workflow for the Williamson Ether Synthesis.

Field Insight: When planning a Williamson ether synthesis, a researcher can expect a slower reaction rate with a 4-chlorophenol compared to phenol under identical conditions. To compensate, one might need to use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride), a higher temperature, or a longer reaction time to achieve a comparable yield.

Implications for Synthetic Strategy and Drug Development

The differential reactivity between halogenated and non-halogenated phenols is not a limitation but a powerful tool in a synthetic chemist's arsenal.

  • Protecting/Blocking Groups: Halogens can be strategically placed to deactivate a specific position on the ring, preventing reaction at that site while chemistry is performed elsewhere on the molecule.

  • Tuning Acidity: Halogenation is a reliable method for increasing the acidity of a phenolic moiety. In drug design, this can be critical for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

  • Metabolic Stability: Introducing a halogen, particularly fluorine, at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life in the body.

  • Handles for Cross-Coupling: Aryl chlorides, bromides, and iodides are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the complex elaboration of molecular scaffolds.

Conclusion

The reactivity of a phenol is dramatically altered by the presence of a halogen substituent. This guide has demonstrated that these differences are a direct and predictable consequence of the competing electron-withdrawing inductive effect and electron-donating resonance effect of the halogen.

  • Electrophilic Aromatic Substitution: Halogenated phenols are less reactive due to the dominant deactivating inductive effect.

  • Acidity: Halogenated phenols are more acidic because the inductive effect stabilizes the resulting phenoxide conjugate base.

  • Nucleophilicity: Halogenated phenoxides are weaker nucleophiles as the inductive effect reduces electron density on the oxygen atom.

By mastering these fundamental principles, researchers and drug development professionals can make more informed decisions, leading to more efficient synthetic routes and the rational design of molecules with optimized pharmacological properties.

References

A Senior Application Scientist's Guide to Synthetic Alternatives for 3-Chloro-4-(hydroxymethyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-(hydroxymethyl)phenol is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of long-acting β2-adrenergic receptor agonists like Salmeterol and Salbutamol.[1][2][3][4] Its bifunctional nature, featuring both a nucleophilic phenolic hydroxyl and a versatile benzylic alcohol, presents unique synthetic opportunities and challenges. This guide provides an in-depth comparison of strategic alternatives to the direct use of this compound. We will explore alternative starting materials for its synthesis and, more critically, functionally equivalent building blocks that enable more convergent and efficient synthetic routes. This analysis is supported by comparative experimental data, detailed protocols, and mechanistic rationale to empower researchers in drug development to make informed strategic decisions for their synthetic campaigns.

The Strategic Importance and Reactivity Profile of this compound

This compound, also known as 2-chloro-4-hydroxybenzyl alcohol, possesses three key sites for chemical modification: the phenolic hydroxyl, the benzylic hydroxyl, and the aromatic ring.

  • Phenolic Hydroxyl Group: This group is acidic and readily deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The adjacent electron-withdrawing chlorine atom increases the acidity of this proton compared to phenol itself.[5]

  • Benzylic Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group (e.g., a halide) for subsequent nucleophilic substitution.[6]

  • Aromatic Ring: The ring can undergo further electrophilic aromatic substitution, although the existing substituents (an activating -OH and a deactivating -Cl) complicate regioselectivity.

The primary utility of this molecule is to serve as the "saligenin" portion of β2-agonists, which are crucial for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3][7]

Figure 1: Key reactive sites of this compound.

Alternative Pathways to this compound

Before considering functional alternatives, it is crucial to evaluate the most efficient routes to the target molecule itself. The choice of precursor can significantly impact the overall efficiency of a multi-step synthesis. The primary strategies converge on the reduction of a carbonyl group at the benzylic position.

  • Strategy A: Reduction of 3-Chloro-4-hydroxybenzaldehyde: This is the most direct and common laboratory-scale method. The aldehyde is commercially available and can be reduced with high selectivity using a variety of hydride reagents.

  • Strategy B: Reduction of 3-Chloro-4-hydroxybenzoic acid (or its esters): This route is also viable, though it requires a more powerful reducing agent (e.g., LiAlH₄) for the carboxylic acid, or a two-step process (esterification then reduction) if using milder reagents like NaBH₄.

  • Strategy C: Directed ortho-Formylation of 2-Chlorophenol: This approach builds the molecule from a simpler precursor. However, controlling the regioselectivity of formylation to favor the desired para-hydroxymethyl product over the ortho-isomer can be challenging and often results in mixtures that require purification.[8]

Figure 2: Convergent synthetic pathways to the target intermediate.

Comparative Analysis of Synthetic Routes
Strategy Starting Material Typical Yield Pros Cons
A 3-Chloro-4-hydroxybenzaldehyde>95%High yield, high selectivity, mild conditions, readily available starting material.-
B 3-Chloro-4-hydroxybenzoic Acid80-90%Readily available starting material.Requires stronger, less safe reducing agents or more steps.
C 2-Chlorophenol40-60%Inexpensive starting material.Poor regioselectivity, often produces isomeric mixtures, requires purification.
Experimental Protocol: Synthesis via Reduction of 3-Chloro-4-hydroxybenzaldehyde

This protocol describes a standard, high-yield reduction of the aldehyde precursor.

  • Dissolution: Dissolve 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution to pH ~7. Caution: Gas evolution (H₂).

  • Workup: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid. Purity is typically >98% without further purification.

Strategic Alternatives: Functionally Equivalent Building Blocks

The most advanced synthetic strategies seek to minimize step counts and improve convergence. Instead of preparing this compound and then using it, one can employ alternative building blocks that incorporate its key functionalities into a more reactive or strategically advantageous form.

Alternative 1: 3-Chloro-4-hydroxybenzaldehyde (The Aldehyde Precursor)

The aldehyde can be used directly in reductive amination reactions. This powerful strategy combines the reduction of the carbonyl and the formation of a C-N bond into a single synthetic operation, bypassing the need to first isolate the benzyl alcohol.

  • Application: Direct coupling with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a substituted benzylamine, a core structure in many pharmaceuticals.[9]

Alternative 2: 4-Hydroxy-3-chlorobenzyl Halides (e.g., Bromide or Chloride)

Converting the benzylic alcohol to a benzyl halide (e.g., using PBr₃ or SOCl₂) transforms the molecule's reactivity. The benzylic position becomes a potent electrophile, ideal for SN2 reactions with nucleophiles like amines or alkoxides.

  • Application: Direct alkylation of amines. This is a complementary strategy to reductive amination. The choice between them often depends on the specific amine substrate and desired reaction conditions.

Alternative 3: Protected Derivatives

In complex syntheses, selective protection of one of the hydroxyl groups is essential. Using a building block that is already selectively protected can save several steps.

  • Example: 3-Chloro-4-(benzyloxy)benzaldehyde. Here, the phenolic hydroxyl is protected as a benzyl ether. This allows for chemistry to be performed at the aldehyde (e.g., Grignard addition) without interference from the acidic phenol. The benzyl group can be removed later via hydrogenolysis.

Figure 3: Strategic comparison of alternative building blocks versus the conventional route.

Case Study: Synthesis of a Salmeterol Side-Chain Analogue

To illustrate the practical implications of these alternatives, we will compare two routes for the synthesis of a key benzylamine intermediate, N-benzyl-1-(3-chloro-4-hydroxyphenyl)methanamine.

Route A: Conventional Two-Step Approach

This route uses the pre-formed this compound.

  • Step 1: Halogenation. Convert this compound to 4-(bromomethyl)-2-chlorophenol using phosphorus tribromide (PBr₃).

  • Step 2: Alkylation. React the resulting benzyl bromide with benzylamine to yield the target product.

Route B: Convergent Reductive Amination

This route uses 3-Chloro-4-hydroxybenzaldehyde directly.

  • Step 1: One-Pot Reductive Amination. React 3-Chloro-4-hydroxybenzaldehyde with benzylamine and sodium triacetoxyborohydride (NaBH(OAc)₃) in a single pot.

Comparative Data
Metric Route A (Conventional) Route B (Convergent) Advantage
Number of Steps 21Route B
Overall Yield ~75%~90%Route B
Reagents PBr₃ (corrosive), BenzylamineNaBH(OAc)₃ (mild), BenzylamineRoute B
Process Requires isolation of a reactive benzyl bromide intermediate.All reagents mixed in one pot; simplified workup.Route B
Atom Economy LowerHigherRoute B
Experimental Protocol: Convergent Reductive Amination (Route B)
  • Setup: To a solution of 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 20 mL per gram) are added benzylamine (1.05 eq) and acetic acid (1.1 eq).

  • Iminium Formation: The mixture is stirred at room temperature for 1 hour to allow for the formation of the corresponding iminium ion. This in-situ formation is critical for the subsequent reduction.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-18 hours. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups.

  • Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure N-benzyl-1-(3-chloro-4-hydroxyphenyl)methanamine.

Conclusion and Recommendations

While this compound remains a valuable and frequently used intermediate, a critical analysis of the overall synthetic plan often reveals more efficient alternatives.

  • For direct access to the hydroxymethyl phenol, reduction of 3-chloro-4-hydroxybenzaldehyde is demonstrably superior to other methods in terms of yield, purity, and simplicity.

  • For the synthesis of benzylamine-containing targets, employing 3-chloro-4-hydroxybenzaldehyde in a one-pot reductive amination is a significantly more convergent and efficient strategy. It reduces the number of synthetic steps, improves overall yield, and avoids the isolation of unstable intermediates.

  • Benzyl halide alternatives offer a change in synthetic polarity and are best employed when the nucleophile is particularly well-suited for SN2 reactions and less amenable to reductive amination conditions.

Researchers and drug development professionals are encouraged to consider the entire synthetic sequence rather than focusing on individual building blocks. By selecting a building block that is optimized for a convergent and high-yielding key transformation, such as reductive amination, significant gains in efficiency, cost, and timeline can be achieved.

References

A Comparative Guide to the Structural Confirmation of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the structural confirmation of 3-Chloro-4-(hydroxymethyl)phenol, a key intermediate in pharmaceutical and chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. We will primarily focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation, while objectively comparing its performance and complementarity with other powerful analytical techniques.

The Analytical Challenge: Beyond a Molecular Formula

The molecular formula C₇H₇ClO₂ (MW: 158.58 g/mol )[2] only tells part of the story. For a molecule like this compound, precise structural confirmation is non-negotiable to ensure the absence of regioisomeric impurities that could derail a synthesis or introduce unintended biological activity.[3] The substitution pattern on the aromatic ring is critical, and ¹H NMR spectroscopy is the frontline technique to verify this arrangement with confidence.

Part 1: ¹H NMR Spectroscopy - The Primary Tool for Elucidation

¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule. For this compound, we can predict a distinct spectrum based on well-established principles of chemical shifts and spin-spin coupling.[4][5]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound features five distinct proton environments: three aromatic protons (H-2, H-5, H-6), a phenolic hydroxyl proton (-OH), and two benzylic protons of the hydroxymethyl group (-CH₂OH). The hydroxyl proton of the CH₂OH group is often in exchange and may not be reliably observed or could be broadened.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2 ~7.35Doublet (d)1HLocated ortho to the electron-withdrawing chlorine atom, resulting in a downfield shift. Coupled only to H-6 (meta coupling, J ≈ 2-3 Hz).
H-6 ~7.20Doublet of Doublets (dd)1HSituated ortho to the hydroxymethyl group and meta to the chlorine. Coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).
H-5 ~6.90Doublet (d)1HFound ortho to the electron-donating hydroxyl group, causing an upfield shift. Coupled only to H-6 (ortho coupling, J ≈ 8-9 Hz).
-CH₂- ~4.50Singlet (s)2HBenzylic protons adjacent to an oxygen atom. Appears as a singlet as adjacent exchangeable -OH proton does not typically cause splitting.[6]
Phenolic -OH ~9.5-10.5Broad Singlet (br s)1HAcidic proton with a characteristic downfield shift in DMSO-d₆.[7] Broadness is due to hydrogen bonding and chemical exchange.

Note: Chemical shifts are estimations based on data for analogous compounds such as chlorophenols and benzyl alcohols.[8][9][10][11] The use of an aprotic hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing the phenolic hydroxyl proton as a relatively sharp resonance.[7][12]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a robust protocol. This methodology is designed to be self-validating.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form strong hydrogen bonds minimizes the rapid intermolecular exchange of the phenolic -OH proton, allowing for its observation.[12]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.[13]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <1 Hz for the TMS signal is desirable.

  • Set acquisition parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2-5 seconds.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

3. The D₂O Shake Experiment (Confirmation of -OH Protons):

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap and gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Validation: The signals corresponding to the exchangeable phenolic -OH (and the hydroxymethyl -OH, if visible) will disappear or significantly diminish in intensity.[14] This rapid proton-deuteron exchange provides unequivocal identification of hydroxyl protons.

Part 2: A Multi-Technique Approach for Unambiguous Confirmation

While ¹H NMR is powerful, absolute certainty in structural confirmation, especially for regulatory submissions or foundational research, is best achieved by integrating data from multiple analytical techniques.

Comparison with ¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is an essential tool for confirming the number of unique carbon environments and the presence of quaternary carbons.

Table 2: ¹H NMR vs. ¹³C NMR for Structural Confirmation

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyAdvantage for this Molecule
Information Proton environment, count, and connectivity (via coupling)Unique carbon environments, including quaternary carbons.¹³C NMR directly confirms the six distinct aromatic carbons and the benzylic carbon.
Sensitivity High (¹H is ~99.98% abundant)Low (¹³C is ~1.1% abundant)¹H NMR requires less sample and acquisition time.
Spectral Range ~0-12 ppm~0-220 ppmThe wider range of ¹³C NMR provides excellent signal dispersion, preventing peak overlap.
Key Data Chemical shifts, integration, multiplicity (J-coupling)Chemical shifts¹H NMR's coupling patterns are crucial for confirming the ortho, meta substitution pattern.
Comparison with 2D NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments reveal correlations between nuclei, providing definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. For our target molecule, a COSY spectrum would show a cross-peak between H-5 and H-6 (strong, ortho coupling) and a weaker cross-peak between H-2 and H-6 (meta coupling), cementing their spatial relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. It would definitively link the proton signals at ~7.35, ~7.20, and ~6.90 ppm to their respective aromatic carbon atoms and the signal at ~4.50 ppm to the benzylic carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is exceptionally powerful. For instance, the benzylic protons (-CH₂) would show a correlation to the quaternary carbon C-4 and the aromatic carbon C-3, providing irrefutable evidence for the position of the hydroxymethyl group relative to the chlorine atom.

Comparison with Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer complementary structural clues.

Table 3: NMR vs. Mass Spectrometry for Structural Confirmation

FeatureNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (e.g., ESI-MS, GC-MS)Advantage for this Molecule
Information Detailed atomic connectivity and 3D structureMolecular weight and fragmentation patternsMS provides rapid confirmation of the molecular formula (C₇H₇ClO₂) via the accurate mass and characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1).
Isomer Distinction Excellent. Directly distinguishes between regioisomers.Poor. Regioisomers often have identical or very similar mass spectra.NMR is superior for distinguishing this compound from its isomers.
Sample State Solution (or solid-state)Gas or solution, requires ionizationMS is highly sensitive and can detect trace impurities.
Key Data Chemical shifts, coupling constants, correlationsm/z values of parent ion and fragment ionsThe fragmentation pattern (e.g., loss of -CH₂OH) can support the proposed structure.

Part 3: Integrated Workflow for Structural Confirmation

A robust analytical strategy integrates these techniques in a logical sequence. The following workflow ensures a comprehensive and definitive structural assignment.

G cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Definitive Connectivity cluster_3 Final Confirmation A Sample Submission (High Purity) B Mass Spectrometry (Confirm MW & Formula) A->B Verify Mass C 1D ¹H NMR (Proton Framework) B->C Proceed if MW matches D ¹H NMR with D₂O Exchange (Identify -OH) C->D Confirm Exchangeables E 1D ¹³C NMR (Carbon Skeleton) C->E Confirm C-count F 2D COSY (H-H Connectivity) E->F Map Connectivity G 2D HSQC/HMBC (C-H Connectivity) F->G Assign All Nuclei H Data Integration & Reporting G->H Synthesize All Data I Structure Confirmed H->I

Caption: Integrated workflow for the unambiguous structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a clear example of modern analytical chemistry's power. While ¹H NMR spectroscopy, particularly when combined with a D₂O exchange experiment, provides the most critical information regarding the specific regioisomeric structure, its data should not be interpreted in a vacuum. For absolute certainty, a synergistic approach is mandated. By integrating high-resolution mass spectrometry to confirm the molecular formula, ¹³C NMR to define the carbon backbone, and 2D NMR techniques (COSY and HMBC) to irrefutably establish atomic connectivity, researchers can build an unassailable case for the structure, ensuring the integrity and reliability of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-4-(hydroxymethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical logic behind the fragmentation pathways. We will compare the direct analysis approach with derivatization techniques and alternative ionization methods, providing the experimental context necessary for robust analytical method development.

Introduction: The Analytical Challenge

This compound (C₇H₇ClO₂, Mol. Wt. ≈ 158.58 Da) is a substituted aromatic compound incorporating three key functional groups: a phenol, a benzyl alcohol, and a chloro substituent. This combination presents a unique analytical challenge and makes mass spectrometry an indispensable tool for its structural elucidation and quantification. Understanding its fragmentation behavior is critical for unambiguous identification in complex matrices, such as in metabolite identification studies or environmental analysis. This guide synthesizes fundamental principles of mass spectrometry to predict the fragmentation pathways and provides a comparative framework for different analytical strategies.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization (70 eV) is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of this compound is governed by the interplay of its three functional groups, each directing cleavage in characteristic ways. The stable aromatic ring ensures that the molecular ion should be readily observable.

The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a definitive diagnostic feature.[1] Any fragment containing the chlorine atom will appear as a doublet, with the M+2 peak having an intensity of roughly one-third that of the M peak. For clarity, the following discussion will refer to the mass-to-charge ratio (m/z) corresponding to the more abundant ³⁵Cl isotope.

Key Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z 158) is predicted to proceed through several competing pathways, driven by the formation of stable neutral molecules and resonance-stabilized cations.

  • Benzylic Group Involvement: The benzyl alcohol moiety is often the most active site for initial fragmentation.

    • Loss of a Hydroxyl Radical (•OH): Alpha-cleavage resulting in the loss of the hydroxyl group from the hydroxymethyl substituent is a highly probable event. This yields a very stable, resonance-stabilized chlorophenylmethyl cation at m/z 141 .[2] This ion may be one of the most abundant in the spectrum.

    • Loss of Formaldehyde (CH₂O): A common rearrangement for benzyl alcohols involves the elimination of a neutral formaldehyde molecule. This pathway leads to the formation of a 3-chlorophenol radical cation at m/z 128 .[3]

    • Loss of a Hydrogen Radical (H•): The loss of a hydrogen atom from the benzylic position (M-1) would form a stable cation at m/z 157 .

  • Phenolic Group Involvement: The phenol group directs its own characteristic fragmentations.

    • Loss of Carbon Monoxide (CO): A hallmark fragmentation of phenols is the expulsion of neutral CO from the ring, which would lead to a fragment ion at m/z 130 .[4]

    • Loss of a Formyl Radical (•CHO): A related fragmentation involves the loss of a formyl radical (M-29), resulting in an ion at m/z 129 .[4]

  • Chloro Substituent Involvement:

    • Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a 4-(hydroxymethyl)phenol cation at m/z 123 .

    • Loss of Hydrogen Chloride (HCl): Elimination of a neutral HCl molecule (M-36) could produce a radical cation at m/z 122 .

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

G M [M]+• m/z 158/160 F157 [M-H]+ m/z 157/159 M->F157 - H• F141 [M-OH]+ m/z 141/143 M->F141 - •OH F128 [M-CH₂O]+• m/z 128/130 M->F128 - CH₂O F130 [M-CO]+• m/z 130/132 M->F130 - CO F123 [M-Cl]+ m/z 123 M->F123 - Cl• F122 [M-HCl]+• m/z 122 M->F122 - HCl

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Fragments:

m/z (³⁵Cl)Proposed IdentityFragmentation PathwayExpected Relative Abundance
158Molecular Ion [C₇H₇ClO₂]⁺•IonizationMedium to High
141[M - •OH]⁺Loss of hydroxyl radical from -CH₂OHHigh (potential Base Peak)
128[M - CH₂O]⁺•Loss of formaldehydeMedium to High
130[M - CO]⁺•Loss of carbon monoxide from phenol ringMedium
123[M - Cl•]⁺Loss of chlorine radicalLow to Medium
157[M - H•]⁺Loss of hydrogen radicalLow to Medium
122[M - HCl]⁺•Loss of hydrogen chlorideLow

Comparison with Alternative Analytical Approaches

While direct EI-GC-MS provides rich structural information, alternative strategies can be employed to overcome potential challenges and gain complementary data.

A. Derivatization GC-MS

Phenolic and alcoholic hydroxyl groups are polar and can engage in hydrogen bonding, which can lead to poor peak shape (tailing) in gas chromatography and potential thermal degradation in the injector. Derivatization is a chemical modification technique used to enhance analyte volatility and thermal stability.[5]

Comparison:

  • Direct Injection: Provides the true molecular weight and fragmentation pattern of the native compound. However, it may suffer from poor chromatography without an optimized system.

  • Derivatization (e.g., Silylation): Involves replacing the active hydrogens on the hydroxyl groups with a nonpolar group, such as trimethylsilyl (TMS). This significantly improves chromatographic performance. The mass spectrum, however, will be that of the derivatized molecule. For this compound, both hydroxyl groups would likely be derivatized, leading to a di-TMS derivative with a much higher molecular weight (158 + 2*72 = 302 g/mol ). The fragmentation pattern would be dominated by characteristic losses of methyl groups (M-15) and a prominent ion at m/z 73 ([Si(CH₃)₃]⁺).[6] This confirms the presence of hydroxyl groups but obscures the native fragmentation pattern.

Protocol: Silylation for GC-MS Analysis

  • Reagent Preparation: Prepare a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.

  • Sample Preparation: Evaporate a solution containing the analyte to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient derivatization.

  • Reaction: Add 50 µL of the silylating agent/solvent mixture to the dry residue.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.

  • Analysis: Cool the sample to room temperature and inject an aliquot directly into the GC-MS system.

B. Soft Ionization: Chemical Ionization (CI)

For analytes where the molecular ion is weak or absent in EI, or when unambiguous confirmation of the molecular weight is needed, a soft ionization technique like Chemical Ionization (CI) is invaluable.

Comparison:

  • Electron Ionization (EI): High-energy process causing extensive fragmentation. The molecular ion may be of low abundance.

  • Chemical Ionization (CI): Low-energy process where ionization occurs via proton transfer from a reagent gas (e.g., methane or ammonia).[7] This results in very little fragmentation. The primary ion observed is the protonated molecule, [M+H]⁺. For this compound, this would appear at m/z 159/161 . This provides clear confirmation of the molecular weight but offers minimal structural information.

C. High-Resolution Mass Spectrometry (HRMS)

HRMS provides the measurement of m/z values with very high accuracy (typically to four or five decimal places).

Comparison:

  • Nominal Mass MS (e.g., Quadrupole): Measures m/z to the nearest integer. The fragment at m/z 130 could be [C₇H₇Cl]⁺• or [C₆H₄ClO]⁺•.

  • High-Resolution MS (e.g., TOF, Orbitrap): Can distinguish between ions with the same nominal mass but different elemental compositions. For example, it could differentiate between the predicted [M-CO]⁺• ion (C₆H₇ClO⁺•, exact mass 130.0185) and an isobaric interference. This capability is essential for definitively confirming the proposed structures of fragment ions.

Experimental Protocol: GC-MS Analysis

This section provides a standard protocol for the analysis of this compound using a typical gas chromatograph coupled to a single quadrupole mass spectrometer with an EI source.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample (e.g., in Methanol) B Filter (0.22 µm) A->B C Autosampler Injection B->C D GC Separation C->D E EI Source (70 eV) D->E F Quadrupole Analyzer E->F G Detector F->G H Acquire Spectrum G->H I Interpret Fragmentation H->I J Library Search (Optional) I->J

Caption: General workflow for the GC-EI-MS analysis of an organic compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a high-purity solvent such as methanol or ethyl acetate to a concentration of approximately 100 µg/mL.

    • If analyzing a complex matrix, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) and solvent exchange into a GC-compatible solvent.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A low- to mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).[1]

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 40 - 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be rich in structural information, characterized by a visible molecular ion pair at m/z 158/160 and dominant fragments resulting from cleavages directed by the benzyl alcohol functional group, most notably the loss of a hydroxyl radical to form an ion at m/z 141. By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and distinguish it from its isomers. Furthermore, a judicious comparison with alternative techniques such as derivatization GC-MS and soft ionization methods allows for the design of comprehensive and robust analytical strategies tailored to the specific research question, whether it be for structural elucidation or sensitive quantification.

References

A Senior Application Scientist's Guide to Phenol Derivatization for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug development, the accurate and sensitive quantification of phenolic compounds is a recurrent challenge. While Gas Chromatography (GC) offers high-resolution separation, the inherent polarity and low volatility of many phenols can lead to poor peak shape, low sensitivity, and thermal degradation in the GC system. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore an indispensable tool in the GC analysis of phenols.

This guide provides a comparative analysis of the three principal phenol derivatization techniques: silylation, acylation, and alkylation. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, providing you with the authoritative grounding to select and optimize the ideal derivatization strategy for your specific analytical needs.

The "Why" of Derivatization: Overcoming Analytical Hurdles

The primary motivation for derivatizing phenols is to transform the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable moiety. This transformation directly addresses the challenges of GC analysis of underivatized phenols, leading to:

  • Improved Volatility: Derivatization masks the hydrogen-bonding capabilities of the hydroxyl group, reducing the boiling point of the analyte and allowing it to be more readily transferred into the gas phase.

  • Enhanced Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the high-temperature environment of the GC injector and column.[1][2]

  • Improved Chromatographic Performance: By reducing polarity, derivatization minimizes interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks and improved resolution.[3]

  • Increased Sensitivity: For certain detectors, such as the Electron Capture Detector (ECD), specific derivatizing agents can introduce electrophoric groups that dramatically enhance the detector's response, enabling trace-level analysis.

A Comparative Overview of Phenol Derivatization Techniques

The choice of derivatization technique is dictated by the specific properties of the target phenols, the sample matrix, the required sensitivity, and the available instrumentation. The three most common approaches are silylation, acylation, and alkylation.

FeatureSilylationAcylationAlkylation (Pentafluorobenzylation)
Principle Replacement of active hydrogen with a silyl group (e.g., TMS, TBDMS).Conversion of the hydroxyl group to an ester.Formation of an ether by attaching an alkyl group.
Common Reagents BSTFA, MSTFA, TMCS (catalyst)Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)Pentafluorobenzyl Bromide (PFBBr)
Key Advantages High reaction yields, versatile for a wide range of phenols, good thermal stability of derivatives.[1][4]Reagents are inexpensive and stable, can be performed in aqueous solutions, simple and rapid procedure.[5]Produces very stable derivatives, excellent for trace-level analysis with ECD or NICI-MS.[6]
Key Disadvantages Reagents are moisture-sensitive, requiring anhydrous conditions; derivatives can be susceptible to hydrolysis.[1][4]May not be as effective for sterically hindered phenols, requires a work-up step to remove excess reagent and by-products.Derivatization can be more complex, some phenols may not derivatize efficiently.
Typical Analytes Phenolic acids, flavonoids, sterols, and other polar compounds.Phenols, chlorophenols, nitrophenols, and biogenic amines.Halogenated phenols, and other phenols requiring ultra-trace detection.
Detector Compatibility FID, MSFID, MS, ECD (with fluorinated reagents)ECD, NICI-MS

In-Depth Analysis of Derivatization Techniques

Silylation: The Versatile Workhorse

Silylation is arguably the most common derivatization technique for GC analysis due to its high efficiency and broad applicability.[7] The reaction involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.

Mechanism and Reagents: Silylation proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating reagent. The most popular silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, particularly for sterically hindered phenols.[9]

Diagram: Silylation of Phenol with BSTFA

G Phenol Phenol (Ar-OH) Reaction + Phenol->Reaction BSTFA BSTFA BSTFA->Reaction Product Trimethylsilyl Phenol Ether (Ar-O-TMS) Byproduct N-trimethylsilyl-trifluoroacetamide + Trifluoroacetamide Reaction->Product

Caption: Silylation reaction of phenol with BSTFA.

Experimental Considerations: The primary drawback of silylation is the high moisture sensitivity of the reagents.[1][4] All glassware must be scrupulously dried, and samples should be anhydrous to prevent reagent hydrolysis and ensure complete derivatization. Reactions are typically carried out by heating the sample with the silylating reagent in a suitable aprotic solvent.

Acylation: The Robust and Cost-Effective Alternative

Acylation involves the conversion of the phenolic hydroxyl group into an ester. This is a robust and economical derivatization method, particularly for less sterically hindered phenols.

Mechanism and Reagents: The most common acylating agent is acetic anhydride, which reacts with phenols in the presence of a base catalyst (e.g., pyridine or sodium bicarbonate) to form the corresponding acetate ester. For enhanced sensitivity with an electron capture detector (ECD), fluorinated anhydrides like trifluoroacetic anhydride (TFAA) can be used.

Diagram: Acylation of Phenol with Acetic Anhydride

G Phenol Phenol (Ar-OH) Reaction + (Base catalyst) Phenol->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product Phenyl Acetate (Ar-O-COCH3) Byproduct Acetic Acid Reaction->Product

Caption: Acylation reaction of phenol with acetic anhydride.

Experimental Considerations: A key advantage of acylation is that it can often be performed directly in aqueous samples under alkaline conditions.[5] However, the reaction produces acidic by-products that typically need to be removed through a liquid-liquid extraction and washing step before GC analysis to prevent column degradation.[10]

Alkylation: The Key to Ultra-Trace Analysis

Alkylation involves the formation of an ether by attaching an alkyl group to the phenolic oxygen. For trace analysis of phenols, particularly halogenated phenols in environmental samples, derivatization with pentafluorobenzyl bromide (PFBBr) is the method of choice.

Mechanism and Reagents: The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the bromide from PFBBr. The resulting pentafluorobenzyl (PFB) ethers are highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for detection at picogram levels.[6]

Diagram: Alkylation of Phenol with PFBBr

G Phenol Phenol (Ar-OH) Reaction + (Base) Phenol->Reaction PFBBr PFBBr PFBBr->Reaction Product Pentafluorobenzyl Phenyl Ether (Ar-O-CH2C6F5) Byproduct HBr Reaction->Product

Caption: Alkylation of phenol with PFBBr.

Experimental Considerations: PFBBr derivatization is typically carried out in an organic solvent with a base catalyst, such as potassium carbonate, to generate the phenoxide ion. The reaction often requires heating to proceed to completion. While offering exceptional sensitivity, it's important to note that some sterically hindered or highly acidic phenols may not derivatize efficiently with PFBBr.[11]

Experimental Protocols

The following are generalized, step-by-step protocols for each derivatization technique. It is crucial to optimize these conditions for your specific analytes and sample matrix.

Protocol 1: Silylation with BSTFA/TMCS
  • Sample Preparation: Transfer a known amount of the dried sample extract into a 2 mL autosampler vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the residue. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Acylation with Acetic Anhydride
  • Sample Preparation: To an aqueous sample or standard in a reaction vial, add a suitable base (e.g., pyridine or a saturated solution of sodium bicarbonate) to achieve alkaline pH.

  • Reagent Addition: Add 200 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some phenols.

  • Work-up and Extraction: Quench the reaction by adding 1 mL of a saturated sodium bicarbonate solution. Extract the acetylated phenols with a suitable organic solvent (e.g., hexane or dichloromethane). Dry the organic layer with anhydrous sodium sulfate.

  • Analysis: Transfer the dried organic extract to a GC vial for analysis.

Protocol 3: Alkylation with PFBBr
  • Sample Preparation: Transfer the dried sample extract to a reaction vial.

  • Reagent Addition: Add 1 mL of a suitable organic solvent (e.g., acetone), a catalytic amount of a base (e.g., anhydrous potassium carbonate), and 25 µL of a 10% PFBBr solution in the same solvent.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Work-up: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the layers.

  • Analysis: Transfer the upper hexane layer containing the PFB derivatives to a GC vial for analysis, typically with an ECD or NICI-MS.

Conclusion and Future Perspectives

The choice of a derivatization technique for the GC analysis of phenols is a critical decision that significantly impacts the quality and sensitivity of the results. Silylation offers versatility and high yields for a broad range of phenols, making it an excellent starting point for many applications. Acylation provides a robust and cost-effective alternative, particularly when dealing with aqueous samples. For ultra-trace analysis, especially of halogenated phenols, the exceptional sensitivity afforded by PFBBr alkylation is unparalleled.

As a senior application scientist, I encourage you to approach method development with a clear understanding of your analytical objectives. The information and protocols provided in this guide serve as a foundation for your investigations. Remember that empirical optimization for your specific analytes and matrices is paramount to achieving the highest quality data.

The field of derivatization is continually evolving, with new reagents and automated platforms emerging to improve efficiency and reduce sample handling. Staying abreast of these developments will undoubtedly unlock new possibilities in the challenging yet rewarding world of phenol analysis.

References

A Senior Application Scientist’s Guide to the Validated HPLC-UV Method for Quantification of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection against other common analytical techniques for the quantification of phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow.

The Analytical Imperative: Why Quantify Phenolic Compounds?

Phenolic compounds are a vast and diverse group of plant secondary metabolites, integral to the flavor, color, and stability of many natural products.[1] In the pharmaceutical and nutraceutical industries, their significance is tied to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1] Accurate and precise quantification is therefore not merely an academic exercise; it is a critical step in quality control, efficacy testing, and the development of new therapeutics. The choice of analytical methodology directly impacts the reliability and validity of these measurements.

HPLC-UV: The Workhorse of Phenolic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating individual compounds from a complex matrix.[2][3] When coupled with a UV-Vis detector, it becomes a powerful tool for quantification.

The Principle of Separation and Detection: The process relies on a stationary phase (typically a C18 column) and a mobile phase (often a mixture of acidified water and an organic solvent like acetonitrile or methanol).[4][5] The fundamental reason for choosing a reversed-phase C18 column is its nonpolar nature, which effectively retains the moderately polar phenolic compounds. The addition of an acid (e.g., acetic or formic acid) to the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl groups, ensuring that the compounds are in a consistent, non-ionized state. This leads to sharper, more symmetrical peaks and reproducible retention times, which are essential for accurate quantification.[5]

As the separated compounds elute from the column, they pass through the UV-Vis detector. Phenolic compounds inherently possess chromophores (the aromatic ring and associated functional groups) that absorb light in the UV spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the eluting solvent, a principle governed by the Beer-Lambert Law. This relationship is the basis for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Plant Material / Product Extraction Solid-Liquid Extraction (e.g., Ultrasonic Bath) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Inject Sample MobilePhase Mobile Phase (Acidified Water/Acetonitrile) Pump HPLC Pump (Gradient or Isocratic) MobilePhase->Pump Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV-Vis Detector (e.g., 280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Fig 1. Standard workflow for phenolic compound analysis using HPLC-UV.

A Comparative Analysis of Quantification Techniques

While HPLC-UV is a robust and widely adopted method, it is crucial to understand its performance in the context of other available technologies. The choice of method should be a deliberate one, based on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or high throughput.

Method_Comparison cluster_methods Analytical Techniques Start Select Analytical Method HPLC_UV HPLC-UV + Good selectivity + Robust & reliable + Cost-effective - Moderate sensitivity - Potential co-elution Start->HPLC_UV Individual Compound Quantification HPLC_MS HPLC-MS/MS + Excellent selectivity + High sensitivity + Structural confirmation - High cost - Complex operation Start->HPLC_MS Trace-Level Analysis & Structural ID Spectro Spectrophotometry (e.g., Folin-Ciocalteu) + High throughput + Simple & fast + Low cost - Low selectivity (Total Phenols) - Prone to interference Start->Spectro Total Phenolic Content Screening

Fig 2. Decision logic for selecting a phenolic quantification method.
ParameterHPLC-UVHPLC-MS/MSSpectrophotometric Assays (e.g., Folin-Ciocalteu)
Selectivity Good to Excellent (Separates individual compounds)Superior (Separates by chromatography and mass)Low (Measures total phenolic content, prone to interferences)[6][7]
Sensitivity Moderate (ng level)[8]Very High (pg to fg level)[8]Low to Moderate
Quantification Absolute quantification of individual compoundsAbsolute quantification of individual compoundsRelative quantification (expressed as equivalents, e.g., Gallic Acid Equivalents)[6]
Cost (Instrument) ModerateHighLow
Cost (Operational) Low to ModerateHighVery Low
Throughput Moderate (typical run times 30-60 min)[5][9]ModerateHigh
Expertise Required IntermediateHighLow

Expert Insights:

  • HPLC-UV is the gold standard for routine quality control where the target analytes are known and present at sufficient concentrations. Its balance of cost, selectivity, and reliability is unmatched for most applications.[10]

  • HPLC-MS/MS should be reserved for applications requiring the highest sensitivity (e.g., metabolite profiling, trace contaminant analysis) or for the unambiguous identification of unknown phenolic compounds.[11] While powerful, the operational complexity and cost are often prohibitive for routine QC. Significant differences can arise between HPLC-UV and HPLC-MS results, often due to co-elution phenomena that are not apparent with UV detection alone.[8][12]

  • Spectrophotometric methods like the Folin-Ciocalteu assay are best used as rapid screening tools to estimate total phenolic content.[6] They are invaluable for initial sample comparisons but lack the specificity to quantify individual bioactive compounds.

A Self-Validating Protocol for HPLC-UV Quantification

A method is only as reliable as its validation. The following protocol is designed to be self-validating, incorporating the parameters set forth by the International Conference on Harmonisation (ICH) guidelines.[13][14]

Experimental Protocol: Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve high-purity (≥98%) phenolic standards (e.g., gallic acid, caffeic acid, quercetin) in HPLC-grade methanol to create stock solutions of 1000 mg/L.

    • Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards. A typical range is 1 to 200 mg/L, but this must be adapted based on the expected sample concentrations.[4][10]

  • Sample Preparation:

    • For solid samples (e.g., plant leaves), accurately weigh approximately 0.5-1.0 g of dried, powdered material.

    • Add 10 mL of an appropriate extraction solvent (e.g., 70% methanol in water).[15] The choice of solvent is critical and may need optimization, as different solvent systems can yield different phenolic profiles.[1][2]

    • Extract using an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 35°C).[2][15]

    • Centrifuge the mixture (e.g., 10 min at 3000 rpm) and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulates.[9]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][16]

    • Mobile Phase: A binary gradient is common.

      • Solvent A: Water with 0.2-2% acetic acid or formic acid.[10][15]

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more nonpolar compounds. An example gradient: 0-5 min, 10% B; 5-35 min, 10-28% B; 35-55 min, 28-60% B; followed by a re-equilibration step.[15]

    • Flow Rate: 0.8 - 1.0 mL/min.[16][17]

    • Column Temperature: 30°C to optimize separation.[17]

    • Detection Wavelength: 280 nm is a common wavelength for general phenolic screening.[9] However, for optimal sensitivity, a DAD should be used to select the maximum absorbance wavelength (λ-max) for each specific compound.[17]

    • Injection Volume: 10 - 20 µL.[15][16]

Method Validation Parameters (ICH Guidelines)

The trustworthiness of the protocol is established by rigorously testing these parameters.

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Linearity Establishes the concentration range over which the detector response is proportional to analyte concentration. Analyze calibration standards at ≥5 concentration levels.[9] Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) > 0.99.[4][18]
Accuracy Measures the closeness of the experimental value to the true value. Determined by performing recovery studies, spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, high).[10]Mean recovery between 95-105%.[4][10][18]
Precision (Repeatability & Intermediate)Demonstrates the consistency of results. Repeatability (Intra-day): Multiple injections of the same sample on the same day. Intermediate Precision (Inter-day): Analysis is repeated on different days by different analysts.[9][14]Relative Standard Deviation (RSD) < 5%.[14]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[19][20]Varies by compound and instrument.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. Calculated as (LOQ = 10 * σ/S).[19][20]Varies by compound and instrument.
Selectivity The ability of the method to assess the analyte unequivocally in the presence of other components. Confirmed by the baseline resolution of adjacent peaks and comparison with a blank matrix.[4]Peaks of interest should be well-resolved from interfering peaks.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 in pH, small changes in mobile phase composition).[4][18]RSD of results should remain within acceptable limits (<5%).
Representative Performance Data

The following table summarizes typical validation data for the HPLC-UV quantification of various phenolic compounds, synthesized from published literature.

CompoundLinearity (r²)LOD (mg/L)LOQ (mg/L)Accuracy (Recovery %)Precision (RSD %)
Gallic Acid> 0.999[4]0.02 - 0.24[21][9]0.07 - 0.79[21][9]97.1 - 102.2[4][18]< 3[14]
Caffeic Acid> 0.998[9]0.02 - 0.06[9]0.03 - 0.18[9]97.1 - 102.2[4]< 3[14]
Ferulic Acid> 0.999[4]0.02 - 0.06[9]0.03 - 0.18[9]97.1 - 102.2[4][18]< 3[14]
p-Coumaric Acid> 0.999[9]0.02 - 0.06[9]0.03 - 0.18[9]97.1 - 102.2[4]< 3[14]
Rutin> 0.999[9]0.02 - 0.06[9]0.03 - 0.18[9]98 - 105[15]< 3[15]
Quercetin> 0.999[21]0.236[21]0.786[21]90.1 - 104.8[15]< 3[15]

Conclusion

The validated HPLC-UV method stands as a precise, accurate, and reliable technique for the quantification of phenolic compounds. Its strength lies in the ability to separate and individually quantify target analytes, providing data of much higher specificity than spectrophotometric screening assays. While it lacks the extreme sensitivity of mass spectrometry, its cost-effectiveness and robustness make it the optimal choice for the vast majority of quality control and research applications in the pharmaceutical and natural products industries. By adhering to a comprehensive validation strategy grounded in ICH principles, laboratories can ensure the scientific integrity of their results and make confident, data-driven decisions.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of phenol is a critical aspect of quality control, safety assessment, and process monitoring. The choice of analytical methodology can significantly impact the integrity of these results. This guide provides an in-depth comparison of common analytical techniques for phenol analysis, grounded in the principles of cross-validation to ensure robust and reproducible data. We will explore the causality behind experimental choices, present self-validating protocols, and provide the necessary data to make informed decisions for your specific analytical needs.

The Imperative of Cross-Validation

In analytical chemistry, cross-validation is the critical process of assessing the data generated from two or more methods to ensure consistency and reliability.[1][2] This is particularly crucial in regulated environments where data integrity is paramount.[2] Cross-validation confirms that a validated method produces consistent and accurate results across different laboratories, with different analysts, or on different instruments.[2] This guide will focus on the cross-validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and a widely used spectrophotometric method for the analysis of phenol.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] These guidelines provide a framework for assessing key validation parameters, including accuracy, precision, specificity, linearity, range, and robustness.[4][5]

A Comparative Overview of Analytical Techniques

The selection of an analytical method for phenol is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and throughput needs.[6] While both HPLC and GC are powerful separation techniques, they have distinct advantages and disadvantages for phenol analysis.[6][7] Spectrophotometric methods, on the other hand, offer a simpler and often faster approach, but with notable limitations.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[10][11] Its primary advantage lies in its ability to analyze less volatile and thermally labile compounds without the need for derivatization.[6]

Gas Chromatography (GC)

GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers excellent sensitivity and selectivity for volatile compounds like phenol.[6] However, a key consideration for GC analysis of phenols is the frequent need for derivatization to improve volatility and thermal stability.[11][12]

Spectrophotometry

Spectrophotometric methods, such as the Folin-Ciocalteu assay, are commonly used for the determination of total phenolic content.[8][13] These methods are generally simpler, faster, and more cost-effective than chromatographic techniques.[9][13] However, a significant limitation is their lack of specificity, as other non-phenolic reducing substances can interfere with the assay.[8][9]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for HPLC-UV and GC-FID in the analysis of phenol and similar phenolic compounds. These values are derived from a synthesis of reported data and serve as a general guide.[6][12]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.04 µg/mL<0.01 to 0.05 ng/L
Limit of Quantification (LOQ) 0.12 µg/mL0.01 to 0.05 ng/L
Accuracy (% Recovery) 90 - 112%70 - 115%
Precision (%RSD) < 6.28% (intra-day); < 5.21% (inter-day)< 2% (repeatability); < 3% (intermediate)

Experimental Protocols for Method Validation

To ensure the integrity of your analytical results, it is imperative to follow well-defined and validated protocols. The following are representative methodologies for the analysis of phenol using HPLC-UV and GC-FID.

HPLC-UV Method for Phenol Analysis

This method is suitable for the direct quantification of phenol in aqueous and organic solutions.

Chromatographic System:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV detector at a wavelength of 275 nm[7]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the phenol sample in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 0.1 mg/mL).[7]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

GC-FID Method for Phenol Analysis

This method is suitable for the analysis of volatile phenolic compounds. Derivatization is often necessary to improve peak shape and thermal stability.

Chromatographic System:

  • Column: Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[7]

  • Injector Temperature: 250 °C[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C[7]

  • Detector: Flame Ionization Detector (FID) at 280 °C[7]

Derivatization and Sample Preparation:

  • To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine).[7]

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[7]

  • Cap the vial and heat at 70 °C for 30 minutes.[7]

  • Cool to room temperature before injection.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio)[7]

The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for phenol analysis.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Individual Method Validation (ICH/USP) cluster_cross_validation Phase 3: Cross-Validation Study cluster_conclusion Phase 4: Method Selection & Implementation P1 Define Analytical Requirements (Sensitivity, Matrix, Throughput) P2 Select Candidate Methods (e.g., HPLC-UV, GC-FID) P1->P2 P3 Develop & Optimize Individual Methods P2->P3 V1 Linearity & Range P3->V1 V2 Accuracy & Precision P3->V2 V3 Specificity & Selectivity P3->V3 V4 LOD & LOQ P3->V4 V5 Robustness P3->V5 CV1 Analyze Identical Samples with Both Validated Methods V1->CV1 V2->CV1 V3->CV1 V4->CV1 V5->CV1 CV2 Statistical Comparison of Results (e.g., t-test, F-test) CV1->CV2 CV3 Assess for Systematic Bias and Proportional Error CV2->CV3 C1 Select Primary Method Based on Performance & Requirements CV3->C1 C2 Establish Secondary/Confirmatory Method C1->C2 C3 Implement for Routine Analysis C2->C3

Caption: A typical workflow for the cross-validation of analytical methods.

Navigating Matrix Effects

A critical consideration in any analytical method development and validation is the potential for matrix effects.[14][15][16] The sample matrix refers to all the components in a sample other than the analyte of interest.[14] These components can interfere with the analysis, leading to either suppression or enhancement of the analytical signal.[16][17] The complexity of the sample matrix can significantly influence the choice of analytical method.[10] For instance, in complex matrices, the high selectivity of GC-MS may be preferable to HPLC-UV to minimize interferences.[6]

Decision Tree for Method Selection

The following diagram provides a decision-making framework for selecting the most appropriate analytical method for your phenol analysis needs.

MethodSelection Start Start: Phenol Analysis Required Specificity Total Phenols or Specific Phenol? Start->Specificity Matrix Complex Matrix? Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Throughput High Throughput Needed? Matrix->Throughput No HPLC HPLC-UV/MS Sensitivity->HPLC No GC GC-FID/MS Sensitivity->GC Yes Throughput->HPLC Yes Throughput->GC No Specificity->Matrix Specific Phenol Spectro Spectrophotometry Specificity->Spectro Total Phenols

Caption: A decision tree to guide the selection of an analytical method for phenol.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust scientific research and development. By systematically comparing the performance of different techniques, such as HPLC, GC, and spectrophotometry, researchers can ensure the accuracy, reliability, and reproducibility of their phenol analysis data. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, matrix complexity, and throughput. Adherence to established validation guidelines from bodies like ICH and USP is essential for ensuring data integrity and regulatory compliance.

References

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-4-(hydroxymethyl)phenol, ensuring the safety of laboratory personnel and the preservation of our environment. As scientists, our responsibility is not only to innovate but also to manage the consequences of our discoveries with foresight and integrity.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound, while a valuable intermediate in many synthetic pathways, possesses a hazard profile that necessitates meticulous handling from acquisition to disposal. Based on available safety data, this compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. The presence of a chlorinated phenol structure places it in a category of compounds known for their potential environmental persistence and toxicity to aquatic life[2]. Improper disposal is not merely a regulatory infraction; it is a breach of our collective responsibility to safeguard our ecosystem.

The core principle of chemical disposal is waste minimization and containment. Never should this compound or its residues be discarded down the sanitary sewer or in general waste streams. Such actions can lead to the contamination of waterways, posing a significant threat to aquatic organisms and potentially re-entering the human food chain.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment must be conducted. The following personal protective equipment is mandatory to mitigate exposure risks:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation[1].
Hand Protection Nitrile or neoprene gloves. Consider double-gloving, especially when handling concentrated forms or for prolonged periods.Provides a barrier against skin contact, which can cause irritation[1]. For halogenated compounds, robust glove materials are essential to prevent permeation.
Body Protection A buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects the body and personal clothing from contamination.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or aerosols.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by certified hazardous waste personnel.

References

A Researcher's Guide to Personal Protective Equipment for Handling 3-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-Chloro-4-(hydroxymethyl)phenol (CAS No. 171569-42-9), a compound that demands meticulous attention to personal protective equipment (PPE). Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to empower you with the knowledge to work confidently and securely.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is classified with several key hazards that directly inform our PPE strategy. Understanding these risks is the first step in building a self-validating system of laboratory safety.

The compound is designated as harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin irritation and poses a risk of serious eye damage.[1] Furthermore, it may cause respiratory irritation, particularly if the solid material becomes airborne as dust.[1][2] These hazards are summarized by its GHS pictograms and hazard statements (H302, H315, H319, H335), which signal the need for comprehensive protection of the skin, eyes, and respiratory system.[2]

Hazard StatementMeaningImplication for PPE Selection
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaledRequires full skin coverage (lab coat, gloves) and respiratory protection where dust or aerosols may be generated.[1]
H315 Causes skin irritationImpervious gloves and a lab coat are mandatory to prevent direct contact.[1]
H318/H319 Causes serious eye damage/irritationChemical safety goggles are essential; a face shield is required if splashing is a risk.[1]
H335 May cause respiratory irritationAll handling of solids must be done in a manner that avoids dust generation, preferably within a fume hood or ventilated enclosure.[2]

The Core Ensemble: Your Standard PPE for All Operations

Before handling this compound in any capacity, the following baseline PPE is mandatory. This ensemble serves as your primary barrier against incidental exposure.

  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material must be worn to protect against accidental spills and contact with contaminated surfaces.[3]

  • Eye and Face Protection: At a minimum, ANSI-rated chemical safety goggles are required.[4] When there is a significant risk of splashing (e.g., during solution preparation or transfer), a full-face shield must be worn in addition to safety goggles.[3][5]

  • Gloves: Appropriate chemical-resistant gloves are critical. Due to the nature of phenolic compounds, glove selection requires careful consideration (see Section 4). For incidental contact, double-gloving with nitrile gloves (minimum 4 mil, 8 mil preferred) is a common practice, but gloves must be changed immediately upon contamination.[3][6]

Task-Specific PPE Requirements

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving this compound.

TaskMinimum Required PPERationale
Weighing Solid Compound Lab Coat, Safety Goggles, Chemical-Resistant Gloves (See Sec. 4), N95/FFP2 RespiratorThe primary risk is the inhalation of fine powder.[7] All weighing should be performed in a chemical fume hood or a ventilated balance enclosure to minimize dust.
Preparing Solutions Lab Coat, Safety Goggles & Face Shield, Chemical-Resistant Gloves (See Sec. 4), Neoprene Apron (optional)The risk of splashing is highest during this task. A face shield provides broader protection. An apron protects the torso from larger volume spills.[3]
Reaction Monitoring & Sampling Lab Coat, Safety Goggles, Chemical-Resistant Gloves (See Sec. 4)Standard PPE is sufficient, assuming the reaction is contained within a closed system or fume hood. Maintain vigilance for potential breaches.
Handling Contaminated Waste Lab Coat, Safety Goggles, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl or Neoprene)Handling waste may involve contact with higher concentrations or mixtures. More robust gloves are recommended.[8]

Glove Selection: A Critical Deep Dive

Phenolic compounds are known to penetrate many standard glove materials. Therefore, selecting the correct glove is arguably the most critical PPE decision.[6] While specific permeation data for this compound is not widely available, data for phenol and similar chlorinated compounds provides an authoritative basis for selection.

Key Principles:

  • Never rely on a single pair of thin disposable gloves for prolonged exposure. Nitrile gloves are suitable for incidental splash protection only and must be replaced immediately upon contact.[9]

  • Consult Manufacturer Data: Always cross-reference your chosen glove with the manufacturer's chemical resistance guide for phenols and chlorinated solvents.[10][11]

  • Consider the Task: For extended handling or when working with concentrated solutions, more robust gloves like butyl rubber or neoprene are required.[3][8]

Glove MaterialProtection Against PhenolsUse Case
Nitrile (8 mil+) Fair (Incidental Splash Only)Good for short-duration tasks with dilute solutions. Double-gloving is recommended.[6] Immediately change if contaminated.[3]
Neoprene Good to ExcellentA strong choice for handling both concentrated material and solutions. Offers good dexterity.[8]
Butyl Rubber ExcellentOffers superior resistance to a wide variety of corrosive chemicals, including phenols. Ideal for spill cleanup and waste disposal.[8]
Latex/Natural Rubber Poor to FairNot recommended for handling phenols due to poor chemical resistance and potential for allergic reactions.[8]

Operational Plan: From Handling to Disposal

A safe laboratory environment is built on clear, repeatable procedures. The following workflow provides a step-by-step guide for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble All Required PPE (Task-Specific) gather_mats 3. Prepare Spill Kit & Waste Containers don_ppe 4. Don PPE gather_mats->don_ppe retrieve_chem 5. Retrieve Chemical from Storage don_ppe->retrieve_chem weigh_transfer 6. Weigh & Transfer (in Fume Hood) retrieve_chem->weigh_transfer conduct_exp 7. Conduct Experiment weigh_transfer->conduct_exp dispose_waste 8. Dispose of Waste (Segregated Streams) conduct_exp->dispose_waste decontaminate 9. Decontaminate Work Area & Equipment dispose_waste->decontaminate doff_ppe 10. Doff PPE Correctly decontaminate->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Spill Response Protocol

For Minor Spills (Solid):

  • Ensure appropriate PPE is worn (gloves, goggles, lab coat).[7]

  • Avoid generating dust. Do not use air hoses for cleaning.[7]

  • Gently cover the spill with an absorbent material like vermiculite or dry sand.

  • Carefully sweep or scoop the material into a clean, dry, sealable container labeled as "Hazardous Waste."[7]

  • Decontaminate the spill area with a suitable solvent followed by soap and water.

For Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[7]

  • Alert your institution's emergency response team or fire brigade, informing them of the material's identity and location.[7]

  • Only personnel trained in hazardous spill response with the appropriate higher-level PPE (including respiratory protection) should attempt to clean the spill.[7][12]

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[13]

  • Chemical Waste: Collect all residual solids and solutions in a dedicated, clearly labeled, and sealed hazardous waste container.[7][14]

  • Contaminated Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated must be collected in a separate, labeled hazardous waste container.[14][15] Line the container with a clear plastic bag.[14]

  • Empty Containers: An "empty" container of a hazardous chemical is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[14][16] After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines.[16]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[17] Seek immediate medical attention.[5] For phenolic compounds, flushing with polyethylene glycol (PEG 300 or 400), if available, is also highly recommended.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[5]

By integrating these protocols into your daily laboratory practice, you create a robust safety framework that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.